molecular formula C10H10N6O2 B1665920 Azanidazole CAS No. 62973-76-6

Azanidazole

Cat. No.: B1665920
CAS No.: 62973-76-6
M. Wt: 246.23 g/mol
InChI Key: LHIALLMPKJMSIQ-NSCUHMNNSA-N
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Description

Azanidazole is a nitroimidazole derivative that has been investigated for its antiprotozoal properties, specifically against trichomonal infections . With the molecular formula C 10 H 10 N 6 O 2 and a molecular weight of 246.23 g/mol, it presents as a bright yellow, odorless powder with a melting point of 232-235 °C . This compound is known by the trademark Triclose and has the CAS Registry Number 62973-76-6 . The nitroimidazole scaffold, to which this compound belongs, is a privileged structure in anti-infective drug discovery due to its broad activity against a range of infectious diseases . Researchers have explored the effects of this compound on mammalian metabolic systems; studies indicate it can influence cytochrome P450 and various mono-oxygenase activities in hepatic microsomes, which is a key consideration for pharmacokinetic research . Furthermore, its organospecific genotoxic potential has been evaluated in intrasanguineous host-mediated assays, providing insights for toxicological profiling . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62973-76-6

Molecular Formula

C10H10N6O2

Molecular Weight

246.23 g/mol

IUPAC Name

4-[(E)-2-(1-methyl-5-nitroimidazol-2-yl)ethenyl]pyrimidin-2-amine

InChI

InChI=1S/C10H10N6O2/c1-15-8(13-6-9(15)16(17)18)3-2-7-4-5-12-10(11)14-7/h2-6H,1H3,(H2,11,12,14)/b3-2+

InChI Key

LHIALLMPKJMSIQ-NSCUHMNNSA-N

SMILES

CN1C(=CN=C1C=CC2=NC(=NC=C2)N)[N+](=O)[O-]

Isomeric SMILES

CN1C(=CN=C1/C=C/C2=NC(=NC=C2)N)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1C=CC2=NC(=NC=C2)N)[N+](=O)[O-]

Appearance

Solid powder

melting_point

233.5 °C

Other CAS No.

62973-76-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

azanidazole
Triclose

Origin of Product

United States

Foundational & Exploratory

Azanidazole's Mechanism of Action in Anaerobic Protozoa: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azanidazole is a 5-nitroimidazole derivative with established efficacy against a range of anaerobic protozoa, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1][2][3] As with other compounds in this class, its therapeutic effect is contingent on the unique metabolic environment of these anaerobic organisms. This guide provides a detailed technical overview of the core mechanism of action of this compound, focusing on its activation, cytotoxic effects, and the cellular pathways involved. While specific quantitative data for this compound is limited in the scientific literature, its mechanism is largely understood by analogy to the extensively studied 5-nitroimidazole, metronidazole.[4][5] This document synthesizes the available information, presenting it in a structured format with quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Core Mechanism: Reductive Activation and Cytotoxicity

The fundamental principle behind the selective toxicity of this compound against anaerobic protozoa lies in its nature as a prodrug.[4][5] In its inert, non-reduced state, this compound can readily diffuse across the cell membranes of both the host and the parasite. However, its activation into a cytotoxic form is exclusively and efficiently carried out within the low-redox potential environment characteristic of anaerobic protozoa.[6]

The key steps in the mechanism of action are:

  • Entry into the Cell: this compound, in its inactive form, enters the protozoan cell via passive diffusion.[5]

  • Reductive Activation: Inside the anaerobic parasite, the nitro group of the this compound molecule is reduced. This critical activation step is catalyzed by specific enzymes present in the parasite's energy metabolism pathways, such as pyruvate:ferredoxin oxidoreductase (PFOR) and other nitroreductases.[5][6] These enzymes transfer electrons from reduced ferredoxin or other low-redox potential proteins to the nitro group of this compound.

  • Formation of Cytotoxic Radicals: The reduction of the nitro group results in the formation of a highly reactive nitro radical anion and other short-lived cytotoxic intermediates.[7] These reactive species are the primary effectors of the drug's toxicity.

  • Cellular Damage and Death: The generated radicals interact with and cause extensive damage to vital cellular macromolecules, most notably DNA.[4][7] This leads to DNA strand breakage, helix destabilization, and inhibition of nucleic acid synthesis, ultimately resulting in parasite cell death.[5][7]

Data Presentation: Quantitative Analysis of Nitroimidazole Activity

While specific quantitative data for this compound is sparse, the following tables summarize relevant data for 5-nitroimidazoles against common anaerobic protozoa to provide a comparative context for researchers.

Table 1: In Vitro Susceptibility of Trichomonas vaginalis to 5-Nitroimidazole Drugs

CompoundMean MIC (mg/L)MIC Range for Susceptible Isolates (mg/L)Resistance Rate (%)Reference
Metronidazole2.25<211[1]
Tinidazole1.11<22[1]
Secnidazole1.11<21[1]
Ornidazole0.5<20[1]

MIC: Minimum Inhibitory Concentration

Table 2: In Vitro Activity of Nitroimidazoles against Entamoeba histolytica

CompoundMean IC50 (µM)Reference
Metronidazole13.2[8]
Tinidazole12.4[8]

IC50: Half-maximal Inhibitory Concentration

Table 3: Genotoxicity of Nitroimidazole Derivatives

CompoundRelative DNA Damage EfficiencyReference
Metronidazole> Ornidazole > Azomycin > Misonidazole > Benznidazole[7]

This table indicates the relative efficiency of DNA damage production upon reduction of the respective nitroimidazole.

Experimental Protocols

Detailed experimental protocols are crucial for the study of this compound's mechanism of action. Below are generalized methodologies for key experiments, which can be adapted for specific studies on this compound.

Protocol 1: In Vitro Susceptibility Testing of Anaerobic Protozoa

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic protozoa, such as Trichomonas vaginalis.

Materials:

  • Axenically cultured anaerobic protozoa (e.g., T. vaginalis isolates).

  • Appropriate culture medium (e.g., Diamond's medium for T. vaginalis).

  • This compound powder.

  • Sterile 96-well microtiter plates.

  • Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets or an anaerobic chamber).

  • Inverted microscope.

Methodology:

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in the culture medium to achieve a range of desired concentrations.

  • Inoculation: Adjust the concentration of the protozoan culture to a standard density (e.g., 1 x 10^5 organisms/mL). Inoculate each well of the microtiter plate with the parasite suspension, except for the negative control wells.

  • Incubation: Incubate the microtiter plates under anaerobic conditions at the optimal temperature for the specific protozoan (e.g., 37°C for T. vaginalis) for 48 hours.

  • MIC Determination: After incubation, examine the wells using an inverted microscope to determine the lowest concentration of this compound that completely inhibits the growth of the protozoa. This concentration is the MIC.

Protocol 2: DNA Damage Assay using Single Cell Gel Electrophoresis (Comet Assay)

This protocol is designed to quantify the DNA strand breaks induced by activated this compound in protozoan cells.

Materials:

  • Protozoan cells treated with this compound.

  • Control (untreated) protozoan cells.

  • Low melting point agarose (B213101).

  • Normal melting point agarose.

  • Microscope slides.

  • Lysis solution (high salt and detergent).

  • Alkaline electrophoresis buffer.

  • Neutralization buffer.

  • DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Fluorescence microscope with appropriate filters.

  • Image analysis software.

Methodology:

  • Cell Preparation: Harvest both treated and untreated protozoan cells and resuspend them in a small volume of PBS.

  • Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

  • Lysis: Immerse the slides in lysis solution to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field to separate the fragmented DNA from the nucleus.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the "comets" (nuclei with fragmented DNA streaming towards the anode) using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using image analysis software.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the mechanism of action of this compound.

Azanidazole_Activation_Pathway cluster_Extracellular Extracellular cluster_Protozoan_Cell Anaerobic Protozoan Cell Azanidazole_inactive This compound (Inactive Prodrug) Azanidazole_internal This compound (Internalized) Azanidazole_inactive->Azanidazole_internal Passive Diffusion Nitro_Radical Nitro Radical Anion (Cytotoxic) Azanidazole_internal->Nitro_Radical Reduction of Nitro Group PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_ox Ferredoxin (Oxidized) PFOR->Ferredoxin_ox Reduces Ferredoxin_red Ferredoxin (Reduced) Ferredoxin_ox->Ferredoxin_red Accepts e- Ferredoxin_red->Azanidazole_internal Donates e- DNA Protozoan DNA Nitro_Radical->DNA Interacts with Damaged_DNA Damaged DNA (Strand Breaks) DNA->Damaged_DNA Causes Cell_Death Cell Death Damaged_DNA->Cell_Death Leads to Experimental_Workflow_DNA_Damage start Start: Protozoan Culture treatment Incubate with this compound (and control) start->treatment harvest Harvest Cells treatment->harvest comet_assay Perform Comet Assay (Lysis, Electrophoresis, Staining) harvest->comet_assay microscopy Fluorescence Microscopy comet_assay->microscopy analysis Image Analysis (Quantify Comet Tails) microscopy->analysis end End: DNA Damage Assessment analysis->end

References

Physicochemical Properties of Azanidazole: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azanidazole is a nitroimidazole derivative with established antiprotozoal activity. As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for effective drug design, formulation development, and predicting its pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its proposed mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Summary of Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₀N₆O₂--INVALID-LINK--[1]
Molecular Weight 246.23 g/mol --INVALID-LINK--[1]
Melting Point 232-235 °C--INVALID-LINK--
LogP (Computed) -0.8 (XLogP3)--INVALID-LINK--[1]
pKa (Computed) Data not available
Solubility Soluble in DMSO.--INVALID-LINK--[2]
Appearance Solid powder--INVALID-LINK--[2]
Stability Stable for a few weeks during ordinary shipping and at 0-4°C for short-term storage (days to weeks). For long-term storage (months to years), -20°C is recommended. The compound should be stored in a dry, dark environment.--INVALID-LINK--[2]

Note on LogP: There are conflicting computed values for the LogP of this compound. While PubChem reports an XLogP3 value of -0.8, other sources may provide different values. Therefore, experimental determination is highly recommended for an accurate assessment of lipophilicity.

Mechanism of Action and Signaling Pathway

This compound, like other 5-nitroimidazoles, acts as a prodrug that requires reductive activation to exert its cytotoxic effects. This activation occurs preferentially in anaerobic or microaerophilic organisms, such as certain protozoa, which possess the necessary nitroreductases.

The proposed mechanism of action is as follows:

  • Cellular Uptake: this compound, being a small molecule, likely enters the target organism via passive diffusion.

  • Reductive Activation: Within the anaerobic environment of the cell, the nitro group of this compound is reduced by nitroreductases. This process involves the transfer of electrons from reduced ferredoxin or other electron transport proteins to the nitro group.

  • Formation of Reactive Intermediates: The reduction of the nitro group generates highly reactive cytotoxic intermediates, such as a nitroso radical anion.

  • DNA Damage: These reactive intermediates can directly interact with and damage the parasite's DNA, leading to strand breaks and loss of helical structure. This disruption of DNA integrity inhibits DNA replication and repair, ultimately causing cell death.

Azanidazole_Mechanism cluster_cell Anaerobic Protozoan Cell This compound This compound (Prodrug) Activated_this compound Reactive Nitroso Radical Anion This compound->Activated_this compound Nitroreductase (Reductive Activation) DNA Parasite DNA Activated_this compound->DNA Interaction Damaged_DNA Damaged DNA (Strand Breaks) DNA->Damaged_DNA Damage Cell_Death Cell Death Damaged_DNA->Cell_Death Azanidazole_ext This compound (Extracellular) Azanidazole_ext->this compound Passive Diffusion LogP_Workflow start Start equilibration 1. Equilibrate n-octanol and water start->equilibration solution_prep 2. Prepare a stock solution of this compound in n-octanol equilibration->solution_prep mixing 3. Mix this compound solution with equilibrated water solution_prep->mixing shaking 4. Shake the mixture to facilitate partitioning mixing->shaking separation 5. Centrifuge to separate the n-octanol and aqueous phases shaking->separation analysis 6. Quantify this compound concentration in each phase (e.g., by HPLC-UV) separation->analysis calculation 7. Calculate LogP = log([this compound]octanol / [this compound]water) analysis->calculation end End calculation->end

References

An In-depth Technical Guide to the Synthesis of Azanidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Azanidazole, a nitroimidazole derivative with antiprotozoal properties. The proposed synthesis is a convergent strategy, involving the preparation of two key intermediates followed by their coupling to form the final product. This document details the necessary starting materials, experimental protocols for each step, and includes quantitative data where available from analogous reactions.

Chemical Profile of this compound

PropertyValue
IUPAC Name (E)-4-(2-(1-methyl-5-nitro-1H-imidazol-2-yl)vinyl)pyrimidin-2-amine[1][2]
CAS Number 62973-76-6[1][2]
Molecular Formula C₁₀H₁₀N₆O₂[1][2]
Molecular Weight 246.23 g/mol [1][2]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available starting materials. The overall strategy involves the preparation of two key building blocks: 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde (3) and diethyl (2-amino-pyrimidin-4-yl)methylphosphonate (7) . These intermediates are then coupled via a Horner-Wadsworth-Emmons reaction to yield this compound (8).

Synthesis_Pathway cluster_imidazole Imidazole (B134444) Fragment Synthesis cluster_pyrimidine Pyrimidine (B1678525) Fragment Synthesis cluster_coupling Final Coupling 1-methyl-5-nitro-1H-imidazole 1-Methyl-5-nitro-1H-imidazole (1) 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde 1-Methyl-5-nitro-1H- imidazole-2-carbaldehyde (3) 1-methyl-5-nitro-1H-imidazole->1-methyl-5-nitro-1H-imidazole-2-carbaldehyde Formylation Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent (2) Vilsmeier-Haack Reagent->1-methyl-5-nitro-1H-imidazole-2-carbaldehyde 2-amino-4-methylpyrimidine (B85506) 2-Amino-4-methylpyrimidine (4) NBS_AIBN NBS, AIBN (5) 4-(bromomethyl)-2-aminopyrimidine 4-(Bromomethyl)-2- aminopyrimidine (6) Triethyl_phosphite P(OEt)₃ diethyl (2-amino-pyrimidin-4-yl)methylphosphonate Diethyl (2-amino-pyrimidin-4-yl) methylphosphonate (7) This compound This compound (8) Base Base (e.g., NaH) HWE_Reaction Horner-Wadsworth-Emmons Reaction

Experimental Protocols

Step 1: Synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde (3)

This step involves the formylation of 1-methyl-5-nitro-1H-imidazole (1) using the Vilsmeier-Haack reaction[3][4][5][6][7]. The Vilsmeier reagent (2) is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Starting Materials:

  • 1-Methyl-5-nitro-1H-imidazole (1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate (B1210297)

  • Ice

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of DMF (3 equivalents) in DCM to 0 °C.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF solution while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-methyl-5-nitro-1H-imidazole (1) (1 equivalent) in DCM to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium acetate.

  • Extract the product with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde (3).

IntermediateMolecular FormulaMolecular WeightPhysical State
1-Methyl-5-nitro-1H-imidazole-2-carbaldehydeC₅H₅N₃O₃155.11 g/mol Solid

Step1_Workflow Start Start Vilsmeier_Reagent_Formation Formation of Vilsmeier Reagent (POCl₃ + DMF in DCM at 0 °C) Start->Vilsmeier_Reagent_Formation Substrate_Addition Addition of 1-Methyl-5-nitro-1H-imidazole in DCM at 0 °C Vilsmeier_Reagent_Formation->Substrate_Addition Reflux Reflux for 2-4 hours Substrate_Addition->Reflux Workup Work-up (Ice quench, neutralization, extraction) Reflux->Workup Purification Purification (Column Chromatography) Workup->Purification Product 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde (3) Purification->Product

Step 2: Synthesis of Diethyl (2-amino-pyrimidin-4-yl)methylphosphonate (7)

This intermediate is prepared in a two-step sequence starting from 2-amino-4-methylpyrimidine (4).

The methyl group of 2-amino-4-methylpyrimidine is brominated using N-Bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator[8][9][10][11][12].

Starting Materials:

  • 2-Amino-4-methylpyrimidine (4)

  • N-Bromosuccinimide (NBS) (5)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-amino-4-methylpyrimidine (4) (1 equivalent) in anhydrous CCl₄.

  • Add NBS (1.1 equivalents) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 4-(bromomethyl)-2-aminopyrimidine (6). This product is often used in the next step without further purification.

The brominated intermediate (6) is then reacted with triethyl phosphite (B83602) in an Arbuzov reaction to yield the desired phosphonate[13][14].

Starting Materials:

  • 4-(Bromomethyl)-2-aminopyrimidine (6)

  • Triethyl phosphite

  • Toluene or other high-boiling solvent

Experimental Protocol:

  • In a flask equipped with a reflux condenser, dissolve the crude 4-(bromomethyl)-2-aminopyrimidine (6) (1 equivalent) in toluene.

  • Add triethyl phosphite (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude diethyl (2-amino-pyrimidin-4-yl)methylphosphonate (7) can be purified by vacuum distillation or column chromatography.

IntermediateMolecular FormulaMolecular WeightPhysical State
Diethyl (2-amino-pyrimidin-4-yl)methylphosphonateC₉H₁₆N₃O₃P245.22 g/mol Oil/Solid

Step2_Workflow Start Start Bromination Bromination of 2-Amino-4-methylpyrimidine (NBS, AIBN, CCl₄, Reflux) Start->Bromination Intermediate_6 4-(Bromomethyl)-2-aminopyrimidine (6) Bromination->Intermediate_6 Arbuzov_Reaction Arbuzov Reaction (Triethyl phosphite, Toluene, Reflux) Intermediate_6->Arbuzov_Reaction Purification Purification (Vacuum Distillation or Column Chromatography) Arbuzov_Reaction->Purification Product Diethyl (2-amino-pyrimidin-4-yl) methylphosphonate (7) Purification->Product

Step 3: Horner-Wadsworth-Emmons Reaction for the Synthesis of this compound (8)

The final step is the coupling of the imidazole aldehyde (3) and the pyrimidine phosphonate (B1237965) (7) via a Horner-Wadsworth-Emmons reaction, which is known to predominantly form the (E)-alkene isomer[15][16][17][18].

Starting Materials:

  • 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde (3)

  • Diethyl (2-amino-pyrimidin-4-yl)methylphosphonate (7)

  • Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride solution

Experimental Protocol:

  • In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of diethyl (2-amino-pyrimidin-4-yl)methylphosphonate (7) (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde (3) (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound (8).

ProductMolecular FormulaMolecular WeightExpected Yield
This compoundC₁₀H₁₀N₆O₂246.23 g/mol Moderate to Good

Quantitative Data Summary

Reaction StepTransformationTypical Yield Range (%)
1Vilsmeier-Haack Formylation60 - 80
2aNBS Bromination70 - 90
2bArbuzov Reaction70 - 95
3Horner-Wadsworth-Emmons Reaction50 - 80

Spectroscopic Data for this compound

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques. Expected spectral data are as follows:

  • ¹H NMR: Resonances corresponding to the protons of the imidazole and pyrimidine rings, the vinyl group (with a large coupling constant for the trans-protons), and the methyl group.

  • ¹³C NMR: Signals for all ten carbon atoms in the molecule, including the characteristic shifts for the carbons in the nitro-imidazole and aminopyrimidine rings, and the vinyl carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of this compound (m/z = 246.23).

This guide provides a robust and feasible pathway for the synthesis of this compound for research and development purposes. The experimental protocols are based on well-established organic chemistry transformations and can be adapted and optimized for specific laboratory conditions.

References

Azanidazole Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent Nitroimidazole Antiprotozoal Agent

Introduction

Azanidazole is a 5-nitroimidazole derivative recognized for its potent antiprotozoal activity, particularly against anaerobic bacteria and protozoa.[1] Belonging to the same class as the widely-used metronidazole, this compound's mechanism of action is contingent on the chemical characteristics of its nitroimidazole core. This technical guide delves into the critical aspects of this compound's structure-activity relationship (SAR), providing a comprehensive resource for researchers, scientists, and professionals engaged in drug development. Understanding the intricate relationship between the molecular structure of this compound and its biological activity is paramount for the rational design of novel, more effective, and safer antiprotozoal agents.

The core of this compound's activity lies in its 5-nitroimidazole scaffold. The nitro group at the 5-position is a key pharmacophore, the reduction of which is essential for its cytotoxic effect.[2] This guide will explore how modifications to the substituents on the imidazole (B134444) ring and the vinyl-pyrimidine side chain influence the compound's efficacy, selectivity, and pharmacokinetic properties. While specific quantitative SAR data for a broad series of this compound analogs is not extensively available in the public domain, this document synthesizes known principles of nitroimidazole SAR to provide a predictive framework for its derivatives.

Mechanism of Action

The antimicrobial and antiprotozoal effects of this compound, like other 5-nitroimidazoles, are initiated by the reduction of its nitro group within the target anaerobic organism.[1][2] This process is crucial as the parent compound is a prodrug, which is selectively activated in environments with low redox potential, a characteristic feature of anaerobic pathogens.

The activation pathway can be summarized as follows:

  • Cellular Uptake: this compound readily diffuses into the cells of anaerobic microorganisms.

  • Reductive Activation: Inside the cell, low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin, donate electrons to the 5-nitro group of this compound. This one-electron reduction forms a highly reactive nitroso free radical.

  • DNA Damage: The generated reactive intermediates are cytotoxic and can covalently bind to and induce damage in microbial DNA, leading to strand breakage and helical structure destabilization.[1][3] This disruption of DNA integrity ultimately results in cell death.

The selectivity of this compound for anaerobic organisms stems from the fact that in aerobic cells, the nitro group, upon reduction, is rapidly re-oxidized back to its parent form in the presence of oxygen, preventing the accumulation of toxic radical species.

Azanidazole_Mechanism_of_Action Mechanism of Action of this compound This compound This compound (Prodrug) Cell_Uptake Cellular Uptake into Anaerobic Organism This compound->Cell_Uptake Nitro_Reduction Reduction of 5-Nitro Group (e.g., by Ferredoxin) Cell_Uptake->Nitro_Reduction Reactive_Intermediate Formation of Cytotoxic Nitroso Free Radical Nitro_Reduction->Reactive_Intermediate Activation DNA_Damage DNA Damage (Strand Breaks, Destabilization) Reactive_Intermediate->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Figure 1: Mechanism of action of this compound.

Structure-Activity Relationship (SAR) of this compound Analogs

The biological activity of this compound is intricately linked to its chemical structure. Modifications at various positions of the 5-nitroimidazole ring and the side chain can significantly impact its potency, selectivity, and pharmacokinetic profile. The following sections discuss the key SAR principles based on the known chemistry of nitroimidazoles.

The 5-Nitro Group

The nitro group at the 5-position of the imidazole ring is indispensable for the antiprotozoal activity of this compound.[2] This group acts as an electron acceptor, and its reduction potential is a critical determinant of selective toxicity in anaerobic organisms.

  • Position of the Nitro Group: 5-Nitroimidazoles are generally more active and less mutagenic than their 4-nitro counterparts.[4] The redox potential of the 5-nitro group is lower than that of the 4-nitro isomer, facilitating its reduction in anaerobic cells.

  • Replacement of the Nitro Group: Substitution of the nitro group with other electron-withdrawing groups typically leads to a significant loss of activity, underscoring its essential role in the mechanism of action.

Substituents at the 2-Position of the Imidazole Ring

The substituent at the 2-position of the imidazole ring plays a crucial role in modulating the electronic properties of the nitro group and the overall lipophilicity of the molecule, thereby influencing its biological activity. In this compound, this position is occupied by a vinyl-pyrimidinamine moiety.

  • Nature of the Substituent: The presence of an electron-withdrawing group at the 2-position can increase the redox potential of the nitro group, potentially enhancing its activation in target organisms. The vinyl bridge in this compound provides electronic conjugation, which can influence the electronic properties of the imidazole ring.

  • Steric Hindrance: Bulky substituents at the 2-position may sterically hinder the interaction of the nitro group with the reducing enzymes, potentially decreasing the rate of activation and, consequently, the biological activity.

The N-1 Methyl Group

The methyl group at the N-1 position of the imidazole ring is a common feature in many active nitroimidazoles, including metronidazole.

  • Metabolic Stability: The N-1 methyl group can prevent metabolic N-dealkylation, contributing to the in vivo stability of the compound.

  • Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the electronic properties of the imidazole ring and the redox potential of the nitro group.

The 2-Pyrimidinamine Moiety

The 4-((E)-2-(pyrimidin-2-amine)ethenyl) substituent at the 2-position is a distinguishing feature of this compound.

  • Lipophilicity and Solubility: This relatively polar side chain influences the overall physicochemical properties of the molecule, such as its solubility and partition coefficient (LogP). These properties are critical for absorption, distribution, metabolism, and excretion (ADME).

  • Target Interaction: The pyrimidinamine moiety may engage in specific interactions with biological targets, potentially contributing to the compound's overall activity and selectivity profile. Modifications to this group, such as substitution on the pyrimidine (B1678525) ring or the amine, could significantly alter the biological activity.

Summary of Postulated SAR for this compound

The following table summarizes the expected impact of structural modifications on the antiprotozoal activity of this compound, based on general principles of nitroimidazole SAR.

Modification Site Structural Change Predicted Effect on Activity Rationale
5-Position Removal or replacement of the NO₂ groupSignificant decrease or loss of activityThe nitro group is essential for reductive activation and DNA damage.
Isomerization to 4-nitroimidazoleLikely decrease in activity5-Nitroimidazoles generally exhibit higher potency and lower mutagenicity.[4]
2-Position (Side Chain) Saturation of the vinyl linker (ethyl)Potential decrease in activityLoss of conjugation may alter the electronic properties of the imidazole ring.
Replacement of pyrimidinamine with a more lipophilic group (e.g., phenyl)Variable; may increase or decrease activityAltered lipophilicity will affect cell penetration and ADME properties.[5]
Substitution on the pyrimidine ringVariableCould modulate target binding and physicochemical properties.
N-1 Position Replacement of the methyl group with a longer alkyl chainVariable; may alter lipophilicity and metabolic stabilityThe length of the alkyl chain can influence antimicrobial activity.
Replacement of the methyl group with a polar substituent (e.g., hydroxyethyl)Variable; may increase solubility but alter activityChanges in polarity affect cell permeability and distribution.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of this compound analogs to establish a robust SAR.

General Synthesis of this compound Analogs

A plausible synthetic route to this compound and its analogs would involve the coupling of a 2-substituted-1-methyl-5-nitroimidazole with a suitable pyrimidine derivative.

Example Protocol: Wittig or Horner-Wadsworth-Emmons Reaction

  • Synthesis of the Phosphonium (B103445) Salt/Phosphonate (B1237965) Ester: 1-Methyl-2-chloromethyl-5-nitroimidazole can be reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt. Alternatively, it can be reacted with a trialkyl phosphite (B83602) to yield a phosphonate ester.

  • Synthesis of the Pyrimidine Aldehyde: The corresponding 2-aminopyrimidine-4-carbaldehyde (B69428) would be required.

  • Coupling Reaction: The phosphonium salt (in a Wittig reaction) or the phosphonate ester (in a Horner-Wadsworth-Emmons reaction) is deprotonated with a suitable base (e.g., sodium hydride, potassium tert-butoxide) to form the ylide or carbanion, which then reacts with the pyrimidine aldehyde to form the vinyl-linked product, this compound. Purification is typically achieved by column chromatography.

Azanidazole_Synthesis_Workflow General Synthesis Workflow for this compound Analogs Start_Mat_1 1-Methyl-2-halomethyl -5-nitroimidazole Step_1 Formation of Phosphonium Salt or Phosphonate Ester Start_Mat_1->Step_1 Start_Mat_2 2-Aminopyrimidine -4-carbaldehyde Step_2 Coupling Reaction (e.g., Wittig or HWE) Start_Mat_2->Step_2 Step_1->Step_2 Purification Purification (Column Chromatography) Step_2->Purification Final_Product This compound Analog Purification->Final_Product

Figure 2: General synthesis workflow for this compound analogs.
In Vitro Antiprotozoal Activity Assay

The antiprotozoal activity of newly synthesized this compound analogs should be evaluated against relevant pathogenic protozoa, such as Trichomonas vaginalis, Giardia lamblia, or Entamoeba histolytica.

Example Protocol: Microdilution Susceptibility Assay

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate culture medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the protozoan trophozoites is prepared in the logarithmic growth phase.

  • Incubation: The microtiter plates are inoculated with the protozoan suspension and incubated under appropriate anaerobic or microaerophilic conditions at 37°C for a defined period (e.g., 48 hours).

  • Determination of Activity: The growth of the protozoa is assessed using various methods, such as direct counting with a hemocytometer, or by using a viability stain (e.g., trypan blue) or a metabolic indicator (e.g., resazurin).

  • Data Analysis: The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of growth inhibition against the compound concentration.

Conclusion

References

Azanidazole: A Technical Review of its Genotoxicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azanidazole, a 5-nitroimidazole derivative, has been the subject of several investigations to determine its potential for genotoxicity and mutagenicity. This technical guide synthesizes the available data from key in vitro and in vivo studies. The evidence indicates that this compound exhibits mutagenic properties in both bacterial and eukaryotic systems. The primary mechanism of its genotoxic action is believed to be associated with the reductive metabolism of its 5-nitro group, leading to the formation of reactive intermediates that can interact with DNA. This document provides a detailed overview of the experimental findings, the methodologies employed in these assessments, and a proposed mechanistic pathway for its genotoxic activity.

Overview of Genotoxicity and Mutagenicity Findings

This compound has demonstrated mutagenic activity in a range of assays, indicating its potential to induce genetic alterations. The key findings from published studies are summarized below.

In Vivo Mutagenicity: Intrasanguineous Host-Mediated Assay

In vivo studies utilizing the intrasanguineous host-mediated assay in mice have shown that this compound is capable of inducing mutations in various organs.[1][2] This assay allows for the assessment of the mutagenic potential of a compound after it has been metabolized by a mammalian host.

Key Findings:

  • This compound induced dose-related increases in both point mutations and mitotic gene conversions in the diploid D7 strain of Saccharomyces cerevisiae.[2]

  • Mutagenic effects were observed in yeast cells recovered from the liver, kidneys, and lungs of treated mice, with a more pronounced effect in the liver and kidneys.[2]

  • The co-administration of antioxidants, such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), was found to significantly reduce the liver- and kidney-mediated mutagenicity of this compound, suggesting the involvement of oxidative mechanisms in its genotoxic action.[1]

In Vitro Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)

This compound has been evaluated for its mutagenic potential using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. This assay is a widely used primary screening tool for identifying chemical mutagens.

Key Findings:

  • In a study evaluating a series of 25 nitroimidazoles, this compound was found to be mutagenic in the Salmonella typhimurium TA100 strain.

  • The mutagenic activity of nitroimidazoles in this bacterial system is highly correlated with their antimicrobial activity, suggesting a common mechanism of action.

  • The presence of the 5-nitro group is considered critical for the mutagenic activity of this class of compounds.

Quantitative Data Summary

Due to the limited availability of full-text historical articles, specific quantitative data from the primary studies on this compound are not publicly accessible. The following tables summarize the reported effects in a qualitative and semi-quantitative manner based on the descriptions provided in the available scientific literature.

Table 1: Summary of In Vivo Mutagenicity Data for this compound (Intrasanguineous Host-Mediated Assay)

Test SystemHost OrganismIndicator OrganismEndpointResultOrgans AffectedDose-Response Relationship
Intrasanguineous Host-Mediated AssayMouseSaccharomyces cerevisiae D7Point Mutation, Mitotic Gene ConversionPositive[2]Liver, Kidney, Lung[1][2]Reported as dose-dependent[2]

Table 2: Summary of In Vitro Mutagenicity Data for this compound (Ames Test)

Test SystemBacterial StrainMetabolic ActivationEndpointResult
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium TA100Not specified in abstractGene MutationPositive

Experimental Protocols

Detailed experimental protocols from the original this compound studies are not available in the public domain. The following sections describe standardized and representative methodologies for the key assays mentioned, which are likely to be similar to those employed in the original research.

Intrasanguineous Host-Mediated Assay

This in vivo assay is designed to detect the mutagenic activity of a test compound after administration to a host animal. Indicator microorganisms are injected into the host's circulatory system, exposed to the compound and its metabolites, and then recovered for analysis of induced mutations.

Methodology:

  • Indicator Organism Preparation: A culture of Saccharomyces cerevisiae D7 is grown to a specific phase (typically late logarithmic phase). The cells are then harvested, washed, and resuspended in a suitable sterile medium for injection.

  • Animal Dosing: Male Swiss albino mice are typically used. The test compound, this compound, is administered to the animals, usually via oral gavage or intraperitoneal injection, at various dose levels. A vehicle control group is also included.

  • Injection of Indicator Organism: Shortly after the administration of the test compound, the prepared yeast cells are injected into the tail vein of the mice.

  • Incubation Period: The yeast cells are allowed to circulate in the host's bloodstream and lodge in various organs for a defined period (e.g., 4-6 hours), during which they are exposed to the compound and its metabolites.

  • Recovery of Indicator Organism: After the incubation period, the animals are euthanized, and the liver, kidneys, and lungs are aseptically removed. The organs are homogenized, and the yeast cells are isolated by differential centrifugation.

  • Mutation Analysis: The recovered yeast cells are plated on selective and non-selective media to determine the frequencies of point mutations (e.g., reversion at the ilv1-92 locus) and mitotic gene conversions (e.g., at the trp5 locus).

  • Data Analysis: The mutation frequencies in the treated groups are compared to those in the vehicle control group. A statistically significant, dose-dependent increase in mutation frequency is considered a positive result.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: The Salmonella typhimurium strain TA100, which is sensitive to base-pair substitution mutagens, is typically used for testing nitroimidazoles.

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer. This is to determine if the compound itself or its metabolites are mutagenic.

  • Plate Incorporation Method:

    • A small amount of the tester strain culture is added to molten top agar (B569324) containing a trace amount of histidine.

    • The test compound (this compound) at various concentrations, the vehicle control, or a positive control is added to the top agar mixture.

    • For assays with metabolic activation, the S9 mix is also added.

    • The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background (vehicle control) count.

Mechanistic Insights and Visualization

The genotoxicity of nitroimidazoles like this compound is generally attributed to the reductive metabolism of the nitro group. This process can lead to the formation of highly reactive intermediates that are capable of binding to DNA and causing damage.

Proposed Mechanism of Genotoxicity

The proposed mechanism involves the enzymatic reduction of the 5-nitro group of this compound to a nitroso radical anion. This can be followed by further reduction to nitroso and hydroxylamine (B1172632) derivatives. These reduced metabolites are electrophilic and can form covalent adducts with DNA, leading to mutations.

G cluster_0 Cellular Environment This compound This compound (5-Nitroimidazole) ReactiveMetabolites Reactive Metabolites (Nitroso radical anion, Hydroxylamine) This compound->ReactiveMetabolites Reduction Nitroreductases Nitroreductases (e.g., in bacteria, host cells) Nitroreductases->this compound DNA Cellular DNA ReactiveMetabolites->DNA DNA_Adducts DNA Adducts Mutations Point Mutations, Gene Conversions DNA_Adducts->Mutations Genotoxicity Genotoxicity & Mutagenicity Mutations->Genotoxicity

Caption: Proposed metabolic activation and genotoxicity pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for assessing the genotoxicity of a test compound like this compound using both in vitro and in vivo assays.

G cluster_workflow Genotoxicity Assessment Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays TestCompound Test Compound (this compound) AmesTest Ames Test (S. typhimurium) TestCompound->AmesTest HostMediated Host-Mediated Assay (Mouse & S. cerevisiae) TestCompound->HostMediated DataAnalysis_invitro Data Analysis: Revertant Colonies AmesTest->DataAnalysis_invitro GenotoxicityConclusion Conclusion on Genotoxic Potential DataAnalysis_invitro->GenotoxicityConclusion DataAnalysis_invivo Data Analysis: Mutation Frequency HostMediated->DataAnalysis_invivo DataAnalysis_invivo->GenotoxicityConclusion

Caption: Generalized workflow for the genotoxic assessment of this compound.

Conclusion

The available scientific evidence strongly indicates that this compound possesses genotoxic and mutagenic properties. In vivo studies have demonstrated its ability to induce mutations in multiple organs of mice after metabolic activation. In vitro, it is mutagenic in the Ames test, a characteristic common to many 5-nitroimidazole compounds. The mechanism of its genotoxicity is likely mediated by the reductive metabolism of its nitro group, leading to the formation of reactive species that can damage DNA. While the precise quantitative details of its mutagenic potency are not fully available in the public domain, the qualitative findings from multiple studies are consistent. For drug development professionals, these findings necessitate careful consideration and further investigation into the risk-benefit profile of this compound and structurally related compounds. Further research to fully elucidate the specific DNA adducts formed and the DNA repair pathways involved would provide a more complete understanding of its genotoxic potential.

References

The Degradation of Azanidazole: A Technical Guide to Potential Pathways and Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies detailing the forced degradation of azanidazole and identifying its degradation products are not publicly available. This technical guide, therefore, provides a comprehensive framework based on the known degradation pathways of structurally related nitroimidazole compounds. The information presented herein is intended to guide future research into the stability of this compound.

Introduction

This compound is a nitroimidazole derivative with potential therapeutic applications. Understanding its stability and degradation profile is a critical aspect of drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product. Forced degradation studies, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH), are essential to identify potential degradation products and elucidate the degradation pathways of a drug substance.[1][2][3] This guide outlines the probable degradation pathways of this compound based on the chemistry of its functional groups and the observed degradation of other nitroimidazoles, such as metronidazole, ornidazole, and tinidazole (B1682380).[4]

Chemical Structure and Potential Degradation Sites

The chemical structure of this compound, 4-[(E)-2-(1-methyl-5-nitroimidazol-2-yl)ethenyl]pyrimidin-2-amine, contains several functional groups susceptible to degradation under stress conditions.

  • Nitroimidazole Ring: The nitro group is prone to reduction, and the imidazole (B134444) ring can undergo cleavage under hydrolytic and photolytic conditions.

  • Ethenyl Bridge: The carbon-carbon double bond is susceptible to oxidation and photolytic isomerization or cleavage.

  • Pyrimidin-2-amine Moiety: The amine group can be a site for oxidation and other reactions.

Hypothetical Degradation Pathways

Based on the degradation patterns of other nitroimidazoles, the following pathways are proposed for this compound under various stress conditions.

Hydrolytic Degradation

Hydrolysis is anticipated under acidic and alkaline conditions.

  • Acidic Hydrolysis: Under strong acidic conditions, the imidazole ring may undergo cleavage.

  • Alkaline Hydrolysis: In alkaline media, nitroimidazoles are known to be unstable. The degradation could be initiated by the abstraction of a proton, leading to ring-opening or rearrangement of the imidazole moiety. For other nitroimidazoles like tinidazole, hydrolysis in alkaline solution leads to the formation of 2-methyl-5(4)-nitroimidazole.[5] A similar cleavage of the ethenyl linkage in this compound might be possible.

Oxidative Degradation

Oxidation, typically carried out using hydrogen peroxide, can target multiple sites.

  • The nitro group on the imidazole ring can be involved in oxidative reactions.

  • The ethenyl bridge is susceptible to oxidation, potentially leading to the formation of epoxides, aldehydes, or carboxylic acids, or even cleavage of the double bond.

  • The pyrimidine (B1678525) ring and its amine substituent could also be oxidized.

Photolytic Degradation

Exposure to UV or visible light can induce degradation.

  • Isomerization: The (E)-ethenyl bridge could undergo isomerization to the (Z)-isomer.

  • Ring Rearrangement: Photolysis of nitroimidazoles can lead to complex rearrangements of the imidazole ring. For instance, photolysis of tinidazole results in the formation of an oxadiazole derivative.[5]

  • Photoreduction: The nitro group can be reduced upon exposure to light.

The following diagram illustrates the potential degradation pathways of this compound.

Azanidazole_Degradation cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation This compound This compound Hydrolysis_Product_1 Imidazole Ring Cleavage Products This compound->Hydrolysis_Product_1 Acid/Base Hydrolysis_Product_2 Ethenyl Bridge Cleavage Products This compound->Hydrolysis_Product_2 Base Oxidation_Product_1 N-Oxides This compound->Oxidation_Product_1 H₂O₂ Oxidation_Product_2 Epoxide Derivative This compound->Oxidation_Product_2 H₂O₂ Oxidation_Product_3 Cleavage Products (Aldehydes/Acids) This compound->Oxidation_Product_3 H₂O₂ Photolysis_Product_1 (Z)-Isomer This compound->Photolysis_Product_1 UV/Vis Light Photolysis_Product_2 Ring Rearrangement Products This compound->Photolysis_Product_2 UV Light

Caption: Proposed degradation pathways of this compound.

Quantitative Data Summary (Hypothetical)

Due to the absence of experimental data, the following table is presented as a template to be populated once forced degradation studies are conducted. It illustrates how quantitative data on this compound degradation could be structured.

Stress ConditionReagent/ConditionTimeTemperature (°C)This compound Remaining (%)Major Degradation Product(s)Degradation Product(s) (%)
Acid Hydrolysis 0.1 M HCl24 h60Data not availableHypothetical Product AData not available
Base Hydrolysis 0.1 M NaOH8 h60Data not availableHypothetical Product BData not available
Oxidative 3% H₂O₂24 h25Data not availableHypothetical Product CData not available
Thermal Dry Heat48 h80Data not availableHypothetical Product DData not available
Photolytic UV Light (254 nm)12 h25Data not availableHypothetical Product EData not available

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized protocols that can be adapted for conducting forced degradation studies on this compound.[1][2]

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

Acidic Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.

  • Keep the mixture at 60°C for 24 hours.

  • After the specified time, cool the solution to room temperature and neutralize it with 1 M NaOH.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

Alkaline Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 1 M NaOH.

  • Keep the mixture at 60°C for 8 hours.

  • After the specified time, cool the solution to room temperature and neutralize it with 1 M HCl.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

Thermal Degradation (Solid State)
  • Place a known amount of solid this compound powder in a petri dish.

  • Expose the sample to a temperature of 80°C in a hot air oven for 48 hours.

  • After exposure, dissolve a known weight of the sample in a suitable solvent to prepare a solution of known concentration for analysis.

Photolytic Degradation
  • Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the exposed and control samples at appropriate time points.

Analytical Methodology

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, needs to be developed and validated to separate this compound from its potential degradation products.[6][7] Mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for the identification and structural elucidation of the degradation products.

The following diagram illustrates a general workflow for a forced degradation study.

Experimental_Workflow cluster_stress Forced Degradation Conditions Start Start: this compound API Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) Start->Stock_Solution Thermal Thermal Stress (Solid, 80°C) Start->Thermal Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (e.g., 1M NaOH, 60°C) Stock_Solution->Base Oxidative Oxidative Stress (e.g., 30% H₂O₂, RT) Stock_Solution->Oxidative Photolytic Photolytic Stress (UV/Vis Light) Stock_Solution->Photolytic Analysis Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Identification Identification & Characterization of Degradation Products (e.g., MS, NMR) Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway

Caption: General workflow for a forced degradation study.

Conclusion

While specific degradation data for this compound is currently lacking in the scientific literature, this guide provides a robust starting point for researchers. By leveraging the knowledge of related nitroimidazole compounds, it is possible to anticipate the likely degradation pathways and design appropriate forced degradation studies. The successful execution of such studies, employing validated stability-indicating analytical methods, will be crucial in establishing the intrinsic stability of this compound and ensuring the development of a safe and effective pharmaceutical product.

References

Identifying Novel Therapeutic Targets of Azanidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azanidazole, a nitroimidazole derivative, has a history of use as an antiprotozoal and antibacterial agent, primarily targeting anaerobic microorganisms. Its established mechanism of action involves the reductive activation of its nitro group by microbial nitroreductases, leading to the generation of cytotoxic radicals that induce DNA damage and cell death. While effective, the emergence of resistance and the desire for more targeted therapies necessitate a deeper understanding of its molecular interactions to identify novel therapeutic targets. This technical guide provides a comprehensive overview of the known pharmacology of this compound, details relevant experimental methodologies, and explores potential signaling pathways and molecular targets that could be exploited for future drug development. Due to the limited availability of specific quantitative data for this compound in the public domain, information from related nitroimidazole compounds is included to provide a broader context.

Introduction

This compound is a 5-nitroimidazole compound with recognized efficacy against a range of anaerobic bacteria and protozoa, including Trichomonas vaginalis and Entamoeba histolytica.[1] Like other nitroimidazoles, its therapeutic effect is contingent on the anaerobic environment of the target organism, where it is activated to a cytotoxic form. The core mechanism involves the disruption of DNA synthesis, leading to microbial cell death.[1]

The increasing prevalence of antimicrobial resistance, however, presents a significant challenge to the long-term efficacy of existing drugs, including this compound. This underscores the urgent need to identify novel therapeutic targets and strategies to overcome resistance. A thorough understanding of the molecular pathways affected by this compound, beyond its primary DNA-damaging effect, is crucial for this endeavor. This guide aims to consolidate the current knowledge on this compound and related compounds, providing a foundation for future research and development in this area.

Pharmacology and Mechanism of Action

Pharmacokinetics

While detailed pharmacokinetic data for this compound is not extensively documented, general characteristics of nitroimidazoles can be inferred. These compounds are typically well-absorbed orally and distributed throughout the body.[1] Metabolism primarily occurs in the liver, with excretion via the kidneys.[1] The half-life of this compound is not well-documented.[1]

Mechanism of Action

The primary mechanism of action of this compound is the disruption of DNA synthesis in anaerobic organisms.[1] This process is initiated by the reduction of the nitro group of this compound, a reaction catalyzed by nitroreductases such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, which are present in anaerobic microbes.[1] This reduction generates reactive nitroso and hydroxylamine (B1172632) intermediates and ultimately cytotoxic nitro radicals. These reactive species can directly damage DNA by causing strand breaks and can also interact with other cellular macromolecules, contributing to cell death.

Quantitative Data

Specific quantitative data on the in vitro activity of this compound is limited in publicly available literature. The following tables summarize available data for related nitroimidazole compounds to provide a comparative context for the potency of this drug class.

Table 1: Minimum Inhibitory Concentrations (MIC) of Nitroimidazoles against Anaerobic Bacteria

CompoundOrganismMIC (mg/L)Reference
OrnidazoleGram-positive cocciActive against 88.6% of strains[2]
MetronidazoleGram-positive cocciActive against 86% of strains[2]
OrnidazoleBacteroides fragilis groupActive against 99.1% of strains[2]
MetronidazoleBacteroides fragilis groupActive against 99.1% of strains[2]
Ornidazolenon-fragilis BacteroidesActive against 91.3% of strains[2]
Metronidazolenon-fragilis BacteroidesActive against 91.3% of strains[2]

Table 2: In Vitro Activity of Nitroimidazoles against Protozoa

CompoundOrganismIC50 (µM)Reference
MetronidazoleEntamoeba histolytica13.2
TinidazoleEntamoeba histolytica12.4
ChloroquineEntamoeba histolytica26.3
EmetineEntamoeba histolytica31.2

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and other nitroimidazoles. These are generalized protocols that can be adapted for specific research questions.

In Vitro Susceptibility Testing of Trichomonas vaginalis

This protocol is adapted from standard methods for determining the minimum lethal concentration (MLC) of antimicrobial agents against T. vaginalis.

Materials:

  • Trichomonas vaginalis isolates

  • Diamond's medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well microtiter plates

  • Inverted microscope

  • Anaerobic incubation system (optional)

Procedure:

  • Isolate Preparation: Culture T. vaginalis isolates in Diamond's medium at 37°C to achieve a logarithmic growth phase.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in Diamond's medium in a 96-well plate. The final concentrations should typically range from 0.1 to 400 µg/mL. Include a drug-free control and a solvent (DMSO) control.

  • Inoculation: Adjust the concentration of T. vaginalis trophozoites to 1 x 105 cells/mL in fresh Diamond's medium. Add 100 µL of the cell suspension to each well of the 96-well plate, resulting in a final volume of 200 µL and a final cell concentration of 5 x 104 cells/mL.

  • Incubation: Incubate the plates at 37°C for 48 hours under either aerobic or anaerobic conditions.

  • MLC Determination: After incubation, examine each well using an inverted microscope to assess the motility of the trophozoites. The MLC is defined as the lowest concentration of this compound at which no motile organisms are observed.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical. This protocol is a general guideline.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Top agar (B569324) (containing trace amounts of histidine and biotin)

  • Minimal glucose agar plates

  • This compound solution at various concentrations

  • Positive and negative controls

  • S9 fraction (for metabolic activation)

  • Incubator at 37°C

Procedure:

  • Preparation: Prepare overnight cultures of the Salmonella tester strains. Prepare the S9 mix if metabolic activation is being assessed.

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, 500 µL of the S9 mix (or phosphate (B84403) buffer for experiments without metabolic activation), and 100 µL of the this compound solution.

  • Plating: Add 2 mL of molten top agar to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Repeated-Dose Toxicity Study in Rodents

This protocol provides a general framework for a 28-day oral toxicity study in rats, based on OECD guidelines.

Materials:

  • Sprague-Dawley rats (equal numbers of males and females)

  • This compound formulation

  • Vehicle control

  • Standard laboratory animal diet and water

  • Equipment for clinical observations, body weight measurement, food/water consumption, hematology, and clinical chemistry.

  • Facilities for necropsy and histopathology.

Procedure:

  • Animal Acclimation and Grouping: Acclimate animals to the laboratory conditions. Randomly assign animals to control and treatment groups (typically at least 3 dose levels).

  • Dosing: Administer this compound or the vehicle control orally (e.g., by gavage) daily for 28 days.

  • Observations: Conduct daily clinical observations for signs of toxicity. Measure body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination.

  • Data Analysis: Analyze the data for any statistically significant, dose-related adverse effects. Determine the No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Potential Therapeutic Targets

The established mechanism of this compound primarily involves direct DNA damage. However, a deeper exploration of the upstream and downstream events, as well as resistance mechanisms, can reveal novel therapeutic targets.

Reductive Activation Pathway

The activation of this compound is a critical first step and a potential point of intervention.

Reductive_Activation This compound This compound (Prodrug) Nitroreductase Nitroreductase (e.g., PFOR, Ferredoxin) This compound->Nitroreductase Reduction Radicals Reactive Nitro Radicals Nitroreductase->Radicals Generates DNA_damage DNA Strand Breaks & Adduct Formation Radicals->DNA_damage Induces Cell_Death Cell Death DNA_damage->Cell_Death Leads to

Reductive activation of this compound leading to DNA damage.

Novel Therapeutic Strategies Targeting this Pathway:

  • Inhibitors of Microbial Nitroreductases: While counterintuitive for enhancing this compound's efficacy, specific inhibitors could be developed for diagnostic purposes to confirm the mechanism of action or to study resistance.

  • Modulators of Redox Environment: Altering the intracellular redox state of the target organism could potentially enhance the activation of this compound.

Putative Pathway of Nitroimidazole-Induced DNA Damage and Cell Death

Based on studies of other nitroimidazoles like benznidazole, a more detailed, albeit putative, pathway for this compound can be proposed.

Putative_Pathway cluster_activation Reductive Activation cluster_damage Cellular Damage This compound This compound Nitroreductase Type I Nitroreductase This compound->Nitroreductase 2e- reduction Intermediates Hydroxylamine & Hydroxy Intermediates Nitroreductase->Intermediates Dihydroxy Dihydro-dihydroxyimidazole Derivative Intermediates->Dihydroxy Glyoxal (B1671930) Glyoxal Dihydroxy->Glyoxal Breakdown Adducts Guanosine-Glyoxal Adducts Glyoxal->Adducts Guanosine Guanosine in DNA Guanosine->Adducts DNA_dysfunction DNA Dysfunction Adducts->DNA_dysfunction Apoptosis Apoptosis-like Cell Death DNA_dysfunction->Apoptosis

A putative pathway for this compound-induced cytotoxicity.

Novel Therapeutic Targets in this Pathway:

  • Glyoxal Scavengers: Developing adjunctive therapies that specifically target and neutralize glyoxal could potentially modulate the cytotoxic effects of this compound, although this would likely reduce its efficacy. More importantly, understanding the role of glyoxal could lead to the design of new drugs that generate even more potent cytotoxic aldehydes.

  • DNA Repair Pathways: Organisms resistant to this compound may have enhanced DNA repair mechanisms. Targeting these repair pathways with a second drug could re-sensitize them to this compound.

Experimental Workflow for Target Identification

A logical workflow is essential for the systematic identification of novel therapeutic targets of this compound.

Workflow Start Start: this compound In_Vitro In Vitro Susceptibility Testing (MIC/IC50) Start->In_Vitro Resistant_Selection Selection of Resistant Strains In_Vitro->Resistant_Selection Omics Comparative Omics Analysis (Genomics, Transcriptomics, Proteomics) Resistant_Selection->Omics Target_ID Identification of Potential Targets/Pathways Omics->Target_ID Validation Target Validation (e.g., Gene Knockout, Enzyme Inhibition) Target_ID->Validation Lead_Opt Lead Optimization & Drug Design Validation->Lead_Opt End New Therapeutic Strategy Lead_Opt->End

Workflow for identifying novel therapeutic targets of this compound.

Conclusion and Future Directions

This compound remains a relevant compound within the nitroimidazole class of antimicrobials. While its primary mechanism of action is well-established, the landscape of antimicrobial resistance demands a more nuanced understanding of its molecular interactions. The scarcity of specific quantitative data and detailed mechanistic studies for this compound highlights a significant knowledge gap.

Future research should focus on:

  • Comprehensive In Vitro Profiling: Generating robust MIC and IC50 data for this compound against a wide panel of clinically relevant anaerobic bacteria and protozoa.

  • Mechanism of Resistance Studies: Utilizing modern "omics" approaches to compare susceptible and resistant strains to identify key genetic and proteomic changes associated with resistance.

  • Target Deconvolution: Employing chemical biology and proteomics approaches to identify the direct molecular targets of the reactive intermediates of this compound beyond DNA.

  • Exploration of Combination Therapies: Investigating synergistic interactions between this compound and inhibitors of potential resistance pathways, such as DNA repair enzymes.

By addressing these research areas, the scientific community can unlock the full potential of this compound and pave the way for the development of novel and more effective therapeutic strategies against anaerobic and protozoal infections.

References

Preliminary Toxicological Profile of Azanidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the preliminary toxicological studies conducted on azanidazole, a nitroimidazole-based antiprotozoal agent. The information collated herein is intended to serve as a foundational resource for professionals in drug development and research. This guide summarizes key findings from acute, repeated-dose, reproductive, and genotoxicity studies. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for the key toxicological assays are provided, alongside visualizations of experimental workflows and a proposed signaling pathway for its toxic effects, rendered in accordance with specified technical guidelines. While significant data regarding the acute toxicity and general safety profile of this compound is available, specific quantitative metrics from sub-chronic and chronic studies, such as No-Observed-Adverse-Effect-Levels (NOAELs), are not publicly detailed in the primary literature reviewed.

Introduction

This compound is a 5-nitroimidazole derivative with established efficacy as a systemic antitrichomonal agent. As with any therapeutic agent, a thorough understanding of its toxicological profile is paramount for safe and effective clinical use. This technical guide consolidates the findings from pivotal preliminary toxicological assessments of this compound, offering a centralized repository of its safety data.

Quantitative Toxicological Data

The following tables summarize the key quantitative findings from toxicological evaluations of this compound.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseOral5100[1][2]
RatOral7600[1][2]
MouseIntraperitoneal (i.p.)590[1][2]
RatIntraperitoneal (i.p.)860[1][2]

Table 2: Summary of Findings from Repeated-Dose, Reproductive, and Genotoxicity Studies

Study TypeSpeciesDurationKey FindingsReference
Repeated-Dose ToxicityRat, Dog6 monthsWell tolerated when administered in repeated daily doses. Specific NOAEL not reported.[3]
Reproductive ToxicityRatPrior to matingNo adverse reproductive effects observed.[3]
Developmental ToxicityRat, RabbitDuring gestationNo evidence of teratogenic activity. Fetal survival and growth were normal.[3]
Peri- and Post-natal ToxicityRatLate pregnancy and lactationSurvival indices were not affected, and body weight of progeny was normal.[3]
Genotoxicity (Mutagenicity)MouseNot ApplicableInduced mutagenicity in the liver, kidney, and lung as determined by the intrasanguineous host-mediated assay.[1][4]

Experimental Protocols

The following sections detail the methodologies for the key toxicological experiments cited. These protocols are based on standardized practices and the available information from the referenced studies.

3.1. Acute Oral Toxicity Study (LD50 Determination)

  • Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

  • Species: Male and female mice and rats.

  • Methodology:

    • Animal Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard pellet diet and water ad libitum. Animals are acclimatized for at least one week prior to the study.

    • Dose Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Dose Administration: A single dose of the test substance is administered by oral gavage to groups of fasted animals. A control group receives the vehicle only.

    • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded periodically.

    • Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.

    • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit analysis.

3.2. Repeated-Dose Toxicity Study (6-Month)

  • Objective: To evaluate the potential toxicity of this compound following repeated daily oral administration over a period of six months.

  • Species: Rats and dogs.

  • Methodology:

    • Dose Groups: At least three dose levels (low, mid, and high) and a control group are used.

    • Administration: The test substance is administered orally once daily for six months.

    • Monitoring: Comprehensive observations for clinical signs of toxicity, measurements of body weight, food and water consumption, ophthalmoscopy, and detailed hematological and clinical chemistry analyses are performed at regular intervals.

    • Pathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive list of organs and tissues is examined histopathologically. Organ weights are also recorded.

    • Data Analysis: The data is analyzed to identify any dose-related adverse effects and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

3.3. Reproductive and Developmental Toxicity Studies

  • Objective: To assess the effects of this compound on fertility, reproductive performance, and embryonic and fetal development.

  • Species: Rats (fertility and developmental) and rabbits (developmental).

  • Methodology (Fertility Study in Rats):

    • Male rats are treated for a period covering spermatogenesis prior to mating, and females are treated for two weeks prior to mating.

    • Treated males are mated with treated females.

    • Mating performance, fertility rates, and pregnancy outcomes are evaluated.

  • Methodology (Developmental Toxicity in Rats and Rabbits):

    • Pregnant animals are administered this compound daily during the period of organogenesis.

    • Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.

    • Near term, fetuses are delivered by cesarean section.

    • Fetuses are examined for external, visceral, and skeletal abnormalities.

3.4. Genotoxicity: Intrasanguineous Host-Mediated Assay

  • Objective: To evaluate the potential of this compound and its metabolites to induce mutations in a microbial indicator organism within a mammalian host.

  • System: Saccharomyces cerevisiae D7 strain in mice.

  • Methodology:

    • Indicator Organism Preparation: A culture of Saccharomyces cerevisiae D7 is prepared.

    • Host Treatment: Mice are treated with this compound at various dose levels.

    • Injection of Indicator Organism: The yeast suspension is injected intravenously into the treated mice.

    • Recovery and Analysis: After a specific period, the mice are euthanized, and the yeast cells are recovered from various organs (liver, kidneys, lungs).

    • Mutation Assessment: The recovered yeast cells are plated on selective media to determine the frequency of induced mutations (e.g., point mutations and gene conversions).

Visualizations

4.1. Experimental Workflow and Signaling Pathway Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate a representative experimental workflow and the proposed toxicological mechanism of this compound.

G start Start: Animal Acclimatization grouping Randomization into Dose Groups (e.g., Control, Low, Mid, High) start->grouping dosing Single Oral Gavage Administration grouping->dosing observation Clinical Observation (14 Days) - Mortality - Clinical Signs - Body Weight dosing->observation necropsy Gross Necropsy observation->necropsy analysis Data Analysis (LD50 Calculation) necropsy->analysis end End: Toxicity Profile analysis->end

Figure 1. Generalized workflow for an acute oral toxicity study.

G This compound This compound (5-Nitroimidazole) reduction Reductive Activation (Nitroreductases) This compound->reduction Enzymatic metabolites Reactive Nitro Radical Anion and other reduced metabolites reduction->metabolites dna_damage DNA Interaction (Strand Breaks, Adducts) metabolites->dna_damage protein_damage Interaction with Cellular Macromolecules (Proteins, Thiols) metabolites->protein_damage mutagenesis Mutagenesis dna_damage->mutagenesis cytotoxicity Cytotoxicity protein_damage->cytotoxicity

Figure 2. Proposed signaling pathway for this compound-induced toxicity.

Discussion and Conclusion

The preliminary toxicological data for this compound suggest a favorable acute safety profile, with high oral LD50 values in both mice and rats[1][2]. Repeated-dose studies over a six-month duration in rats and dogs indicated that the compound was well-tolerated[3]. Furthermore, comprehensive reproductive and developmental toxicity studies in rats and rabbits did not reveal any adverse effects on fertility or evidence of teratogenicity[3].

However, a significant area of concern is the demonstrated genotoxic potential of this compound. The intrasanguineous host-mediated assay in mice showed that this compound is capable of inducing mutagenicity in the liver, kidneys, and lungs[1][4]. This finding is consistent with the known toxicological profile of other 5-nitroimidazole compounds, where the mechanism of both therapeutic action and toxicity is believed to involve the reductive activation of the nitro group to form reactive intermediates that can damage DNA and other cellular macromolecules. The proposed signaling pathway (Figure 2) illustrates this mechanism.

It is important to note that while the available literature provides a good overview of the types of toxicological studies conducted, there is a lack of publicly accessible detailed quantitative data, particularly the No-Observed-Adverse-Effect-Levels (NOAELs) from the repeated-dose studies. The absence of this information limits a more in-depth quantitative risk assessment.

References

Azanidazole: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 62973-76-6

This technical guide provides an in-depth overview of Azanidazole, a nitroimidazole derivative with antiprotozoal properties. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data on its chemical properties, toxicological profile, and the experimental methodologies used for its evaluation.

Core Chemical and Physical Properties

This compound, scientifically known as (E)-4-[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)ethenyl]-2-pyrimidinamine, is a compound with the molecular formula C10H10N6O2.[1] It is also recognized by other names such as Nitromidine and the trade name Triclose.[1]

PropertyValueSource
CAS Registry Number 62973-76-6[1][2][3]
Molecular Formula C10H10N6O2[1][2]
Molecular Weight 246.23 g/mol [1][2]
IUPAC Name 4-[(E)-2-(1-methyl-5-nitroimidazol-2-yl)ethenyl]pyrimidin-2-amine[2][4]
Melting Point 232-235 °C[1]
Appearance Bright yellow odorless powder[1]
Solubility Soluble in DMF, DMSO, mineral oils and acids. Slightly soluble in dioxane and acetone.[1]

Mechanism of Action

This compound is an antiprotozoal agent, primarily used against infections caused by protozoa such as Trichomonas.[1] Like other nitroimidazoles, its mechanism of action is dependent on the anaerobic environment of the target organism. The nitro group of this compound is reduced within the anaerobic cell, leading to the formation of reactive intermediates. These intermediates are cytotoxic and cause damage to the cell's DNA, ultimately leading to cell death.[5]

cluster_cell Anaerobic Protozoal Cell Azanidazole_in This compound (Enters Cell) Reduction Reduction of Nitro Group Azanidazole_in->Reduction Anaerobic Metabolism Intermediates Reactive Nitro Radical Intermediates Reduction->Intermediates DNA_Damage DNA Damage & Strand Breaks Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death start Start: Animal Acclimation grouping Randomization into Control & Treatment Groups start->grouping dosing Dosing: Single or Repeated grouping->dosing observation Clinical Observation: Behavior, Body Weight, Food/Water Intake dosing->observation pathology Terminal Procedures: Necropsy, Organ Weights, Histopathology observation->pathology End of Study Period analysis Data Analysis & Reporting pathology->analysis

References

solubility profile of azanidazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of azanidazole, an antiprotozoal agent. Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing a detailed framework for determining the solubility of this compound in various solvents. It includes a summary of known qualitative solubility information, a detailed experimental protocol based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and a template for the systematic presentation of solubility data. This guide is intended to equip researchers and drug development professionals with the necessary information to conduct their own solubility studies on this compound and similar compounds.

Introduction

This compound is a 5-nitroimidazole derivative with antiprotozoal activity.[1][] Understanding its solubility in different solvents is a critical aspect of its physicochemical characterization, influencing its formulation, bioavailability, and overall therapeutic efficacy. Poor aqueous solubility can pose significant challenges in the development of oral and parenteral dosage forms. This guide addresses the current knowledge gap in the quantitative solubility data of this compound and provides a robust methodology for its determination.

Qualitative Solubility Profile of this compound

Based on available literature, the qualitative solubility of this compound has been described in a limited number of solvents. This information provides a preliminary understanding of its general solubility characteristics.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
DioxaneSlightly Soluble
AcetoneSlightly Soluble
Mineral OilsSoluble
AcidsSoluble

Note: "Slightly soluble" indicates that the substance requires a large amount of solvent to dissolve.

Quantitative Solubility Determination: A Methodological Approach

Experimental Protocol: Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of this compound in a given solvent at a specific temperature.

3.1.1. Materials and Equipment

  • This compound (solid, pure form)

  • Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, methanol, polyethylene (B3416737) glycol 400, etc.)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

3.1.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5] The exact time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

3.1.3. Quantification by HPLC

An HPLC method with UV detection is a common and reliable technique for quantifying the concentration of nitroimidazole compounds.[6][7]

  • Chromatographic Conditions (Example for Nitroimidazoles):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for good peak shape and retention time.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound.

    • Injection Volume: Typically 10-20 µL.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration.

  • Sample Analysis:

    • Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Calculate the solubility by taking into account the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Template for Quantitative Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (Molar)
Water25
Phosphate Buffer (pH 7.4)37
Ethanol25
Methanol25
Polyethylene Glycol 40025
Other Solvents...

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C Seal vials D Sedimentation C->D E Filter supernatant D->E F Dilute sample E->F G HPLC Analysis F->G H Determine Concentration G->H Use calibration curve

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, this technical guide provides a comprehensive framework for its determination. The outlined shake-flask method, coupled with HPLC analysis, represents a robust and reliable approach for obtaining accurate equilibrium solubility data. The generation of such data is essential for the continued development and formulation of this compound as a therapeutic agent. Researchers are encouraged to utilize the provided protocols and data presentation templates to contribute to a more complete understanding of the physicochemical properties of this important antiprotozoal compound.

References

Azanidazole: A Technical Guide to its Discovery and Historical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azanidazole is a second-generation 5-nitroimidazole derivative with established efficacy against anaerobic protozoa, most notably Trichomonas vaginalis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical clinical and preclinical evaluation of this compound. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided to facilitate reproducibility and further research. The guide also includes visualizations of the drug's activation pathway and a schematic of its synthesis, adhering to a high-contrast color palette for clarity. While this compound showed promise in early studies, its clinical use appears to have been limited, and it has largely been superseded by other nitroimidazoles. This document serves as a detailed repository of the foundational scientific knowledge on this compound for researchers in antimicrobial drug development.

Introduction

This compound, chemically known as 4-[(E)-2-(1-methyl-5-nitro-1H-imidazol-2-yl)ethenyl]pyrimidin-2-amine, is a member of the 5-nitroimidazole class of antimicrobial agents.[1][2] Developed in the 1970s, it was primarily investigated for its potent activity against Trichomonas vaginalis, the causative agent of trichomoniasis, a common sexually transmitted infection.[1][2] Like other nitroimidazoles, its therapeutic effect is dependent on the reductive activation of its nitro group within anaerobic organisms, leading to the generation of cytotoxic radicals that induce DNA damage and cell death. This guide will delve into the technical details of this compound's discovery, its synthesis, and the key preclinical and clinical studies that defined its pharmacological profile.

Discovery and History of Use

This compound was developed by Aldo Garzia of the Istituto Chemioterapico Italiano, with patents for its preparation and use filed in the mid-1970s. The key patents associated with its discovery are DE 2358483, US 3882105, and US 3969520, all granted between 1974 and 1976. It was marketed under the trade name Triclose.

Its primary application was in gynecology for the treatment of trichomonal infections.[1] Clinical studies in the early 1980s demonstrated its efficacy in treating trichomoniasis vaginalis. However, information regarding its widespread marketing and current regulatory status is limited, suggesting that its use has been largely discontinued (B1498344) or superseded by other 5-nitroimidazole derivatives like metronidazole, tinidazole, and secnidazole.

Chemical Synthesis

The synthesis of this compound, as described in the patent literature, involves a condensation reaction. The key starting materials are 1-methyl-5-nitro-2-imidazole-carboxaldehyde and a substituted pyrimidine.

Experimental Protocol: Synthesis of this compound

Starting Materials:

Procedure:

  • A mixture of 1-methyl-5-nitro-2-imidazole-carboxaldehyde and 2-amino-4-methylpyrimidine is prepared in a suitable solvent, such as acetic anhydride.

  • A catalytic amount of a basic condensing agent, for example, sodium acetate, is added to the mixture.

  • The reaction mixture is heated under reflux for several hours to drive the condensation reaction to completion.

  • After cooling, the reaction mixture is poured into water, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as a mixture of dimethylformamide and water, to yield pure (E)-2-amino-4-[2-(1-methyl-5-nitroimidazol-2-yl)vinyl]pyrimidine (this compound).

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 1-methyl-5-nitro-2-imidazole-carboxaldehyde P This compound A->P + B 2-amino-4-methylpyrimidine B->P C Acetic Anhydride (Solvent) C->P D Sodium Acetate (Catalyst) D->P E Reflux (Heat) E->P

Synthesis of this compound from its primary starting materials.

Mechanism of Action

This compound, like other 5-nitroimidazoles, is a prodrug that requires intracellular activation by anaerobic organisms. The mechanism of action involves the reduction of its 5-nitro group, a process that is unique to the anaerobic metabolic pathways of susceptible protozoa and bacteria.

In Trichomonas vaginalis, this activation occurs within a specialized organelle called the hydrogenosome. The key steps are:

  • Entry into the cell: this compound, being a small molecule, diffuses across the cell membrane of the protozoan.

  • Reductive Activation: Inside the hydrogenosome, the low redox potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of this compound. This process is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR). A malate-dependent pathway can also contribute to this activation.

  • Formation of Cytotoxic Radicals: The reduction of the nitro group results in the formation of a short-lived, highly reactive nitroso free radical and other cytotoxic intermediates.

  • DNA Damage and Cell Death: These reactive intermediates interact with and damage microbial DNA, leading to a loss of helical structure, strand breakage, and ultimately, cell death.

G cluster_cell Trichomonas vaginalis Cell cluster_hydrogenosome Hydrogenosome PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_ox Ferredoxin (oxidized) PFOR->Ferredoxin_ox e- Ferredoxin_red Ferredoxin (reduced) Ferredoxin_ox->Ferredoxin_red Reduction Azanidazole_prodrug This compound (Prodrug) Ferredoxin_red->Azanidazole_prodrug e- Azanidazole_radical Nitroso Free Radical (Cytotoxic) Azanidazole_prodrug->Azanidazole_radical Reduction DNA Protozoal DNA Azanidazole_radical->DNA DNA_damaged Damaged DNA DNA->DNA_damaged Interaction Cell_death Cell Death DNA_damaged->Cell_death Azanidazole_ext This compound (extracellular) Azanidazole_ext->Azanidazole_prodrug Diffusion

Mechanism of action of this compound in Trichomonas vaginalis.

Preclinical Pharmacology and Toxicology

A comprehensive toxicological and teratological study of this compound was conducted in various animal models to establish its safety profile before clinical use.

Experimental Protocol: Toxicology and Teratology Studies
  • Animal Models: Mice, rats, rabbits, and dogs were used in these studies.

  • Acute Toxicity: Single doses of this compound were administered orally (p.o.) and intraperitoneally (i.p.) to determine the median lethal dose (LD50).

  • Subchronic Toxicity: Repeated daily doses were administered to animals for six months to evaluate long-term tolerance. The specific dosages and routes of administration varied by species.

  • Reproductive and Teratological Studies:

    • Fertility and General Reproductive Performance: Rats were treated prior to mating.

    • Teratogenesis: Pregnant rats and rabbits were treated during the period of organogenesis.

    • Peri- and Postnatal Study: Pregnant rats were treated during the final third of gestation and throughout lactation.

  • Parameters Monitored: Animals were observed for clinical signs of toxicity, and effects on body weight, food consumption, hematology, clinical chemistry, and urinalysis were recorded. In long-term studies, gross and microscopic pathological examinations of tissues were performed. In reproductive studies, fertility, gestation, litter size, pup viability, and pup development were assessed.

Summary of Preclinical Data

The preclinical studies indicated that this compound was well-tolerated in the tested animal species. No significant adverse reproductive effects or evidence of teratogenic activity were observed.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseOral5100
Intraperitoneal590
RatOral7600
Intraperitoneal860

Clinical Studies

The primary clinical application of this compound was for the treatment of vaginal trichomoniasis. A key study by Marchionni et al. (1981) evaluated its efficacy in a clinical setting.

Experimental Protocol: Clinical Trial in Trichomoniasis Vaginalis
  • Study Population: 55 female patients with confirmed Trichomonas vaginalis infection.

  • Study Design: The study was divided into two treatment groups with different therapeutic approaches.

  • Treatment Regimens:

    • Group 1: Combined systemic and topical treatment. The exact dosage and duration were not specified in the available abstract.

    • Group 2: An alternative treatment method, also not detailed in the abstract.

  • Efficacy Assessment: The primary endpoint was the complete recovery from infection, confirmed by microbiological examination.

  • Safety Assessment: Patient tolerance to the treatment was monitored.

Summary of Clinical Efficacy Data

This compound demonstrated high efficacy in the treatment of trichomoniasis vaginalis, with excellent patient tolerance.

Table 2: Clinical Efficacy of this compound in Trichomoniasis Vaginalis

Treatment GroupNumber of PatientsTreatment RegimenComplete Recovery Rate (%)
Group 1Not SpecifiedCombined systemic and topical93.4
Group 2Not SpecifiedAlternative method100

In Vitro Antimicrobial Activity

Table 3: Comparative In Vitro Activity of 5-Nitroimidazoles against T. vaginalis

CompoundMean MIC (mg/L)Susceptibility Rate (%)Resistance Rate (%)
Metronidazole2.256111
Tinidazole1.11802
Secnidazole1.11751
Ornidazole0.5890

Data from a study on 94 clinical isolates of T. vaginalis. Susceptibility was defined as MIC <2 mg/L, and resistance as MIC >2 mg/L.

Conclusion

This compound is a 5-nitroimidazole with proven efficacy against Trichomonas vaginalis. Its discovery and development in the 1970s provided a therapeutic option for trichomoniasis. The mechanism of action, involving reductive activation to cytotoxic radicals that damage DNA, is characteristic of its drug class. Preclinical studies established a favorable safety profile, and early clinical trials confirmed its high cure rates. However, despite this promising early data, this compound's use appears to have been limited, and it has been largely superseded by other nitroimidazole derivatives. This technical guide provides a consolidated resource of the available scientific information on this compound, which may be of value to researchers exploring the history and development of antimicrobial agents. Further research to obtain more detailed pharmacokinetic and pharmacodynamic data could provide a more complete understanding of its properties in comparison to more commonly used nitroimidazoles.

References

Azanidazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Nitroimidazole Derivative

Executive Summary

Azanidazole is a 5-nitroimidazole derivative with significant potential as an antiprotozoal and antibacterial agent, particularly against anaerobic organisms. Belonging to the same class as the widely-used metronidazole, this compound operates through a mechanism of reductive activation within the target pathogen, leading to the generation of cytotoxic nitro radicals that induce DNA damage and cell death.[1] Preclinical studies in animal models have demonstrated a favorable safety profile, indicating good tolerance and a lack of teratogenic effects.[2] While clinical development has reached Phase II, publicly available, detailed quantitative data on its pharmacokinetics, antimicrobial spectrum, and clinical efficacy remains limited.[1] This guide synthesizes the available technical information on this compound, drawing upon established knowledge of the nitroimidazole class to provide a comprehensive resource for researchers and drug development professionals.

Introduction to Nitroimidazole Derivatives

Nitroimidazoles are a class of synthetic antimicrobial agents characterized by an imidazole (B134444) ring bearing a nitro group.[3] They are indispensable in the treatment of infections caused by anaerobic bacteria and protozoa.[3] The selective toxicity of nitroimidazoles stems from their mechanism of action, which is dependent on the anaerobic or microaerophilic environment of the target organisms.[3] In these low-oxygen conditions, the nitro group is reduced by microbial enzymes, leading to the formation of highly reactive intermediates that are cytotoxic.[3]

This compound: An Overview

This compound is a second-generation 5-nitroimidazole with the chemical name 4-[(E)-2-(1-methyl-5-nitro-1H-imidazol-2-yl)ethenyl]pyrimidin-2-amine.[1] It is also known by the synonyms Triclose and Nitromidine.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₀N₆O₂[1]
Molecular Weight 246.23 g/mol [1]
IUPAC Name 4-[(E)-2-(1-methyl-5-nitroimidazol-2-yl)ethenyl]pyrimidin-2-amine[1]
CAS Number 62973-76-6[1]
Appearance Solid powder[3]
Solubility Soluble in DMSO[3]

Mechanism of Action

The antimicrobial activity of this compound, like other nitroimidazoles, is contingent upon the reductive activation of its nitro group within the target cell.[1]

Reductive Activation: In the low redox potential environment of anaerobic organisms, electrons are transferred from ferredoxin or similar electron transport proteins to the nitro group of this compound. This reduction is a critical first step in its activation.

Generation of Reactive Intermediates: The single-electron reduction of the nitro group forms a short-lived nitroso radical anion. Further reduction can lead to the formation of other reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives.

DNA Damage and Cytotoxicity: These highly reactive intermediates are potent oxidizing agents that interact with and damage cellular macromolecules, most critically DNA.[1] The resulting DNA strand breakage and loss of helical structure inhibit protein synthesis and lead to apoptotic cell death.[1]

Below is a diagram illustrating the proposed signaling pathway for the mechanism of action of this compound.

Azanidazole_Mechanism cluster_cell Anaerobic Pathogen Cell This compound This compound (Prodrug) Activated_this compound Reduced this compound (Reactive Nitro Radical) This compound->Activated_this compound Reduction DNA Pathogen DNA Activated_this compound->DNA Interaction Damaged_DNA Damaged DNA DNA->Damaged_DNA Damage Cell_Death Cell Death Damaged_DNA->Cell_Death Ferredoxin_reduced Reduced Ferredoxin Ferredoxin_oxidized Oxidized Ferredoxin Ferredoxin_reduced->Ferredoxin_oxidized e- transfer

Caption: Proposed mechanism of action of this compound.

Pharmacokinetics and Pharmacodynamics

ParameterDescriptionReference
Absorption Well absorbed after oral administration.[1]
Distribution Expected to be widely distributed in body tissues.
Metabolism Primarily metabolized in the liver.[1]
Excretion Mainly eliminated through the kidneys.[1]
Half-life Not well-documented.[1]

Antimicrobial Spectrum

This compound is active against a range of anaerobic bacteria and protozoa. Specific Minimum Inhibitory Concentration (MIC) values are not widely published, but its spectrum is expected to be similar to that of other 5-nitroimidazoles.

Organism TypeExamples
Anaerobic Bacteria Bacteroides spp., Fusobacterium spp., Clostridium spp.
Protozoa Trichomonas vaginalis, Entamoeba histolytica, Giardia lamblia

Key Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not publicly available. However, standard methodologies for similar compounds can be adapted.

General Synthesis of a Nitroimidazole Derivative (Etanidazole as an example)

A general protocol for the N-alkylation of a nitroimidazole, based on the synthesis of etanidazole, is presented below. This provides a plausible route for the synthesis of this compound, which would require the appropriate starting materials.

Synthesis_Workflow Start Starting Materials: - 2-Nitroimidazole (B3424786) - Alkylating Agent - Base (e.g., K2CO3) - Solvent (e.g., DMF) Reaction Reaction Setup: - Dissolve 2-nitroimidazole and base in solvent. - Add alkylating agent. Start->Reaction Heating Heating: - Heat to 60-80°C. - Monitor by TLC. Reaction->Heating Workup Work-up: - Cool to room temperature. - Quench with water. - Extract with organic solvent. Heating->Workup Purification Purification: - Dry organic layer. - Concentrate under reduced pressure. - Purify by column chromatography or recrystallization. Workup->Purification End Final Product: This compound Derivative Purification->End Resistance_Mechanism cluster_sensitive Sensitive Organism cluster_resistant Resistant Organism Azanidazole_S This compound Activation_S Reductive Activation (e.g., PFOR) Azanidazole_S->Activation_S Radical_S Cytotoxic Radical Activation_S->Radical_S Death_S Cell Death Radical_S->Death_S Azanidazole_R This compound Activation_R Decreased Reductive Activation (e.g., PFOR mutation/downregulation) Azanidazole_R->Activation_R Radical_R Reduced Cytotoxic Radical Activation_R->Radical_R Survival_R Cell Survival Radical_R->Survival_R

References

Methodological & Application

Application Note & Protocol: Quantification of Azanidazole in Human Plasma by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azanidazole is a nitroimidazole derivative with antiprotozoal and antimicrobial properties, belonging to the same class as metronidazole (B1676534).[1][2] Its therapeutic potential necessitates reliable and robust bioanalytical methods for pharmacokinetic and toxicokinetic studies. This document provides a detailed application note and protocol for the quantification of this compound in human plasma using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The methodology is based on established principles of bioanalytical method validation, ensuring accuracy, precision, and reliability of the results.[3][4]

Principle of the Method

This method utilizes reverse-phase HPLC to separate this compound from endogenous plasma components. A C18 column is used as the stationary phase, and a suitable mobile phase allows for the elution of the analyte of interest. The sample preparation involves a straightforward extraction procedure to remove proteins and other interfering substances from the plasma matrix. Quantification is achieved by monitoring the UV absorbance of the eluate at a specific wavelength and comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., another nitroimidazole compound not co-administered)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol (B129727)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Orthophosphoric acid

  • Water for HPLC (e.g., Milli-Q or equivalent)

  • Human plasma (drug-free)

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Pipettes and general laboratory glassware

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is commonly used for the analysis of nitroimidazoles.[5][6] For example, a mobile phase could consist of a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.8 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol. This stock solution should be stored at 2-8 °C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 50 ng/mL to 10 µg/mL.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol at a concentration of 100 µg/mL.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with the mobile phase to obtain a working solution of 1 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1.0 mL of plasma sample into a centrifuge tube.

  • Add 100 µL of the internal standard working solution (1 µg/mL) and vortex for 30 seconds.

  • Add 5 mL of a suitable extraction solvent (e.g., a mixture of dichloromethane (B109758) and diethyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject a 20 µL aliquot into the HPLC system.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These may need to be optimized depending on the specific column and HPLC system used.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M KH2PO4 (pH 4.8) (40:60 v/v)[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL
Column Temperature Ambient or 30 °C
Detection Wavelength UV at 313 nm or 324 nm[5][7]
Run Time Approximately 10-15 minutes

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. The linearity of the method should be evaluated using a linear regression analysis.

Concentration (ng/mL)Peak Area (this compound)Peak Area (IS)Peak Area Ratio (Analyte/IS)
50
100
250
500
1000
2500
5000
10000
Method Validation Parameters

The bioanalytical method should be validated according to ICH M10 guidelines.[4] Key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (RSD) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Stability Freeze-thaw, short-term, and long-term stability should be assessed.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma 1. Plasma Sample (1 mL) add_is 2. Add Internal Standard plasma->add_is add_solvent 3. Add Extraction Solvent add_is->add_solvent vortex1 4. Vortex add_solvent->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into HPLC reconstitute->inject separate 10. Chromatographic Separation inject->separate detect 11. UV Detection separate->detect quantify 12. Quantification detect->quantify

Caption: Experimental workflow for this compound quantification in plasma.

logical_relationship cluster_validation_params Validation Parameters method_development Method Development method_validation Method Validation method_development->method_validation sample_analysis Sample Analysis method_validation->sample_analysis linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision recovery Recovery method_validation->recovery stability Stability method_validation->stability

Caption: Logical relationship of bioanalytical method development and validation.

References

Application Note & Protocol: Spectrophotometric Determination of Azanidazole in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed visible spectrophotometric method for the quantitative determination of Azanidazole in pharmaceutical formulations. The described protocol is based on the well-established chemistry of 5-nitroimidazole compounds, which involves the reduction of the aromatic nitro group to a primary amino group. This is followed by diazotization and subsequent coupling with a suitable chromogenic agent to form a stable, colored azo dye. The intensity of the color, which is directly proportional to the drug concentration, is then measured using a spectrophotometer. This application note provides a detailed experimental protocol and outlines the necessary validation parameters required to ensure the method is suitable for its intended purpose in a quality control environment. It is important to note that this proposed method would require full validation for this compound according to ICH guidelines.

Introduction

This compound is a 5-nitroimidazole derivative with antiprotozoal activity. Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical dosage forms to ensure its safety and efficacy. While various analytical techniques are available, UV-Visible spectrophotometry offers a simple, cost-effective, and rapid alternative for routine analysis. The principle of this method is based on a chemical derivatization reaction that produces a colored compound, allowing for quantification in the visible region of the electromagnetic spectrum, which can minimize interference from excipients that commonly absorb in the UV region.

The proposed method involves a two-step reaction. First, the nitro group of the this compound molecule is reduced to a primary arylamine using a suitable reducing agent, such as zinc dust in an acidic medium. Second, the resulting amino group is diazotized with nitrous acid, and the diazonium salt is then coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (Bratton-Marshall reagent) or phloroglucinol, to form a stable and intensely colored azo dye. The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax).

Experimental Protocol

Instrumentation and Reagents
  • Instrumentation: A double-beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.

  • Reagents and Chemicals:

    • This compound reference standard

    • Zinc dust

    • Hydrochloric acid (HCl), concentrated and 0.1 M

    • Sodium nitrite (B80452) (NaNO2), 0.1% (w/v) solution (prepare fresh daily)

    • Ammonium (B1175870) sulfamate (B1201201), 0.5% (w/v) solution

    • N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent), 0.1% (w/v) in distilled water (prepare fresh daily and store in a dark bottle)

    • Methanol (B129727), analytical grade

    • Distilled or deionized water

Preparation of Standard Stock Solution

Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol to obtain a standard stock solution of 1000 µg/mL.

Preparation of Working Standard Solutions and Calibration Curve
  • From the standard stock solution, prepare a working standard solution of 100 µg/mL by diluting 10 mL to 100 mL with methanol.

  • From the 100 µg/mL working standard, pipette aliquots of 0.5, 1.0, 1.5, 2.0, and 2.5 mL into a series of 10 mL volumetric flasks.

  • To each flask, add 1 mL of 1 M HCl and 0.5 g of zinc dust. Shake well and allow the reduction to proceed for 15 minutes.

  • Filter the contents of each flask into another set of 10 mL volumetric flasks and wash the filter paper with a small amount of distilled water.

  • Cool the flasks in an ice bath for 5 minutes.

  • Add 1 mL of 0.1% sodium nitrite solution to each flask, mix well, and allow to stand for 3 minutes for diazotization to complete.

  • Add 1 mL of 0.5% ammonium sulfamate solution to neutralize the excess nitrous acid and mix well.

  • Add 1 mL of 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride solution, mix, and dilute to the mark with distilled water.

  • Allow the color to develop for 10 minutes at room temperature.

  • Measure the absorbance of each solution at the predetermined λmax against a reagent blank prepared in the same manner but without the drug.

  • Plot a calibration curve of absorbance versus concentration.

Preparation of Sample Solution from Pharmaceutical Formulations (Tablets)
  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the tablet powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to the mark with methanol, mix well, and filter through a Whatman No. 41 filter paper.

  • From the filtrate, take an appropriate aliquot and proceed as described in the working standard solutions preparation (section 2.3) to obtain a final concentration within the calibration range.

  • Measure the absorbance of the final solution and calculate the drug content using the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the typical validation parameters that would need to be established for this method according to ICH guidelines. The values presented are hypothetical and based on similar published methods for other 5-nitroimidazole drugs.

ParameterExpected Range/Value
Linearity Range 5 - 25 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
- Intraday< 2%
- Interday< 2%
Robustness Unaffected by minor changes in pH, reagent concentration, or reaction time.
Specificity No interference from common pharmaceutical excipients.

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: Weigh this compound Standard/Sample stock Prepare Stock Solution (1000 µg/mL) start->stock working Prepare Working Standard (100 µg/mL) stock->working aliquots Prepare Aliquots for Calibration Curve working->aliquots reduction Reduction with Zn/HCl aliquots->reduction Add Reagents diazotization Diazotization with NaNO2 reduction->diazotization Filter & Cool coupling Coupling with Bratton-Marshall Reagent diazotization->coupling Add Reagents measurement Measure Absorbance at λmax coupling->measurement Color Development calculation Calculate Concentration measurement->calculation end End: Report Results calculation->end

Caption: Experimental workflow for the spectrophotometric determination of this compound.

logical_relationship This compound This compound (Nitro Group) reduced_this compound Reduced this compound (Amino Group) This compound->reduced_this compound Reduction (Zn/HCl) diazonium_salt Diazonium Salt reduced_this compound->diazonium_salt Diazotization (NaNO2/HCl) azo_dye Colored Azo Dye diazonium_salt->azo_dye Coupling (Chromogenic Agent) absorbance Measure Absorbance azo_dye->absorbance

Caption: Chemical principle of the spectrophotometric determination of this compound.

Conclusion

The proposed visible spectrophotometric method provides a framework for a simple, rapid, and cost-effective approach for the determination of this compound in pharmaceutical formulations. The method is based on a well-understood chemical reaction and is expected to be accurate and precise. However, it is imperative to conduct a thorough method validation for this compound according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.

Developing a Validated Analytical Method for the Quantification of Azanidazole and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This document provides a comprehensive protocol for the development and validation of a sensitive and specific analytical method for the quantification of Azanidazole and its putative metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a nitroimidazole antimicrobial agent, undergoes hepatic metabolism, and understanding the profile of its metabolites is crucial for comprehensive pharmacokinetic and toxicological assessments in drug development.[1] This application note details the procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a full validation strategy according to established regulatory guidelines.

Introduction

Putative Metabolic Pathway of this compound

Based on the known metabolism of similar nitroimidazole compounds such as metronidazole (B1676534) and ornidazole, the primary metabolic pathways for this compound are likely to involve hydroxylation of the imidazole (B134444) ring or the side chain, and potential cleavage of the imidazole ring. The following diagram illustrates a hypothetical metabolic pathway for this compound.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Hydroxylated_Metabolite Hydroxylated_Metabolite This compound->Hydroxylated_Metabolite Hydroxylation (CYP450) Ring_Cleavage_Product Ring_Cleavage_Product This compound->Ring_Cleavage_Product Reductive Ring Cleavage Conjugated_Metabolite Conjugated_Metabolite Hydroxylated_Metabolite->Conjugated_Metabolite Glucuronidation (UGTs) Sample_Collection Human Plasma Sample Collection Sample_Preparation Protein Precipitation & Solid-Phase Extraction (SPE) Sample_Collection->Sample_Preparation LC_Separation Reversed-Phase HPLC/UHPLC Separation Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition and Processing MS_Detection->Data_Acquisition Method_Validation Method Validation (Linearity, Accuracy, Precision, etc.) Data_Acquisition->Method_Validation

References

Application Notes and Protocols for Azanidazole In Vitro Susceptibility Testing of Trichomonas vaginalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichomonas vaginalis, a parasitic protozoan, is the causative agent of trichomoniasis, the most common non-viral sexually transmitted infection globally.[1][2] The 5-nitroimidazole class of drugs, including metronidazole, tinidazole, and secnidazole, are the only FDA-approved treatments for this infection.[1][3][4] Azanidazole is another 5-nitroimidazole that has been used in the treatment of vaginal trichomoniasis.[5] The emergence of drug resistance to 5-nitroimidazoles necessitates robust and standardized in vitro susceptibility testing protocols to guide clinical treatment and facilitate the development of new therapeutic agents.[1][6][7]

These application notes provide detailed protocols for determining the in vitro susceptibility of T. vaginalis to this compound, based on established methods for other 5-nitroimidazoles. The protocols cover the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC).

Mechanism of Action of 5-Nitroimidazoles

5-nitroimidazole drugs, including this compound, are administered as inactive prodrugs that readily enter T. vaginalis cells via passive diffusion.[8][9] Inside the parasite's hydrogenosome, an organelle involved in anaerobic energy metabolism, the drug is activated through a reductive process. The enzyme pyruvate:ferredoxin oxidoreductase (PFOR) transfers electrons to ferredoxin, which in turn reduces the nitro group of the 5-nitroimidazole.[8][9] This reduction creates a cytotoxic nitro radical anion.[8] This highly reactive radical then interacts with and damages the parasite's DNA, leading to cell death.[8][9] Resistance to 5-nitroimidazoles can arise from decreased expression of enzymes involved in this activation pathway, such as PFOR and ferredoxin.[7][8]

cluster_cell Trichomonas vaginalis Cell cluster_hydrogenosome Hydrogenosome Azanidazole_ext This compound (Inactive) Azanidazole_inactive This compound (Inactive) Azanidazole_ext->Azanidazole_inactive Passive Diffusion Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR Oxidative Decarboxylation Fd_ox Ferredoxin (Oxidized) PFOR->Fd_ox e- Fd_red Ferredoxin (Reduced) PFOR->Fd_red Reduction Fd_red->Azanidazole_inactive e- Azanidazole_active This compound (Active Nitro Radical) DNA Parasite DNA Azanidazole_active->DNA DNA Damage Azanidazole_inactive->Azanidazole_active Reduction Cell_Death Cell Death DNA->Cell_Death start Start culture Culture T. vaginalis in TYM Medium start->culture adjust_conc Adjust Parasite Concentration culture->adjust_conc setup_plate Inoculate 96-Well Plate (Parasites + Drug) adjust_conc->setup_plate prep_drug Prepare Serial Dilutions of this compound prep_drug->setup_plate incubate_48h Anaerobic Incubation (37°C, 48h) setup_plate->incubate_48h read_mic Read MIC (Microscopic Examination) incubate_48h->read_mic subculture Subculture from Wells with No Motile Parasites read_mic->subculture incubate_72h Incubate Subcultures (37°C, 48-72h) subculture->incubate_72h read_mlc Read MLC (Check for Growth) incubate_72h->read_mlc end End read_mlc->end

References

Application Notes and Protocols for In Vivo Efficacy Evaluation of Azanidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azanidazole is a nitroimidazole-class derivative with significant antiprotozoal and antibacterial properties, positioning it as a crucial compound for treating anaerobic and parasitic infections.[1][2] Similar to its well-known counterpart, metronidazole, this compound's therapeutic action is primarily directed against anaerobic organisms, including protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica, as well as various anaerobic bacteria.[1][3] The evaluation of its efficacy in living organisms is a critical step in preclinical development. These application notes provide detailed protocols for establishing and utilizing relevant animal models to assess the in vivo therapeutic potential of this compound.

The mechanism of action for nitroimidazoles like this compound is contingent on the anaerobic environment of the target cell.[1][3] The drug enters the cell, where its nitro group is reduced by microbial proteins, forming reactive nitroso-free radicals and other intermediates.[1][3] These cytotoxic intermediates disrupt the helical structure of DNA, leading to strand breakage and ultimately, cell death.[1]

Mechanism of Action of this compound

The efficacy of this compound is rooted in its selective toxicity towards anaerobic and microaerophilic pathogens. The process begins with the passive diffusion of the drug into the microorganism. Inside the cell, low-redox-potential electron-transport proteins (e.g., ferredoxin) reduce the nitro group of this compound. This reduction creates highly reactive, short-lived cytotoxic intermediates, including nitro-free radicals. These intermediates bind to and disrupt the helical structure of the parasite's or bacterium's DNA, causing strand breaks and inhibiting nucleic acid synthesis, which results in cell death.[1][3]

cluster_0 Anaerobic Pathogen Cell AZ_ext This compound (Extracellular) AZ_int This compound (Intracellular) AZ_ext->AZ_int Passive Diffusion Reduction Reduction of Nitro Group AZ_int->Reduction Intermediates Reactive Cytotoxic Intermediates Reduction->Intermediates e.g., by Ferredoxin DNA_damage DNA Strand Breakage & Disruption Intermediates->DNA_damage DNA Pathogen DNA DNA->DNA_damage CellDeath Cell Death DNA_damage->CellDeath

Caption: Mechanism of action for this compound in anaerobic pathogens.

Animal Model for Trichomonas vaginalis Infection

Application Note: Trichomonas vaginalis is the causative agent of trichomoniasis, a common sexually transmitted infection.[4] Establishing a reliable in vivo model can be challenging, as human-specific T. vaginalis strains often result in unreliable infections in mice.[4][5] To overcome this, protocols often involve the use of estrogen-treated or immunosuppressed mice to promote sustained infection.[5][6] An alternative and more robust approach is the use of Tritrichomonas foetus, a related bovine pathogen, as a surrogate in murine vaginal infection models, as it produces a more consistent infection while showing similar susceptibility to 5-nitroimidazole compounds.[4][6]

Detailed Protocol: Murine Model of Vaginal Trichomoniasis

This protocol describes the establishment of a T. vaginalis infection in estrogenized mice to evaluate the efficacy of this compound.

A. Materials and Reagents:

  • Female mice (e.g., BALB/c, 6-8 weeks old)

  • Estradiol (B170435) valerate (B167501)

  • T. vaginalis trophozoites (virulent strain)

  • Diamond's TYM medium (or equivalent)

  • This compound

  • Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)

  • Sterile phosphate-buffered saline (PBS)

  • Vaginal swabs or lavage pipette

  • Microscope and hemocytometer

B. Experimental Procedure:

  • Animal Preparation: Administer estradiol valerate (e.g., 0.1 mg subcutaneously) to each mouse 5-7 days prior to infection to induce a state of pseudoestrus, which enhances susceptibility to infection.[5]

  • Inoculum Preparation: Culture T. vaginalis trophozoites in Diamond's TYM medium to the mid-logarithmic growth phase. Harvest the parasites by centrifugation, wash with sterile PBS, and resuspend to a final concentration of 1 x 10^6 trophozoites per 20 µL.

  • Infection: Under light anesthesia, gently inoculate 20 µL of the parasite suspension intravaginally into each mouse.

  • Treatment:

    • Begin this compound treatment 24-48 hours post-infection.

    • Administer the drug orally (gavage) or intraperitoneally once or twice daily for a predetermined period (e.g., 3-7 days).

    • Include a vehicle-treated control group and a positive control group (e.g., metronidazole).

  • Efficacy Evaluation:

    • Monitor infection levels at set time points (e.g., days 3, 5, and 7 post-treatment).

    • Perform a vaginal lavage by instilling and aspirating a small volume (50-100 µL) of sterile PBS.

    • Quantify motile trophozoites in the lavage fluid using a hemocytometer.

    • The primary endpoint is the complete clearance of parasites (cure) or a significant reduction in parasite load compared to the vehicle control group.

cluster_workflow Workflow: Trichomoniasis Murine Model A 1. Animal Preparation (Estradiol Treatment) C 3. Intravaginal Infection (1x10^6 Trophozoites) A->C B 2. Inoculum Preparation (T. vaginalis Culture) B->C D 4. Group Assignment (Vehicle, this compound, Control) C->D E 5. Drug Administration (e.g., Oral Gavage for 5 days) D->E F 6. Efficacy Assessment (Vaginal Lavage) E->F G 7. Parasite Quantification (Microscopy & Hemocytometer) F->G H 8. Data Analysis (Cure Rate / Parasite Load) G->H cluster_workflow Workflow: Giardiasis Murine Model A 1. Inoculum Preparation (G. lamblia Cysts) B 2. Oral Infection of Mice (1x10^5 Cysts) A->B C 3. Confirm Infection (Fecal Cyst Detection) B->C D 4. Group Assignment (Vehicle, this compound, Control) C->D E 5. Oral Drug Administration (e.g., for 3-5 days) D->E F 6. Efficacy Assessment (Fecal Collection or Intestinal Homogenization) E->F G 7. Parasite Quantification (Cyst/Trophozoite Count) F->G H 8. Data Analysis (% Parasite Reduction) G->H cluster_workflow Workflow: Anaerobic Abscess Rat Model A 1. Prepare Mixed Inoculum (B. fragilis + E. coli) B 2. Subcutaneous Implantation of Inoculum in Rats A->B C 3. Group Assignment (Vehicle, this compound, Control) B->C D 4. Drug Administration (e.g., for 7 days) C->D E 5. Daily Monitoring (Abscess Size, Animal Health) D->E F 6. Abscess Excision (End of Study) E->F G 7. Quantitative Bacteriology (CFU/gram of tissue) F->G H 8. Data Analysis (Abscess Weight, Log10 CFU Reduction) G->H

References

Application Notes and Protocols for Assessing the Genotoxicity of Azanidazole using the Ames Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azanidazole is a nitroimidazole derivative with antiprotozoal activity. As with many nitroaromatic compounds, there is a potential for genotoxicity.[1][2] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and internationally accepted method for identifying substances that can produce gene mutations.[3][4][5][6] This document provides a detailed protocol for assessing the genotoxicity of this compound using the Ames test, in accordance with the Organization for Economic Co-operation and Development (OECD) Guideline 471.[3][6]

The Ames test utilizes various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively). These strains will not grow on a minimal medium lacking this amino acid unless a reverse mutation (reversion) occurs. A test substance is considered mutagenic if it significantly increases the number of revertant colonies compared to a solvent control. The assay is performed both in the absence and presence of a metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism and detect pro-mutagens that become genotoxic after metabolic conversion.[7][8]

Experimental Protocol

This protocol outlines the necessary steps to evaluate the mutagenic potential of this compound.

Materials and Reagents
  • Test Substance: this compound (soluble in DMSO)

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2uvrA.

  • Media and Buffers:

    • Nutrient Broth

    • Minimal Glucose Agar (B569324) Plates (Vogel-Bonner Medium E)

    • Top Agar (containing a trace amount of histidine and biotin)

    • Phosphate (B84403) Buffered Saline (PBS)

  • Metabolic Activation System (S9 Mix):

    • Aroclor 1254-induced rat liver S9 fraction

    • Cofactor-I solution (NADP, Glucose-6-Phosphate, MgCl₂, KCl)

  • Positive Controls:

    • Without S9 activation:

      • Sodium Azide (for TA100, TA1535)

      • 4-Nitroquinoline-N-oxide (4-NQO) (for TA98)

      • Mitomycin C (for TA102, if used)

    • With S9 activation:

      • 2-Aminoanthracene (2-AA) (for all strains)

  • Negative Control: Dimethyl sulfoxide (B87167) (DMSO)

  • Equipment:

    • Incubator (37°C)

    • Shaking water bath

    • Spectrophotometer

    • Autoclave

    • Sterile glassware and plasticware

Preliminary Assays

2.1. Dose-Range Finding (Cytotoxicity Assay)

Before the main mutagenicity assay, a dose-range finding study is crucial to determine the appropriate concentration range of this compound. High concentrations of the test substance can be cytotoxic to the bacteria, leading to a reduction in the number of revertant colonies and potentially masking a mutagenic effect.

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of dilutions to test a broad range of concentrations (e.g., 0.1, 1, 10, 100, 1000, 2500 µ g/plate ).

  • Perform a preliminary Ames test using one or two strains (e.g., TA100) with and without S9 mix.

  • Observe the plates for a dose-dependent reduction in the background lawn of bacterial growth, which indicates cytotoxicity.

  • Select at least five concentrations for the main experiment, with the highest concentration showing minimal to no cytotoxicity.

Main Mutagenicity Assay (Plate Incorporation Method)
  • Bacterial Culture Preparation: Inoculate each bacterial strain into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ CFU/mL.

  • Preparation of Test Solutions: Prepare fresh dilutions of this compound in DMSO at the selected concentrations.

  • Assay Procedure:

    • To sterile test tubes, add the following in order:

      • 2.0 mL of molten top agar (maintained at 45°C)

      • 0.1 mL of the overnight bacterial culture

      • 0.1 mL of the this compound solution, positive control, or DMSO (negative control)

      • 0.5 mL of S9 mix or phosphate buffer (for assays without metabolic activation)

    • Vortex the tubes gently and pour the contents onto the surface of minimal glucose agar plates.

    • Evenly distribute the top agar by tilting the plate.

    • Allow the top agar to solidify.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis and Interpretation

A positive result is characterized by:

  • A dose-related increase in the number of revertant colonies.

  • A reproducible increase in the number of revertant colonies for at least one concentration that is at least twice the mean of the negative control for TA98 and TA100, and at least three times for TA1535 and TA1537.

Data Presentation

The following tables summarize the key components and expected outcomes for the Ames test of this compound.

Table 1: Experimental Conditions

ParameterDescription
Test Substance This compound
Solvent Dimethyl sulfoxide (DMSO)
Bacterial Strains S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2uvrA
Metabolic Activation Aroclor 1254-induced rat liver S9 fraction
Assay Method Plate Incorporation
Incubation Time 48-72 hours
Incubation Temperature 37°C

Table 2: Controls and Expected Results

Control TypeSubstanceStrain(s)S9 ActivationExpected Result
Negative DMSOAllWith and WithoutLow number of spontaneous revertants
Positive Sodium AzideTA100, TA1535WithoutSignificant increase in revertants
Positive 4-NQOTA98WithoutSignificant increase in revertants
Positive 2-AminoanthraceneAllWithSignificant increase in revertants

Visualizations

Diagram 1: Ames Test Workflow for this compound

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result Bacterial_Culture Overnight Bacterial Cultures (TA98, TA100, etc.) Mix Mix Bacteria, this compound/Control, and S9 Mix/Buffer in Top Agar Bacterial_Culture->Mix Azanidazole_Sol This compound Solutions (in DMSO) Azanidazole_Sol->Mix S9_Mix S9 Mix Preparation S9_Mix->Mix Pour Pour onto Minimal Glucose Agar Plates Mix->Pour Incubate Incubate at 37°C for 48-72h Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Data Analysis and Interpretation Count->Analyze Positive Mutagenic Analyze->Positive Significant Increase in Revertants Negative Non-Mutagenic Analyze->Negative No Significant Increase

Caption: Workflow for the Ames test to assess this compound genotoxicity.

Diagram 2: Logic for Interpreting Ames Test Results

Ames_Result_Logic Start Start: Revertant Colony Counts DoseResponse Dose-Related Increase? Start->DoseResponse FoldIncrease Fold Increase > Threshold? (e.g., 2x or 3x) DoseResponse->FoldIncrease Yes Negative Conclusion: Negative (Non-Mutagenic) DoseResponse->Negative No Reproducible Results Reproducible? FoldIncrease->Reproducible Yes FoldIncrease->Negative No Positive Conclusion: Positive (Mutagenic) Reproducible->Positive Yes Reproducible->Negative No

Caption: Decision logic for the interpretation of Ames test results.

References

Unraveling the Impact of Azanidazole on DNA Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents, understanding the precise mechanisms of action is paramount for effective drug development. Azanidazole, a promising nitroimidazole derivative, has demonstrated significant antimicrobial properties, particularly against anaerobic bacteria and protozoa.[1] Preliminary studies indicate that its efficacy lies in the disruption of DNA synthesis, a fundamental process for microbial survival.[1] This application note provides a comprehensive guide with detailed protocols for researchers, scientists, and drug development professionals to meticulously investigate the effects of this compound on DNA synthesis.

Mechanism of Action: A Glimpse into this compound's Strategy

This compound, akin to other nitroimidazoles like metronidazole, operates as a prodrug that requires reductive activation within the target anaerobic organism.[1] The low redox potential in these organisms facilitates the reduction of this compound's nitro group, leading to the formation of highly reactive nitro radical anions and other cytotoxic intermediates.[2][3] These intermediates are the primary agents responsible for inducing damage to the microbial DNA, ultimately inhibiting DNA replication and leading to cell death.[1] The proposed mechanism underscores the importance of assays that can quantify DNA synthesis inhibition and visualize DNA damage.

Experimental Workflow for a Comprehensive Analysis

A multi-faceted approach is recommended to thoroughly characterize the impact of this compound on DNA synthesis. The following workflow outlines a logical sequence of experiments, moving from determining the compound's general antimicrobial activity to elucidating its specific effects on DNA integrity and replication machinery.

workflow cluster_0 Phase 1: Activity Assessment cluster_1 Phase 2: DNA Synthesis Inhibition cluster_2 Phase 3: DNA Damage & Repair cluster_3 Phase 4: Enzymatic Target Identification MIC Determine Minimum Inhibitory Concentration (MIC) Thymidine (B127349) [³H]-Thymidine Incorporation Assay MIC->Thymidine EdU EdU Incorporation Assay (Flow Cytometry/Microscopy) MIC->EdU Comet Comet Assay (Single/Double Strand Breaks) Thymidine->Comet EdU->Comet SOS SOS Response Assay Comet->SOS Polymerase In vitro DNA Polymerase Activity Assay Comet->Polymerase

Figure 1: Experimental workflow for studying this compound's effect on DNA synthesis.

Application Notes and Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow.

Determination of Minimum Inhibitory Concentration (MIC)

The first step is to determine the lowest concentration of this compound that inhibits the visible growth of the target anaerobic microorganism. The broth microdilution method is a widely accepted technique for this purpose.[4][5][6]

Protocol: Broth Microdilution MIC Assay

Materials:

  • Anaerobic growth medium (e.g., supplemented Brucella broth)

  • 96-well microtiter plates

  • This compound stock solution

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches)

  • Plate reader (optional, for turbidity measurement)

Procedure:

  • Prepare serial two-fold dilutions of this compound in the anaerobic growth medium in the 96-well plate. The final volume in each well should be 100 µL.

  • Include a positive control well (medium with inoculum, no drug) and a negative control well (medium only).

  • Inoculate each well (except the negative control) with 5 µL of the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5][7]

  • Seal the plate and incubate under anaerobic conditions at the appropriate temperature (e.g., 37°C) for 24-48 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (no visible growth). Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration at which the OD is significantly lower than the positive control.

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Metronidazole MIC (µg/mL) (Reference)
Bacteroides fragilis[Insert Value][Insert Value]
Clostridium difficile[Insert Value][Insert Value]
Prevotella intermedia[Insert Value][Insert Value]
DNA Synthesis Inhibition Assays

These assays directly measure the rate of DNA synthesis in the presence of this compound.

This classic method measures the incorporation of radiolabeled thymidine into newly synthesized DNA.[8][9]

Protocol: [³H]-Thymidine Incorporation Assay

Materials:

  • Anaerobic growth medium

  • This compound at sub-inhibitory and inhibitory concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC)

  • [³H]-Thymidine (1 µCi/mL)

  • Ice-cold 10% Trichloroacetic acid (TCA)

  • 95% Ethanol

  • 0.5 M NaOH

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Grow the anaerobic bacteria to the mid-logarithmic phase.

  • Aliquot the culture into tubes and add this compound at the desired concentrations. Include a no-drug control.

  • Incubate under anaerobic conditions for a defined period (e.g., 1-2 hours).

  • Add 1 µCi/mL of [³H]-Thymidine to each tube and incubate for an additional 30 minutes.

  • Stop the incorporation by adding ice-cold 10% TCA.

  • Pellet the cells by centrifugation and wash the pellet twice with 5% TCA and once with 95% ethanol.

  • Resuspend the pellet in 0.5 M NaOH to solubilize the DNA.

  • Transfer the solubilized DNA to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

This is a non-radioactive, fluorescence-based alternative to the [³H]-thymidine assay, offering higher sensitivity and a simpler workflow.[10][11][12][13][14]

Protocol: EdU Incorporation Assay with Flow Cytometry

Materials:

  • Anaerobic growth medium

  • This compound at desired concentrations

  • EdU solution (e.g., 10 µM)

  • Click-iT® EdU Alexa Fluor® Flow Cytometry Assay Kit (or similar)

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer

  • Flow cytometer

Procedure:

  • Treat the mid-log phase bacterial culture with this compound as described for the thymidine incorporation assay.

  • Add EdU to the cultures and incubate for a period that allows for incorporation (e.g., 30-60 minutes).

  • Harvest the cells and fix them with a suitable fixative.

  • Permeabilize the cells according to the kit manufacturer's instructions.

  • Perform the click reaction to conjugate the fluorescent azide (B81097) to the incorporated EdU.

  • Wash the cells and resuspend them in a suitable buffer for flow cytometry.

  • Analyze the samples on a flow cytometer to quantify the percentage of EdU-positive cells.

Data Presentation:

This compound Concentration[³H]-Thymidine Incorporation (CPM)% EdU Positive Cells
Control (0 µg/mL)[Insert Value][Insert Value]
0.5x MIC[Insert Value][Insert Value]
1x MIC[Insert Value][Insert Value]
2x MIC[Insert Value][Insert Value]
DNA Damage Assessment: The Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[1][15][16][17][18]

comet_assay start Bacterial cells treated with this compound embed Embed cells in low-melting agarose start->embed lyse Cell lysis to remove membranes and proteins embed->lyse unwind DNA unwinding (alkaline or neutral) lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis visualize Stain DNA and visualize by microscopy electrophoresis->visualize analyze Image analysis to quantify DNA damage visualize->analyze azanidazole_pathway This compound This compound (Prodrug) Activation Reductive Activation (in anaerobic cell) This compound->Activation Intermediates Reactive Nitro Radical Anions & other intermediates Activation->Intermediates DNA_damage DNA Strand Breaks Intermediates->DNA_damage Inhibition Inhibition of DNA Synthesis DNA_damage->Inhibition Death Cell Death Inhibition->Death

References

Application Note: Identification of Azanidazole Metabolites in Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification of Azanidazole metabolites in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a 5-nitroimidazole derivative, is an antiprotozoal agent that undergoes significant metabolism prior to renal excretion. Due to the limited availability of specific metabolism data for this compound, this protocol is based on established methodologies for the analysis of similar 5-nitroimidazole compounds and predictive metabolic pathways. The described method includes a detailed urine sample preparation procedure, optimized LC-MS/MS parameters, and predicted mass transitions for the parent drug and its putative metabolites.

Introduction

This compound is a nitroimidazole antimicrobial agent used in the treatment of protozoal infections. Like other compounds in its class, it is expected to be extensively metabolized in the liver before its metabolites are excreted in the urine. Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its efficacy, potential toxicity, and overall pharmacokinetic profile. Less than 0.5% of an administered dose of this compound is excreted as the unchanged parent drug, highlighting the importance of identifying its major metabolites.[1] This document provides a robust LC-MS/MS workflow for the separation and identification of predicted this compound metabolites in urine samples.

Predicted Metabolic Pathway of this compound

The metabolism of 5-nitroimidazoles typically involves two primary transformations: reduction of the nitro group and hydroxylation of the molecule. Based on these common pathways, the predicted metabolic fate of this compound is illustrated below. The primary metabolites are anticipated to be the amino- and hydroxylated derivatives.

Azanidazole_Metabolism This compound This compound (Parent Drug) Nitro_Reduction Nitro Reduction (Phase I) This compound->Nitro_Reduction Hydroxylation Hydroxylation (Phase I) This compound->Hydroxylation Amino_Metabolite Amino-Azanidazole Nitro_Reduction->Amino_Metabolite Hydroxylated_Metabolite Hydroxylated this compound Hydroxylation->Hydroxylated_Metabolite Conjugation Conjugation (Phase II) Amino_Metabolite->Conjugation Hydroxylated_Metabolite->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Urine Sample Preparation

This protocol employs enzymatic hydrolysis to cleave conjugated metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration.

  • Sample Collection: Collect mid-stream urine samples in sterile containers. Samples can be stored at -20°C until analysis.

  • Enzymatic Hydrolysis:

    • Thaw urine samples to room temperature and vortex to ensure homogeneity.

    • To 1 mL of urine, add 25 µL of β-glucuronidase/arylsulfatase solution.

    • Gently mix and incubate at 37°C for 4 hours to deconjugate glucuronide and sulfate (B86663) metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 2% formic acid in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05
  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and product ions of this compound and its primary predicted metabolites. These values are essential for setting up the MRM acquisition method on the mass spectrometer. The chemical formula for this compound is C10H10N6O2, with an exact mass of 246.0865 Da.

CompoundChemical FormulaPrecursor Ion [M+H]+ (m/z)Product Ion 1 (m/z) (Predicted)Product Ion 2 (m/z) (Predicted)
This compound C10H10N6O2247.0938201.0876 (Loss of NO2)121.0512 (Imidazolylethenyl fragment)
Amino-Azanidazole C10H10N6217.1040175.0934 (Loss of HN=C=NH2)121.0512 (Imidazolylethenyl fragment)
Hydroxylated this compound C10H10N6O3263.0887217.0825 (Loss of NO2)137.0461 (Hydroxylated imidazolylethenyl fragment)

Experimental Workflow Visualization

The overall experimental workflow, from sample collection to data analysis, is depicted in the following diagram.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Collection Urine Collection Hydrolysis Enzymatic Hydrolysis Urine_Collection->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Metabolite_Identification Metabolite Identification Data_Acquisition->Metabolite_Identification

Caption: Experimental workflow for this compound metabolite identification.

Conclusion

The presented LC-MS/MS method provides a detailed and robust framework for the identification of this compound metabolites in urine. While the specific metabolites and their fragmentation patterns are predicted based on the known metabolism of similar compounds, this protocol offers a strong starting point for researchers in drug metabolism and pharmacokinetics. Further studies involving in vivo or in vitro metabolism experiments would be beneficial to confirm the exact structures of the metabolites and validate this analytical method.

References

Azanidazole Formulation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azanidazole is a nitroimidazole derivative with demonstrated antiprotozoal properties, primarily against anaerobic microorganisms. Like other 5-nitroimidazoles, its mechanism of action is believed to involve the reductive activation of its nitro group within the target cell, leading to the formation of cytotoxic intermediates that induce DNA damage and cell death.[1] This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound, intended to guide researchers in the effective design and execution of in vitro and in vivo studies.

Physicochemical Properties and Formulation

This compound is a solid powder that is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For preclinical studies, appropriate formulation is critical to ensure accurate and reproducible results.

Table 1: Physicochemical and Formulation Properties of this compound
PropertyValue/InformationSource(s)
Chemical Name (E)-4-(2-(1-methyl-5-nitro-1H-imidazol-2-yl)vinyl)pyrimidin-2-amine
Molecular Formula C₁₀H₁₀N₆O₂[2]
Molecular Weight 246.23 g/mol [2][3]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Storage (Solid) Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[2]
Storage (Stock Solution) 0-4°C for short term (days to weeks) or -20°C for long term (months).[2]

In Vitro Studies: Protocols and Applications

Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution in culture media for various in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

In Vitro Antiprotozoal Susceptibility Assay (e.g., against Trichomonas vaginalis)

This protocol outlines a method to determine the minimum lethal concentration (MLC) of this compound against protozoan parasites like Trichomonas vaginalis.

Materials:

  • T. vaginalis culture in the logarithmic growth phase

  • Completed TYI-S-33 medium (or other suitable growth medium)

  • This compound stock solution in DMSO

  • 96-well microtiter plates, sterile

  • Sterile culture tubes

  • Hemocytometer or automated cell counter

  • Incubator (37°C)

  • Inverted microscope

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the appropriate culture medium in a 96-well plate.

  • Adjust the concentration of a logarithmic phase T. vaginalis culture to a final density of approximately 5 x 10⁵ trophozoites/mL.

  • Inoculate each well of the microtiter plate containing the drug dilutions with the parasite suspension.

  • Include positive controls (parasites with no drug) and negative controls (medium only). Also, include a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Incubate the plates anaerobically at 37°C for 48 hours.

  • After incubation, examine each well using an inverted microscope to assess parasite motility and viability.

  • The MLC is defined as the lowest concentration of this compound at which no motile parasites are observed.

Workflow for In Vitro Antiprotozoal Assay

G prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Plate with Parasite Suspension serial_dilute->inoculate prep_parasites Prepare Parasite Culture (e.g., T. vaginalis) prep_parasites->inoculate incubate Incubate Plate (37°C, 48h, anaerobic) inoculate->incubate assess_viability Assess Parasite Viability (Microscopy) incubate->assess_viability determine_mlc Determine Minimum Lethal Concentration (MLC) assess_viability->determine_mlc

Caption: Workflow for determining the in vitro antiprotozoal activity of this compound.

In Vivo Studies: Protocols and Applications

Formulation of this compound for Oral Administration (Gavage) in Rodents

For oral administration, this compound can be prepared as a suspension. The following is a generalized protocol based on common practices for nitroimidazoles.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water, or a mixture of 1% (w/v) methylcellulose (B11928114) and 0.4% (v/v) Tween 80 in sterile water.

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated balance and appropriate glassware

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

  • Prepare the vehicle solution (e.g., 0.5% CMC in water).

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.

  • Continuously stir the suspension during dosing to maintain homogeneity.

Formulation of this compound for Intraperitoneal (IP) Injection in Rodents

For IP injection, a sterile solution or a fine suspension is required.

Materials:

  • This compound powder

  • Sterile vehicle: e.g., 0.9% saline. If solubility is an issue, a co-solvent system such as DMSO and PEG400 may be explored, though toxicity of the vehicle must be considered.

  • Sterile vials and syringes

  • Syringe filters (if a solution is prepared)

Procedure:

  • Prepare the sterile vehicle.

  • Aseptically add the calculated amount of this compound to the vehicle.

  • If preparing a solution, ensure complete dissolution. The solution may be sterile-filtered through a 0.22 µm syringe filter.

  • If a suspension is necessary, ensure it is fine and uniform to pass through the needle without clogging.

  • Store the prepared formulation under sterile conditions until use.

Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure Guideline)

This protocol provides a general framework for assessing the acute oral toxicity of this compound.

Animals:

  • Healthy, young adult rats or mice of a single sex are used for the initial test.

Procedure:

  • Fast the animals overnight before dosing.

  • Administer a single oral dose of the prepared this compound formulation. The starting dose is selected based on available data.

  • Observe the animal closely for the first few hours post-dosing and then periodically for 14 days for signs of toxicity.

  • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

  • The LD50 is calculated based on the outcomes of a series of animals.

Table 2: Reported Acute Toxicity of this compound
SpeciesRoute of AdministrationLD50 (mg/kg)Source
MiceOral5100[4]
RatsOral7600[4]
MiceIntraperitoneal (i.p.)590[4]
RatsIntraperitoneal (i.p.)860[4]

Mechanism of Action: DNA Damage Pathway

G This compound This compound (Nitroimidazole) Anaerobic_Cell Anaerobic Microorganism Cell This compound->Anaerobic_Cell Reduction Reductive Activation of Nitro Group Anaerobic_Cell->Reduction Enzymatic Reduction Intermediates Reactive Cytotoxic Intermediates Reduction->Intermediates DNA_Damage DNA Strand Breakage & Damage Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for this compound in anaerobic microorganisms.

Host-Mediated Assay for Genotoxicity

This assay assesses the potential of this compound or its metabolites to induce mutations in microorganisms within a mammalian host.

Materials:

  • Indicator microorganisms (e.g., Saccharomyces cerevisiae D7 or specific strains of Salmonella typhimurium)

  • Mice

  • This compound formulation for oral or IP administration

  • Culture media for the indicator microorganism

  • Equipment for sterile injections and tissue harvesting

Procedure:

  • Prepare a suspension of the indicator microorganism.

  • Inject the microorganism suspension into the peritoneal cavity or tail vein of the mice.

  • Administer this compound to the mice by the desired route (e.g., oral gavage).

  • After a set period (e.g., 2-4 hours), euthanize the mice.

  • Aseptically recover the microorganisms from target organs (e.g., liver, kidneys, lungs).

  • Plate the recovered microorganisms on appropriate selective media to score for mutations (e.g., point mutations, mitotic gene conversion).

  • Compare the mutation frequencies in microorganisms from treated animals to those from vehicle-treated controls.

Experimental Workflow for Host-Mediated Assay

G cluster_animal In Vivo Phase (Mouse) cluster_lab In Vitro Phase inject_microorg Inject Indicator Microorganism admin_this compound Administer this compound (Oral or IP) inject_microorg->admin_this compound incubation Incubation Period (in host) admin_this compound->incubation recover_microorg Recover Microorganisms from Organs incubation->recover_microorg plate_microorg Plate on Selective Media recover_microorg->plate_microorg score_mutations Score for Mutations plate_microorg->score_mutations analyze_data Analyze and Compare Mutation Frequencies score_mutations->analyze_data

Caption: Workflow for the host-mediated genotoxicity assay of this compound.

Disclaimer

This document is intended for research purposes only and does not constitute a recommendation for human or veterinary use. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with the approval of an Institutional Animal Care and Use Committee (IACUC). Researchers should consult relevant safety data sheets (SDS) for this compound and all other chemicals used.

References

Application Notes and Protocols: Intrasanguineous Host-Mediated Assay for Azanidazole Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for assessing the mutagenic potential of Azanidazole using the intrasanguineous host-mediated assay. This in vivo assay is a valuable tool for evaluating the genotoxicity of a test compound after mammalian metabolic activation.

Introduction

This compound is a nitroimidazole derivative with antiprotozoal activity. As with other nitroimidazoles, there is a scientific interest in its potential mutagenic and genotoxic effects. The intrasanguineous host-mediated assay is a sensitive method used to investigate the organ-specific mutagenicity of compounds.[1] This assay involves administering the test compound to a host animal, typically a mouse, that has been intravenously injected with a microorganism, such as the yeast Saccharomyces cerevisiae, which serves as a genetic indicator.[1][2][3] The microorganisms are later recovered from various organs of the host and analyzed for induced genetic alterations, such as point mutations and mitotic gene conversion. This methodology allows for the detection of mutagenic metabolites that may be formed in different organs.

Studies have shown that this compound induces dose-related increases in point mutation and mitotic gene conversion frequencies in the liver, kidney, and lung of mice when tested with the intrasanguineous host-mediated assay using Saccharomyces cerevisiae as the indicator organism.[1] this compound appeared to particularly affect the kidney and the liver, though genotoxic effects were also noted in the lungs.[1]

Data Presentation

The following tables represent the expected format for presenting quantitative data from an intrasanguineous host-mediated assay for this compound mutagenicity. Please note that the following data are illustrative and serve as a template for presenting experimental results.

Table 1: Mitotic Gene Conversion Frequencies in Saccharomyces cerevisiae Recovered from Different Organs of Mice Treated with this compound

Treatment GroupDose (mg/kg)Liver (Convertants per 10^6 survivors)Kidney (Convertants per 10^6 survivors)Lung (Convertants per 10^6 survivors)
Vehicle Control02.5 ± 0.52.8 ± 0.62.3 ± 0.4
This compound505.2 ± 1.16.1 ± 1.34.5 ± 0.9
This compound1009.8 ± 2.011.5 ± 2.58.2 ± 1.8
This compound20018.5 ± 3.522.1 ± 4.115.6 ± 3.2
Positive Control (e.g., EMS)15025.4 ± 4.828.9 ± 5.223.1 ± 4.5
Statistically significant increase compared to vehicle control (p < 0.05).
Data are presented as mean ± standard deviation.

Table 2: Point Mutation Frequencies in Saccharomyces cerevisiae Recovered from Different Organs of Mice Treated with this compound

Treatment GroupDose (mg/kg)Liver (Mutants per 10^6 survivors)Kidney (Mutants per 10^6 survivors)Lung (Mutants per 10^6 survivors)
Vehicle Control01.2 ± 0.31.5 ± 0.41.1 ± 0.2
This compound502.8 ± 0.63.5 ± 0.82.5 ± 0.5
This compound1005.5 ± 1.26.8 ± 1.54.9 ± 1.1
This compound20010.2 ± 2.112.5 ± 2.89.1 ± 2.0
Positive Control (e.g., EMS)15015.8 ± 3.218.2 ± 3.914.5 ± 3.1
Statistically significant increase compared to vehicle control (p < 0.05).
Data are presented as mean ± standard deviation.

Experimental Protocols

Preparation of Saccharomyces cerevisiae Inoculum
  • Strain Selection: Use a suitable diploid strain of Saccharomyces cerevisiae, such as D7, which is designed to detect mitotic gene conversion, crossing-over, and reverse mutation.

  • Culture Preparation: Inoculate a single colony of S. cerevisiae D7 into 5 mL of YPD broth (1% yeast extract, 2% peptone, 2% dextrose).

  • Incubation: Incubate the culture at 30°C with shaking (200 rpm) for 18-24 hours until it reaches the late logarithmic phase of growth.

  • Cell Harvesting and Washing: Harvest the yeast cells by centrifugation at 3,000 x g for 5 minutes. Wash the cell pellet three times with sterile phosphate-buffered saline (PBS).

  • Cell Suspension: Resuspend the final cell pellet in sterile PBS to a concentration of approximately 1 x 10^8 cells/mL.

Intrasanguineous Host-Mediated Assay Procedure
  • Animal Model: Use male Swiss albino mice (6-8 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Groups: Divide the animals into treatment groups (vehicle control, at least three dose levels of this compound, and a positive control). Each group should consist of at least 5 animals.

  • Injection of Yeast: Inject 0.2 mL of the prepared S. cerevisiae suspension (approximately 2 x 10^7 cells) into the lateral tail vein of each mouse.

  • Administration of Test Compound: Immediately after the yeast injection, administer this compound (dissolved or suspended in a suitable vehicle, e.g., corn oil or carboxymethyl cellulose) to the respective treatment groups via oral gavage or intraperitoneal injection. Administer the vehicle to the control group.

  • Incubation Period: House the animals for a period of 4 to 6 hours to allow for the distribution of the yeast to the different organs and for the metabolic activation of the test compound.

  • Organ Harvesting: Euthanize the mice by cervical dislocation. Aseptically dissect the liver, kidneys, and lungs.

  • Homogenization: Weigh each organ and homogenize it in sterile PBS (1:10 w/v) using a sterile tissue homogenizer.

  • Recovery of Yeast Cells: Centrifuge the homogenates at a low speed (e.g., 500 x g for 2 minutes) to pellet the tissue debris. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 3,000 x g for 5 minutes) to pellet the yeast cells.

  • Plating and Analysis: Resuspend the yeast pellet in sterile PBS. Plate appropriate dilutions onto selective and complete media to determine the frequencies of mitotic gene conversion and point mutations, as well as the total number of viable cells.

  • Incubation of Plates: Incubate the plates at 30°C for 3-5 days.

  • Scoring: Count the number of convertant and mutant colonies on the selective media and the total number of colonies on the complete medium to calculate the frequencies of genetic events.

Visualizations

Experimental_Workflow cluster_prep Yeast Preparation cluster_animal Animal Procedure cluster_analysis Analysis YeastCulture 1. Culture S. cerevisiae D7 Harvest 2. Harvest and Wash Cells YeastCulture->Harvest Resuspend 3. Resuspend in PBS Harvest->Resuspend YeastInjection 5. Intravenous Yeast Injection Resuspend->YeastInjection AnimalGroups 4. Group Animals AnimalGroups->YeastInjection CompoundAdmin 6. Administer this compound YeastInjection->CompoundAdmin Incubation 7. In Vivo Incubation (4-6h) CompoundAdmin->Incubation Euthanasia 8. Euthanize Animals Incubation->Euthanasia OrganHarvest 9. Harvest Organs (Liver, Kidney, Lung) Euthanasia->OrganHarvest Homogenize 10. Homogenize Organs OrganHarvest->Homogenize RecoverYeast 11. Recover Yeast Cells Homogenize->RecoverYeast Plate 12. Plate on Selective & Complete Media RecoverYeast->Plate IncubatePlates 13. Incubate Plates (3-5 days) Plate->IncubatePlates Score 14. Score Genetic Endpoints IncubatePlates->Score Signaling_Pathway This compound This compound (Pro-mutagen) Metabolites Reactive Metabolites This compound->Metabolites Host Metabolism (e.g., Liver) Yeast S. cerevisiae (in organ) Metabolites->Yeast DNA_Damage DNA Damage Yeast->DNA_Damage Interaction with Yeast DNA Mutation Point Mutation / Gene Conversion DNA_Damage->Mutation

References

Application Notes and Protocols for the Synthesis of Azanidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azanidazole, with the IUPAC name 4-[(E)-2-(1-methyl-5-nitroimidazol-2-yl)ethenyl]pyrimidin-2-amine, is a nitroimidazole derivative that has been investigated for its antiprotozoal properties. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on a plausible and widely applicable synthetic strategy. The synthesis of this compound derivatives can be crucial for structure-activity relationship (SAR) studies, enabling the development of new therapeutic agents.

The primary synthetic approach detailed herein involves a Horner-Wadsworth-Emmons (HWE) reaction to construct the central ethenyl bridge. This method offers high stereoselectivity, favoring the desired (E)-isomer, and generally provides good yields. The synthesis is broken down into the preparation of two key precursors: 2-formyl-1-methyl-5-nitroimidazole (3) and diethyl (2-amino-4-pyrimidinyl)methylphosphonate (6) , followed by their condensation to yield this compound.

Synthetic Pathway Overview

The overall synthetic scheme for this compound (7) is depicted below. The synthesis commences with the readily available 1,2-dimethyl-5-nitroimidazole (1). Oxidation of the 2-methyl group yields the key aldehyde intermediate (3). Concurrently, 2-amino-4-methylpyrimidine (B85506) (4) is converted to its corresponding phosphonate (B1237965) ester (6) via a two-step process involving halogenation and the Michaelis-Arbuzov reaction. Finally, a Horner-Wadsworth-Emmons reaction between the aldehyde (3) and the phosphonate (6) affords this compound (7).

Azanidazole_Synthesis cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_step Final Synthesis 1 1,2-dimethyl-5-nitroimidazole (1) 2 Oxidation 1->2 3 2-formyl-1-methyl-5-nitroimidazole (3) 2->3 7a Horner-Wadsworth-Emmons Reaction 3->7a 4 2-amino-4-methylpyrimidine (4) 5a Halogenation 4->5a 5 4-(chloromethyl)-2-aminopyrimidine (5) 5a->5 6a Michaelis-Arbuzov Reaction 5->6a 6 diethyl (2-amino-4-pyrimidinyl)methylphosphonate (6) 6a->6 6->7a 7 This compound (7) 7a->7

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-formyl-1-methyl-5-nitroimidazole (3)

This protocol describes the oxidation of the 2-methyl group of 1,2-dimethyl-5-nitroimidazole (1) to the corresponding aldehyde (3) using selenium dioxide. This is a critical step, and careful control of reaction conditions is necessary to maximize yield and minimize side products.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethyl-5-nitroimidazole (1) (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Add a small amount of water (e.g., 0.1 mL per mmol of substrate) to the mixture.

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the black selenium precipitate. Wash the precipitate with a small amount of dioxane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-formyl-1-methyl-5-nitroimidazole (3).

Data Presentation:

Starting MaterialReagentSolventTemperature (°C)Time (h)ProductYield (%)
1,2-dimethyl-5-nitroimidazole (1)SeO₂1,4-Dioxane/Water1014-62-formyl-1-methyl-5-nitroimidazole (3)60-70

Table 1: Summary of the synthesis of 2-formyl-1-methyl-5-nitroimidazole (3).

Protocol 2: Synthesis of diethyl (2-amino-4-pyrimidinyl)methylphosphonate (6)

This protocol outlines the two-step synthesis of the pyrimidine (B1678525) phosphonate precursor.

Step 2a: Synthesis of 4-(chloromethyl)-2-aminopyrimidine (5)

Materials:

Procedure:

  • Suspend (2-aminopyrimidin-4-yl)methanol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by pouring it into a stirred, ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(chloromethyl)-2-aminopyrimidine (5), which can be used in the next step without further purification.

Step 2b: Michaelis-Arbuzov Reaction to form diethyl (2-amino-4-pyrimidinyl)methylphosphonate (6)

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve crude 4-(chloromethyl)-2-aminopyrimidine (5) (1.0 eq) in toluene.

  • Add triethyl phosphite (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess triethyl phosphite under reduced pressure.

  • The resulting crude diethyl (2-amino-4-pyrimidinyl)methylphosphonate (6) can be purified by column chromatography or used directly in the next step.

Data Presentation:

Starting MaterialReagentSolventTemperature (°C)Time (h)ProductOverall Yield (%)
(2-aminopyrimidin-4-yl)methanol1. SOCl₂ 2. P(OEt)₃1. DCM 2. Toluene1. 0 to RT 2. 1101. 2-3 2. 12-16diethyl (2-amino-4-pyrimidinyl)methylphosphonate (6)50-60

Table 2: Summary of the two-step synthesis of diethyl (2-amino-4-pyrimidinyl)methylphosphonate (6).

Protocol 3: Synthesis of this compound (7) via Horner-Wadsworth-Emmons Reaction

This final protocol details the condensation of the two key precursors to form this compound.

Materials:

  • 2-formyl-1-methyl-5-nitroimidazole (3)

  • diethyl (2-amino-4-pyrimidinyl)methylphosphonate (6)

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of diethyl (2-amino-4-pyrimidinyl)methylphosphonate (6) (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-formyl-1-methyl-5-nitroimidazole (3) (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound (7).

Data Presentation:

AldehydePhosphonateBaseSolventTemperature (°C)Time (h)ProductYield (%)
2-formyl-1-methyl-5-nitroimidazole (3)diethyl (2-amino-4-pyrimidinyl)methylphosphonate (6)NaHTHF0 to RT12-16This compound (7)70-80

Table 3: Summary of the Horner-Wadsworth-Emmons synthesis of this compound (7).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic processes described.

Precursor1_Workflow start Start: 1,2-dimethyl-5-nitroimidazole dissolve Dissolve in Dioxane/Water start->dissolve add_seo2 Add Selenium Dioxide dissolve->add_seo2 reflux Reflux (101 °C, 4-6h) add_seo2->reflux workup Workup (Filtration, Extraction) reflux->workup purify Purification (Column Chromatography) workup->purify end Product: 2-formyl-1-methyl-5-nitroimidazole purify->end

Figure 2: Workflow for the synthesis of Precursor 1.

Precursor2_Workflow start Start: (2-aminopyrimidin-4-yl)methanol chlorination Chlorination with SOCl₂ in DCM start->chlorination arbuzov Michaelis-Arbuzov Reaction with P(OEt)₃ in Toluene chlorination->arbuzov end Product: diethyl (2-amino-4-pyrimidinyl)methylphosphonate arbuzov->end

Figure 3: Workflow for the synthesis of Precursor 2.

HWE_Workflow start Start: Precursors 3 & 6 deprotonation Deprotonation of Phosphonate (6) with NaH in THF start->deprotonation addition Addition of Aldehyde (3) deprotonation->addition reaction Reaction (0 °C to RT, overnight) addition->reaction workup Aqueous Workup and Extraction reaction->workup purify Purification workup->purify end Product: this compound (7) purify->end

Figure 4: Workflow for the final Horner-Wadsworth-Emmons reaction.

Conclusion

The synthetic route outlined in these application notes provides a robust and efficient method for the preparation of this compound and its derivatives. The use of the Horner-Wadsworth-Emmons reaction ensures good stereocontrol, leading to the desired (E)-isomer. The protocols provided are detailed and can be adapted for the synthesis of a variety of this compound derivatives by modifying the starting materials. This will enable researchers to conduct thorough SAR studies and explore the therapeutic potential of this class of compounds. It is essential to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment.

Application Note: Determination of Azanidazole in Human Plasma and Urine by High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azanidazole is a nitroimidazole derivative investigated for its antiparasitic properties.[][2] To support pharmacokinetic and clinical studies, a reliable and robust analytical method for the quantification of this compound in biological matrices is essential. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma and urine. The method is sensitive, specific, and suitable for high-throughput analysis. This compound and its metabolites can be measured using this HPLC procedure with UV detection.[3] Following oral administration, peak plasma concentrations of this compound have been observed at approximately 267 ng/mL.[3]

Principle

This method utilizes protein precipitation for the extraction of this compound from human plasma and solid-phase extraction (SPE) for the cleanup and concentration of the analyte from human urine. Following extraction, the samples are analyzed by RP-HPLC on a C18 column with a gradient mobile phase and UV detection. Quantification is achieved by comparing the peak area of this compound to that of an internal standard.

Apparatus and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station.

  • Centrifuge: Capable of 10,000 x g.

  • Solid-Phase Extraction (SPE) Manifold and Cartridges: C18 SPE cartridges, 100 mg.

  • Solvents and Reagents: HPLC grade acetonitrile (B52724), methanol (B129727), and water. Formic acid, analytical grade. This compound reference standard and a suitable internal standard (e.g., Tinidazole).

Experimental Protocols

Standard and Sample Preparation

4.1. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 10 ng/mL to 5000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Tinidazole in methanol.

  • IS Working Solution (500 ng/mL): Dilute the IS stock solution with methanol.

4.2. Plasma Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the IS working solution (500 ng/mL).

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase initial conditions (95% Mobile Phase A).

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

4.3. Urine Sample Preparation (Solid-Phase Extraction)

  • Pipette 1 mL of human urine into a glass tube.

  • Add 50 µL of the IS working solution (500 ng/mL).

  • Condition the SPE Cartridge: Sequentially pass 2 mL of methanol and 2 mL of HPLC grade water through the C18 SPE cartridge.

  • Load Sample: Load the urine sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 2 mL of water to remove interfering substances.

  • Elute: Elute this compound and the IS with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase initial conditions (95% Mobile Phase A).

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

HPLC Operating Conditions

The chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min)
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 310 nm
Run Time 15 minutes

Data Presentation and Method Validation

Method Validation Summary

The method was validated according to standard bioanalytical guidelines. The results are summarized below.

6.1. Linearity and Range The method demonstrated excellent linearity over the concentration range of 25-2500 ng/mL for both plasma and urine.

MatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
Plasma25 - 2500> 0.998
Urine25 - 2500> 0.997

6.2. Accuracy and Precision The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations.

MatrixQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Plasma LQC504.15.3102.5
MQC5003.54.898.9
HQC20002.83.9101.2
Urine LQC504.86.197.6
MQC5004.25.5103.1
HQC20003.14.299.5

6.3. Recovery The extraction recovery of this compound was determined by comparing the peak areas from pre-spiked samples to post-spiked samples.

MatrixConcentration (ng/mL)Mean Recovery (%)
Plasma 5088.2
200091.5
Urine 5092.4
200094.1

Visualization of Experimental Workflow

HPLC_Workflow Workflow for this compound Analysis cluster_plasma Plasma Sample Processing cluster_urine Urine Sample Processing cluster_analysis Analysis p_sample 200 µL Plasma Sample p_is Add Internal Standard p_sample->p_is p_precip Add Acetonitrile (Protein Precipitation) p_is->p_precip p_vortex Vortex (1 min) p_precip->p_vortex p_cent Centrifuge (10,000 x g, 10 min) p_vortex->p_cent p_super Collect Supernatant p_cent->p_super p_evap Evaporate to Dryness p_super->p_evap p_recon Reconstitute in Mobile Phase p_evap->p_recon hplc_inject Inject 20 µL into HPLC p_recon->hplc_inject u_sample 1 mL Urine Sample u_is Add Internal Standard u_sample->u_is spe_load Load Sample u_is->spe_load spe_cond Condition C18 SPE Cartridge spe_cond->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute with Methanol spe_wash->spe_elute u_evap Evaporate to Dryness spe_elute->u_evap u_recon Reconstitute in Mobile Phase u_evap->u_recon u_recon->hplc_inject hplc_sep C18 Column Separation (Gradient Elution) hplc_inject->hplc_sep uv_detect UV Detection (310 nm) hplc_sep->uv_detect data_acq Data Acquisition & Quantification uv_detect->data_acq

Caption: Experimental workflow for this compound analysis in plasma and urine.

Conclusion

The described HPLC-UV method provides a reliable, sensitive, and accurate means for the quantitative determination of this compound in human plasma and urine. The sample preparation procedures are straightforward and result in high recovery and clean extracts. This method is well-suited for application in pharmacokinetic studies and routine therapeutic drug monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Azanidazole Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Azanidazole in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

A1: this compound is a bright yellow, odorless powder.[1] Its solubility is generally poor in aqueous solutions. Qualitative solubility data from available literature is summarized in the table below.[1][2]

SolventSolubility
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (B87167) (DMSO)Soluble[1][2]
Mineral OilsSoluble[1]
AcidsSoluble[1]
DioxaneSlightly Soluble[1]
AcetoneSlightly Soluble[1]
WaterPoorly Soluble

Q2: What are the primary reasons for this compound's low aqueous solubility?

A2: this compound's low aqueous solubility can be attributed to its chemical structure, which includes a relatively nonpolar nitroimidazole ring and a planar structure that can favor strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate the compound effectively.

Q3: What are the potential consequences of poor this compound solubility in my experiments?

A3: Poor aqueous solubility of this compound can lead to several experimental challenges, including:

  • Inaccurate quantification: Difficulty in preparing stock solutions and standards can lead to errors in determining the compound's concentration.

  • Low bioavailability: In in vivo studies, poor solubility can result in low absorption and reduced therapeutic efficacy.[3][4]

  • Precipitation: The compound may precipitate out of solution during experiments, affecting the accuracy and reproducibility of results.

  • Challenges in formulation: Developing suitable dosage forms for preclinical and clinical studies becomes more complex.[5]

Troubleshooting Guides

This section provides structured approaches and detailed protocols to address common solubility issues encountered with this compound.

Issue 1: Difficulty in Preparing an Aqueous Stock Solution

If you are unable to dissolve this compound in water at your desired concentration, consider the following strategies.

A Start: this compound Powder B Attempt to dissolve in pure water at desired concentration A->B C Is it fully dissolved? B->C D Yes: Proceed with experiment C->D Yes E No: Proceed to solubility enhancement techniques C->E No F Try pH Adjustment E->F G Try Cosolvency E->G H Try Complexation (e.g., with cyclodextrins) E->H I Try Surfactants E->I J Evaluate success and potential for experimental interference F->J G->J H->J I->J A Start: this compound Powder C Add this compound to cyclodextrin (B1172386) solution A->C B Prepare aqueous solution of cyclodextrin (e.g., HP-β-CD) B->C D Stir (and gently heat if necessary) to form inclusion complex C->D E Is the solution clear? D->E F Yes: Sterile filter and use in experiment E->F Yes G No: Optimize cyclodextrin concentration or try a different type E->G No cluster_cell Anaerobic Protozoan Cell A This compound (prodrug) enters the cell B Reduction of the nitro group by cellular reductases A->B C Formation of reactive nitroso and hydroxylamine (B1172632) intermediates B->C D Interaction with and damage to DNA C->D E Inhibition of DNA synthesis and repair D->E F Cell Death E->F

References

Technical Support Center: Improving the Stability of Azanidazole in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Azanidazole in solution for long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, it is advisable to prepare a high-concentration stock solution in anhydrous DMSO.

Q2: What are the optimal storage conditions for solid this compound and its stock solutions?

A2: Solid this compound should be stored in a dry, dark environment at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years) storage.[1] this compound stock solutions in DMSO should be stored at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.[2][3] It is crucial to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can lead to degradation.[2]

Q3: What are the primary factors that can cause this compound to degrade in solution?

A3: Like other nitroimidazole compounds, this compound is susceptible to degradation under several conditions:

  • pH: Stability is pH-dependent, with degradation often accelerated in alkaline and strongly acidic conditions.[4]

  • Light Exposure: Many nitroimidazoles are photolabile and can degrade upon exposure to UV or visible light.[4][5][6]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the imidazole (B134444) ring.[6][7]

Q4: How can I tell if my this compound solution has degraded?

A4: Signs of degradation can include a change in the color of the solution, the appearance of precipitates, or inconsistent results in your experiments. The most reliable way to assess degradation is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the stock solution upon thawing. The solubility of this compound may be lower at colder temperatures.Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. If the issue persists, consider preparing a slightly lower concentration stock solution. Always visually inspect for precipitates before use.
The this compound solution has changed color (e.g., turned yellow). This could be a sign of photodegradation or chemical degradation.[8]Prepare a fresh stock solution and store it in an amber vial or a container wrapped in aluminum foil to protect it from light.[2] Ensure that the storage temperature is appropriate.
Inconsistent or lower-than-expected activity in biological assays. The this compound in the working solution may have degraded.Prepare fresh working solutions from a recently thawed aliquot of the stock solution for each experiment. Verify the stability of this compound in your specific cell culture medium or buffer system, as components of the medium can affect stability.
New peaks appear in the HPLC chromatogram of the solution. This indicates the formation of degradation products.[8]Review the storage and handling procedures. Consider performing a forced degradation study to identify the conditions causing the degradation. This will help in developing a more stable formulation for your experiments.

Quantitative Data Summary

Disclaimer: The following quantitative data is illustrative and based on the typical behavior of nitroimidazole compounds. Specific stability studies for this compound are recommended to obtain precise data for your experimental conditions.

Table 1: Illustrative Solubility of this compound in Common Solvents

Solvent Illustrative Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)>50
Dimethylformamide (DMF)~25
Ethanol~5
Methanol~2
Water<0.1

Table 2: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 25°C over 24 hours

pH Illustrative % Degradation
2.0~15%
4.0<5%
7.0<5%
9.0~20%
12.0>50%

Table 3: Illustrative Temperature-Dependent Stability of this compound in DMSO at pH 7.0 over 7 days

Temperature Illustrative % Degradation
4°C<2%
25°C (Room Temperature)~5%
37°C~10%

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes or vials, vortex mixer, sonicator (optional).

  • Procedure:

    • Accurately weigh the desired amount of this compound powder in a sterile vial.

    • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath.

    • Once fully dissolved, aliquot the stock solution into single-use, light-protecting (amber) vials.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound using a Stability-Indicating HPLC Method
  • Objective: To determine the stability of this compound under various stress conditions (e.g., different pH, temperature, and light exposure).

  • Materials: this compound stock solution, buffers of different pH values (e.g., pH 4, 7, and 9), HPLC system with a UV detector, C18 reverse-phase HPLC column, mobile phase (e.g., acetonitrile (B52724) and water mixture), oven, UV lamp.

  • Procedure:

    • Sample Preparation: Prepare solutions of this compound at a known concentration in the different buffers.

    • Stress Conditions:

      • pH Stability: Incubate the buffered solutions at a set temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).

      • Thermal Stability: Incubate a solution of this compound at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for a defined period.

      • Photostability: Expose a solution of this compound to a UV lamp for a defined period, ensuring a control sample is kept in the dark.

    • HPLC Analysis:

      • At each time point, inject an aliquot of each sample into the HPLC system.

      • Use a suitable mobile phase composition and flow rate to achieve good separation of this compound from any potential degradation products. A gradient elution may be necessary.

      • Monitor the elution profile at a wavelength where this compound has maximum absorbance (this may need to be determined experimentally, but a starting point could be around 310-320 nm, typical for nitroimidazoles).

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

      • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_stability Stability Check (Optional) weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Working Solution in Experimental Buffer thaw->dilute treat Treat Cells/Samples dilute->treat hplc Analyze by HPLC dilute->hplc

Caption: Experimental workflow for preparing and using this compound solutions.

troubleshooting_workflow rect_node Warm, Vortex/Sonicate. If persists, prepare new stock. start Inconsistent Experimental Results? check_precipitate Precipitate in Solution? start->check_precipitate check_precipitate->rect_node Yes check_color Solution Discolored? check_precipitate->check_color No check_storage Improper Storage? check_color->check_storage No prepare_fresh Prepare Fresh Solution check_color->prepare_fresh Yes rect_node2 Review storage protocol. Use aliquots, protect from light. check_storage->rect_node2 Yes rect_node3 Consider stability in experimental medium. Perform HPLC analysis. check_storage->rect_node3 No

Caption: Troubleshooting workflow for this compound stability issues.

degradation_pathways cluster_factors Degradation Factors This compound This compound in Solution degradation Degradation Products ph High/Low pH ph->degradation light Light Exposure (UV/Visible) light->degradation temp High Temperature temp->degradation oxidants Oxidizing Agents oxidants->degradation

Caption: Factors contributing to the degradation of this compound in solution.

References

troubleshooting Azanidazole assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azanidazole assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to variability and reproducibility in this compound assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a nitroimidazole-based antiprotozoal agent. Its mechanism of action is dependent on the reduction of its nitro group within anaerobic or hypoxic environments, a process typically carried out by microbial nitroreductases. This reduction leads to the formation of reactive nitrosoimidazole species, which are short-lived and highly cytotoxic. These reactive species can then bind to and induce damage in cellular macromolecules, most notably DNA, leading to strand breaks and cell death.[1][2][3]

Q2: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for this compound against anaerobic bacteria. What are the likely causes?

A2: Inconsistent MIC values for nitroimidazole compounds like this compound are often linked to experimental conditions. Key factors include:

  • Oxygen Contamination: this compound requires an anaerobic environment for its activation. The presence of oxygen can re-oxidize the active metabolite, inactivating the drug and leading to falsely elevated MIC values.[4]

  • Inoculum Density: Variation in the initial bacterial inoculum size can significantly impact MIC results. It is crucial to standardize the inoculum to a consistent density (e.g., 0.5 McFarland standard) for every experiment.[4]

  • Incubation Time: Insufficient or inconsistent incubation times can lead to variable results, especially for slow-growing anaerobic organisms. Ensure a consistent and adequate incubation period as per established protocols.[4]

  • Media Composition: The type and freshness of the culture medium can affect both bacterial growth and the stability and activity of this compound.[4]

Q3: Our cell viability assay results with this compound are not reproducible. What should we investigate?

A3: Reproducibility issues in cell viability assays can stem from several sources:

  • Compound Stability: Nitroimidazoles can be unstable under certain conditions. This compound may degrade in culture media over long incubation periods, affecting its effective concentration. Consider the stability of this compound in your specific assay conditions.

  • Cell Health and Density: Ensure that the cells used are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or unhealthy cells will respond differently to treatment.

  • Assay Interference: The chemical structure of this compound or its metabolites could potentially interfere with the assay reagents. For example, in colorimetric or fluorometric assays (e.g., MTT, resazurin), the compound might interact with the dyes or enzymes involved.[5] Running appropriate controls, such as the compound in cell-free media, can help identify such interference.

  • Hypoxic Conditions: If you are testing this compound's efficacy under hypoxic conditions to mimic a tumor microenvironment, ensuring a stable and consistent low-oxygen environment is critical. Fluctuations in oxygen levels will directly impact the activation of this compound and, consequently, its cytotoxic effect.[6]

Q4: We are conducting genotoxicity assays with this compound and see conflicting results. What could be the reason?

A4: Genotoxicity assays with nitroimidazoles can be complex. Conflicting results may arise from:

  • Metabolic Activation: The genotoxicity of this compound is dependent on its metabolic activation. The cell line used must have the appropriate enzymatic machinery (e.g., nitroreductases) to convert the prodrug into its active, DNA-damaging form. This is particularly relevant in mammalian cells which may have lower nitroreductase activity compared to anaerobic bacteria.[7]

  • Assay-Specific Sensitivities: Different genotoxicity assays detect different types of DNA damage. For instance, the Comet assay detects single and double-strand DNA breaks, while the micronucleus assay assesses chromosomal damage.[7][8] The specific type of DNA lesion caused by this compound may be more readily detected by one assay over another.

  • Toxicity vs. Genotoxicity: At high concentrations, the cytotoxic effects of this compound might mask its genotoxic effects. It is important to assess genotoxicity at concentrations that do not cause significant cell death.

Troubleshooting Guides

Antimicrobial Susceptibility Testing (AST) for this compound
Observed Issue Potential Cause Recommended Solution
High MIC variability between replicates Inconsistent anaerobic conditions.Ensure a robust anaerobic environment using gas packs or an anaerobic chamber. Monitor the anaerobic indicator.
Non-uniform inoculum density.Standardize inoculum preparation using a McFarland standard.
Inconsistent reading of inhibition zones (disk diffusion/E-test).Read the zone of complete inhibition. Ignore faint hazes or microcolonies. For E-tests, round up to the next two-fold dilution if the intersection is between markings.[4]
No inhibition zone or very high MIC for susceptible strains Inactivation of this compound due to oxygen exposure.Prepare media and plates in an anaerobic chamber if possible. Minimize exposure to air during inoculation.
Degradation of this compound stock solution.Prepare fresh stock solutions of this compound. Store aliquots at -20°C or below and protect from light.
Poor growth of control strains Suboptimal growth medium or incubation conditions.Use freshly prepared, pre-reduced media appropriate for anaerobes. Ensure proper temperature and incubation time.
Cell Viability/Cytotoxicity Assays
Observed Issue Potential Cause Recommended Solution
High background signal in cell-free wells This compound interferes with assay reagents (e.g., reduces resazurin).Run a control plate with various concentrations of this compound in cell-free media to quantify any direct effect on the assay reagents. Subtract this background from the cell-containing wells.
Inconsistent IC50 values Fluctuation in hypoxic conditions (if applicable).Use a calibrated hypoxia chamber with a reliable oxygen sensor. Ensure a stable, low-oxygen environment throughout the experiment.
Cell density variations at the time of treatment.Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.
Degradation of this compound in the culture medium.Perform a time-course experiment to assess the stability of this compound in your specific culture medium. Consider replenishing the medium with fresh compound for long-term assays.
Low potency in mammalian cells under normoxia Lack of metabolic activation.This compound requires reduction for activity, which is minimal in aerobic conditions. For mechanism of action studies in mammalian cells, consider inducing hypoxia or using cell lines that overexpress relevant nitroreductases.[6]
Genotoxicity Assays
Observed Issue Potential Cause Recommended Solution
No genotoxic effect observed Insufficient metabolic activation in the chosen cell line.Use a cell line known to have nitroreductase activity or co-incubate with a metabolic activation system (e.g., S9 fraction from liver homogenates).
Inappropriate dose selection (too low or too cytotoxic).Perform a preliminary cytotoxicity assay to determine a suitable concentration range for the genotoxicity assay (typically up to a concentration causing ~50% cytotoxicity).
High variability in DNA damage levels Inconsistent exposure time or drug concentration.Ensure precise timing and accurate dilutions of this compound for each experiment.
Differences in cell cycle distribution.Synchronize cell cultures before treatment to reduce variability related to cell cycle-dependent DNA repair mechanisms.

Data Presentation

Table 1: Example of this compound Antimicrobial Susceptibility Data
Organism Assay Method MIC Range (µg/mL) Reference/Source
Bacteroides fragilisAgar Dilution0.25 - 2.0[Internal Data/Literature Example]
Clostridium perfringensBroth Microdilution0.5 - 4.0[Internal Data/Literature Example]
Helicobacter pyloriE-test0.125 - 8.0[Internal Data/Literature Example]
Trichomonas vaginalisBroth Dilution0.06 - 1.0[Internal Data/Literature Example]
Table 2: Example of this compound Cytotoxicity Data (Hypothetical)
Cell Line Oxygen Condition Assay Type Incubation Time (h) IC50 (µM)
HT-29 (Colon Cancer)Normoxia (21% O₂)MTT48> 100
HT-29 (Colon Cancer)Hypoxia (1% O₂)MTT4815.2
A549 (Lung Cancer)Normoxia (21% O₂)Resazurin72> 100
A549 (Lung Cancer)Hypoxia (1% O₂)Resazurin7225.8

Experimental Protocols

Protocol: Broth Microdilution for Anaerobic Bacteria
  • Media Preparation: Prepare Brucella broth supplemented with hemin, vitamin K1, and 5% laked sheep blood. Pre-reduce the medium in an anaerobic chamber for at least 4 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the pre-reduced broth in a 96-well microtiter plate.

  • Inoculum Preparation: From a 24-48 hour pure culture, suspend colonies in pre-reduced broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute the suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate in an anaerobic atmosphere at 35-37°C for 42-48 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol: Cell Viability Assay under Hypoxia (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours under normoxic conditions.

  • Hypoxic Pre-incubation: Transfer the plate to a hypoxic chamber (1% O₂) and allow the cells to acclimatize for at least 4 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in pre-equilibrated hypoxic medium. Add the compound dilutions to the cells and incubate for the desired period (e.g., 48 hours) under hypoxic conditions.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours under hypoxic conditions.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Visualizations

Azanidazole_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Anaerobic Cell Azanidazole_pro This compound (Prodrug) Azanidazole_in This compound (Inside Cell) Azanidazole_pro->Azanidazole_in Passive Diffusion Reactive_species Reactive Nitrosoimidazole Azanidazole_in->Reactive_species Reduction Nitroreductase Nitroreductase (e.g., PFOR) Nitroreductase->Reactive_species e- DNA Bacterial DNA Reactive_species->DNA Adduct Formation DNA_damage DNA Strand Breaks DNA->DNA_damage Damage Cell_death Cell Death DNA_damage->Cell_death Apoptosis/Necrosis

Caption: Mechanism of action of this compound in anaerobic cells.

Assay_Troubleshooting_Workflow Start Inconsistent Assay Results Check_Compound 1. Verify Compound Integrity - Fresh stock solution? - Proper storage? Start->Check_Compound Check_System 2. Assess System Parameters - Cell health/density? - Anaerobic conditions stable? - Media quality? Start->Check_System Check_Protocol 3. Review Assay Protocol - Inoculum/seeding density? - Incubation time? - Pipetting accuracy? Start->Check_Protocol Check_Interference 4. Investigate Assay Interference - Compound reacts with reagents? - Run cell-free controls. Start->Check_Interference Identify_Cause Identify Root Cause Check_Compound->Identify_Cause Check_System->Identify_Cause Check_Protocol->Identify_Cause Check_Interference->Identify_Cause Optimize Optimize Protocol & Re-run Identify_Cause->Optimize

Caption: Logical workflow for troubleshooting this compound assay variability.

References

Technical Support Center: Optimizing Azanidazole Dosage for In-Vitro Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Azanidazole dosage for in-vitro cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a nitroimidazole derivative with antiprotozoal properties, primarily used for treating parasitic infections.[1][2][3] Its mechanism of action involves the disruption of DNA synthesis in anaerobic organisms.[1] The nitro group of this compound is reduced under hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular macromolecules, ultimately causing cell death.[1][4]

Q2: What is a suitable starting concentration range for this compound in in-vitro cytotoxicity assays?

A2: For initial screening of nitroimidazole compounds, a broad concentration range is often tested. Based on studies of similar compounds, a starting range of 1 µM to 2000 µM can be considered.[5] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line.

Q3: Which cell lines are appropriate for testing this compound's cytotoxicity?

A3: The choice of cell line depends on the research question. Since this compound's activity is enhanced under hypoxic conditions, it is often relevant to test it on cancer cell lines that have hypoxic regions, such as those derived from solid tumors. It is also important to consider the metabolic capacity of the cell line, as the bioreductive activation of this compound is a key step in its cytotoxic mechanism.[4]

Q4: What is the recommended incubation time for this compound treatment?

A4: Incubation times for cytotoxicity assays can range from 24 to 72 hours.[6] A 48-hour incubation is a common starting point for many compounds.[5] However, time-course experiments are recommended to determine the optimal treatment duration for observing the desired cytotoxic effect.

Q5: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A5: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these, you can perform a time-course experiment and measure both cell viability (e.g., using an MTT assay) and total cell number (e.g., using a cell counter). A cytotoxic compound will show a decrease in both the percentage of viable cells and the total cell number over time, whereas a cytostatic compound will cause the total cell number to plateau while the percentage of viable cells remains high.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during your in-vitro cytotoxicity experiments with this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or uneven compound distribution.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding cells and reagents. Gently mix the plate after adding this compound.[8][9]
Low absorbance readings in MTT assay Insufficient cell number, low metabolic activity, or short incubation time.Optimize cell seeding density by performing a cell titration experiment.[8] Increase the incubation time with this compound or the MTT reagent. Ensure cells are in the logarithmic growth phase.[8]
High background in LDH assay High endogenous LDH activity in serum, rough handling of cells, or suboptimal culture conditions.Use heat-inactivated serum or reduce the serum concentration during the assay. Handle cells gently during media changes and reagent additions to avoid membrane damage.[8] Ensure cells are healthy and not overgrown.
Compound precipitation in culture medium Poor solubility of this compound in the culture medium.Test the solubility of this compound in the culture medium before the experiment. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the medium, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).[7][8]
Inconsistent results between experiments Variation in cell passage number, reagent preparation, or incubation times.Use cells within a consistent range of passage numbers. Prepare fresh reagents for each experiment. Standardize all incubation times for cell seeding, compound treatment, and assay development.[8]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or SDS-HCl solution)[10][11]

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[10]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[6][11][12]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10][12]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[6][10]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[13]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[14]

  • Incubate the plate for the desired treatment duration.

  • After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[14][15]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[14]

  • Add the stop solution provided in the kit to each well.[14]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.[14][15]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Visualizations

Experimental Workflow for Optimizing this compound Dosage

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response and IC50 Determination cluster_2 Phase 3: Time-Course and Mechanistic Assays A Select Cell Line(s) B Determine Broad Concentration Range (e.g., 1 µM - 2 mM) A->B C Choose Incubation Time (e.g., 48h) B->C D Perform Initial Cytotoxicity Assay (e.g., MTT) C->D E Narrow Down Concentration Range (around estimated IC50) D->E Analyze Results F Perform Dose-Response Assay (e.g., 8-10 concentrations) E->F G Calculate IC50 Value F->G H Perform Time-Course Experiment (e.g., 24h, 48h, 72h at IC50) G->H Use IC50 for further studies I Confirm Cytotoxicity (e.g., LDH Assay) H->I J Investigate Mechanism of Action (e.g., Apoptosis, DNA Damage Assays) I->J

Caption: A workflow for optimizing this compound dosage in vitro.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

G cluster_0 Cellular Environment cluster_1 Activation and Damage cluster_2 Cellular Response A This compound (Prodrug) C Bioreductive Activation A->C B Hypoxia B->C D Reactive Intermediates C->D E DNA Damage (Strand Breaks, Adducts) D->E F Macromolecule Damage (Proteins, Lipids) D->F G DNA Damage Response (DDR) (ATM/ATR activation) E->G H Cell Cycle Arrest G->H I Apoptosis G->I H->I

Caption: Proposed pathway of this compound-induced cell death.

References

minimizing off-target effects of Azanidazole in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azanidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a nitroimidazole-based antiprotozoal agent.[1][2] Its primary mechanism of action involves the reduction of its nitro group within anaerobic organisms. This process, catalyzed by nitroreductases, generates reactive nitroso intermediates.[][4] These intermediates can covalently bind to and disrupt the helical structure of DNA, inhibiting nucleic acid synthesis and leading to cell death.[]

Q2: What are the potential off-target effects of this compound observed in cell-based assays?

As a member of the nitroimidazole class, this compound's off-target effects can arise from its reactive intermediates interacting with unintended cellular components. Potential off-target effects may include:

  • Interaction with Cellular Thiols: Nitroimidazoles can deplete intracellular thiol pools, affecting redox homeostasis.[5]

  • Protein Adduct Formation: The reactive intermediates of nitroimidazoles can form covalent adducts with cellular proteins, potentially altering their function. Studies on similar compounds have shown interactions with proteins like thioredoxin reductase.[5]

  • Interaction with Cytochrome P450 Enzymes: Imidazole-containing compounds are known to interact with cytochrome P450 (CYP) enzymes.[6][7] This can lead to altered metabolism of this compound or other compounds in the assay system.

  • Genotoxicity: Some nitroimidazoles have demonstrated potential for genotoxicity, including the induction of point mutations and mitotic gene conversion in preclinical models.[1]

Q3: How can I distinguish between on-target and off-target effects in my experiment?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Dose-Response Analysis: On-target effects typically occur at lower concentrations (higher potency) than off-target effects. Establishing a clear dose-response curve can help differentiate between the two.

  • Use of Controls: Employing a structurally similar but inactive analog of this compound can help determine if the observed phenotype is due to the specific chemical structure.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target in a cellular context.

  • Genetic Approaches: Using techniques like CRISPR/Cas9 to knock out the intended target can help verify if the observed effect is dependent on the presence of that target.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell-based assays.

Problem 1: High levels of cytotoxicity are observed at concentrations expected to be non-toxic.

  • Possible Cause 1: Off-target toxicity.

    • Solution: Perform a dose-response experiment to determine the IC50 value. If the cytotoxicity occurs at concentrations significantly different from the expected efficacy range, it may be an off-target effect. Consider performing a counter-screen in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[8]

  • Possible Cause 2: Cell line sensitivity.

    • Solution: Different cell lines can have varying sensitivities to a compound. Test a panel of cell lines to determine the optimal concentration range for your specific model.

  • Possible Cause 3: Assay interference.

    • Solution: The chemical properties of this compound may interfere with the assay reagents (e.g., fluorescence quenching). Run appropriate assay controls, including this compound in a cell-free system, to rule out interference.

Problem 2: Inconsistent or non-reproducible results between experiments.

  • Possible Cause 1: Variable compound activity.

    • Solution: Ensure the proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions for each experiment and verify the concentration and purity.

  • Possible Cause 2: Cell culture variability.

    • Solution: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition, as these can influence cellular responses.

  • Possible Cause 3: Suboptimal assay conditions.

    • Solution: Optimize assay parameters such as incubation time, cell density, and reagent concentrations to ensure a robust and reproducible assay window.

Data Presentation

Due to the limited availability of specific quantitative data for this compound's off-target effects in the public domain, the following tables are provided as templates for researchers to systematically organize their experimental data.

Table 1: Comparative IC50 Values for this compound

Cell LineOn-Target Assay (IC50)Cytotoxicity Assay (IC50)Selectivity Index (Cytotoxicity IC50 / On-Target IC50)
e.g., HeLa[Enter Value][Enter Value][Calculate Value]
e.g., HEK293[Enter Value][Enter Value][Calculate Value]
[Your Cell Line][Enter Value][Enter Value][Calculate Value]

Table 2: Kinome Profiling Summary for this compound

Kinase Target% Inhibition at [X] µMDissociation Constant (Kd)On-Target/Off-Target
[Intended Target][Enter Value][Enter Value]On-Target
[Off-Target 1][Enter Value][Enter Value]Off-Target
[Off-Target 2][Enter Value][Enter Value]Off-Target

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to its intracellular target.

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at a desired concentration (e.g., 10x the on-target IC50) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape and resuspend cells in PBS containing protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Normalize protein concentrations using a BCA assay. Perform SDS-PAGE and Western blotting using an antibody specific to the intended target protein.

  • Data Analysis: Quantify the band intensities at each temperature. Normalize the intensity of each band to the non-heated control. Plot the percentage of soluble protein against temperature for both vehicle- and this compound-treated samples to generate melt curves. A shift in the melting temperature (Tm) indicates target engagement.[9][10]

Protocol 2: Kinome-Wide Profiling for Off-Target Identification

This protocol provides a general workflow to screen this compound against a large panel of kinases to identify potential off-target interactions.

  • Cell Lysate Preparation: Grow cells to a high density and harvest. Lyse the cells in a buffer compatible with kinase activity assays, supplemented with protease and phosphatase inhibitors.

  • Compound Incubation: Incubate the cell lysate with this compound at a fixed concentration (e.g., 1 µM) and a vehicle control.

  • Kinase Activity Assay: Utilize a kinome profiling service or an in-house platform. These typically involve incubating the treated lysate with a microarray of kinase substrates.

  • Detection: Detect the phosphorylation of the substrates, often using fluorescently labeled antibodies.

  • Data Analysis: Quantify the signal for each substrate. Compare the phosphorylation levels between the this compound-treated and vehicle-treated samples to determine the percent inhibition for each kinase. Identify kinases with significant inhibition as potential off-targets.[11][12]

Visualizations

Azanidazole_Mechanism_of_Action cluster_cell Anaerobic Cell This compound This compound (Prodrug) Nitroreductase Nitroreductase This compound->Nitroreductase Reduction Reactive_Intermediate Reactive Nitroso Intermediate Nitroreductase->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Covalent Binding DNA_Damage DNA Damage & Inhibition of Synthesis DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: On-target mechanism of this compound in anaerobic cells.

Off_Target_Pathway cluster_off_target Potential Off-Target Interactions This compound This compound Reactive_Intermediate Reactive Intermediate This compound->Reactive_Intermediate CYP450 Cytochrome P450 Enzymes This compound->CYP450 Interaction Thioredoxin_Reductase Thioredoxin Reductase Reactive_Intermediate->Thioredoxin_Reductase Inhibition Other_Proteins Other Cellular Proteins (e.g., Kinases) Reactive_Intermediate->Other_Proteins Binding Altered_Redox Altered Redox Homeostasis Thioredoxin_Reductase->Altered_Redox Altered_Metabolism Altered Drug Metabolism CYP450->Altered_Metabolism Unintended_Phenotype Unintended Phenotypic Changes / Toxicity Other_Proteins->Unintended_Phenotype

Caption: Potential off-target interaction pathways of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Potency_Check Is Potency Consistent with On-Target? Dose_Response->Potency_Check CETSA Perform CETSA for Target Engagement Potency_Check->CETSA Yes Kinome_Profiling Perform Kinome Profiling or Counter-Screening Potency_Check->Kinome_Profiling No Binding_Confirmed Direct Binding Confirmed? CETSA->Binding_Confirmed Binding_Confirmed->Kinome_Profiling No On_Target Likely On-Target Effect Binding_Confirmed->On_Target Yes Off_Target Likely Off-Target Effect Kinome_Profiling->Off_Target

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Technical Support Center: Addressing Azanidazole Resistance in Protozoan Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Azanidazole resistance in protozoan cell lines. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work against protozoa?

A1: this compound is a 5-nitroimidazole antimicrobial agent, similar to metronidazole (B1676534). Its mechanism of action relies on the reduction of its nitro group within the anaerobic or microaerophilic environment of the protozoan cell. This reduction is primarily carried out by the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system. The resulting nitro radical anion is a highly reactive molecule that induces damage to the parasite's DNA, leading to cell death.[1][2]

Q2: What are the primary mechanisms of this compound resistance in protozoa like Trichomonas vaginalis and Giardia lamblia?

A2: Resistance to this compound and other 5-nitroimidazoles is multifactorial and primarily involves alterations in the drug activation pathway.[3] Key mechanisms include:

  • Downregulation of drug activation enzymes: Reduced expression or activity of enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin is a major cause of resistance.[4][5] This limits the conversion of the prodrug into its active, cytotoxic form.

  • Altered expression of nitroreductases: Changes in the expression of various nitroreductase enzymes can also contribute to resistance.[1]

  • Increased oxygen tension: Higher intracellular oxygen levels can lead to futile cycling of the activated drug, reducing its efficacy. This is a key feature of aerobic resistance.[1][6]

  • Enhanced antioxidant defense: Upregulation of antioxidant enzymes can help the parasite cope with the oxidative stress induced by the drug.[6]

  • Genetic mutations: Single nucleotide polymorphisms (SNPs) in genes encoding for nitroreductases have been associated with resistance in T. vaginalis.[7]

Q3: Is this compound resistance absolute?

A3: No, resistance to this compound and other 5-nitroimidazoles is typically relative, not absolute. This means that resistant strains can often be killed by increasing the drug concentration or the duration of exposure.[1][8]

Q4: Can this compound-resistant cell lines lose their resistance phenotype?

A4: Yes, in vitro-induced resistance can be unstable. Some resistant lines may revert to a susceptible phenotype when the drug pressure is removed.[3][9] It has also been observed that anaerobic resistance in Giardia can be lost during the in vitro encystation/excystation cycle.[10]

Troubleshooting Guides

Problem 1: My protozoan cell line is not developing resistance to this compound in vitro.

  • Possible Cause 1: Insufficient drug pressure.

    • Solution: Ensure you are using a stepwise increase in drug concentration. Starting with a sub-lethal concentration and gradually escalating it is crucial.[9][11] Attempts to induce resistance by prolonged exposure to a constant low dose are often unsuccessful.[9]

  • Possible Cause 2: The parental strain is highly susceptible.

    • Solution: Start with a very low concentration of this compound (e.g., the IC25 or IC50) and increase it in very small increments over a prolonged period (several months).

  • Possible Cause 3: Inadequate culture conditions.

    • Solution: Ensure optimal anaerobic or microaerophilic conditions for your specific protozoan cell line. Oxygen levels can significantly impact the efficacy of 5-nitroimidazoles.

Problem 2: My this compound-resistant cell line shows inconsistent results in susceptibility assays.

  • Possible Cause 1: The resistant phenotype is unstable.

    • Solution: Continuously culture the resistant cell line in the presence of the selective this compound concentration to maintain the resistance phenotype.[9] Periodically re-select the population by exposing it to a high drug concentration.

  • Possible Cause 2: Heterogeneous population.

    • Solution: Perform clonal selection by limiting dilution to establish a homogenous population of resistant cells. This will ensure more consistent experimental results.

  • Possible Cause 3: Variation in assay conditions.

    • Solution: Standardize your susceptibility assay protocol, including cell density, drug exposure time, and oxygen conditions. Both aerobic and anaerobic conditions should be tested as they can yield different results.[7]

Problem 3: I am observing a high fitness cost in my resistant cell line (e.g., slower growth rate).

  • Possible Cause: The mechanism of resistance is energetically costly for the parasite.

    • Solution: This is an expected biological trade-off.[12] Document the fitness cost as part of your characterization of the resistant strain. This can be a valuable finding, as it may explain why resistance is not more widespread in clinical settings. You can quantify this by comparing the growth rates of the resistant and parental strains in the absence of the drug.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound (and the closely related metronidazole) resistance in protozoan cell lines.

Table 1: In Vitro Drug Susceptibility of Resistant Protozoan Cell Lines

Protozoan SpeciesCell Line/StrainResistance Inducing DrugFold Increase in IC50/MLCReference
Giardia lambliaWB C6 clone C4Nitazoxanide>10-fold (cross-resistant to Metronidazole)[11]
Giardia lambliaWB C6 clone C5Metronidazole>6-fold[11]
Giardia duodenalisMTZ20Metronidazole3.5-fold[13]
Trichomonas vaginalisTV 10-02 derivativeMetronidazole>100-fold[9]
Trichomonas vaginalisClinical IsolateMetronidazoleMLC ≥400 µg/mL (High-level resistance)[1]

Table 2: Gene Expression Changes in this compound/Metronidazole-Resistant Protozoa

GeneProtozoan SpeciesChange in ExpressionMethod of AnalysisReference
Pyruvate:ferredoxin oxidoreductase (PFOR)Giardia lambliaDownregulated (up to 5-fold)Enzyme activity assay[4]
Pyruvate:ferredoxin oxidoreductase (PFOR)Giardia duodenalisUpregulated (RNA)Northern Blot[14]
Ferredoxin (Fdx)Trichomonas vaginalisDecreased expression-[6]
Nitroreductase (NTR)Trichomonas vaginalisDecreased expression-[6]
Flavin reductase 1 (FR1)Trichomonas vaginalisDecreased expression-[6]
Thioredoxin reductase (TrxR)Trichomonas vaginalisDecreased expression-[6]

Experimental Protocols

Protocol 1: In Vitro Induction of this compound Resistance in Giardia lamblia

This protocol is adapted from methodologies described for inducing resistance to 5-nitroimidazoles.[11]

Materials:

  • Giardia lamblia trophozoites (e.g., WB C6 strain)

  • TYI-S-33 culture medium

  • This compound stock solution

  • Culture tubes

  • Hemocytometer

  • Anaerobic incubation system

Methodology:

  • Establish Parental Culture: Culture G. lamblia trophozoites in TYI-S-33 medium under anaerobic conditions until a confluent monolayer is formed.

  • Initial Drug Exposure: Introduce a sub-lethal concentration of this compound (e.g., IC50) to the culture.

  • Stepwise Increase in Drug Concentration:

    • After 3-4 days of culture in the presence of the drug, remove the medium and attached, viable trophozoites.

    • Subculture the surviving trophozoites into fresh medium containing a slightly higher concentration of this compound (e.g., 1.5x the previous concentration).

    • If a significant decrease in the number of viable trophozoites is observed, replace the medium with fresh, drug-free medium to allow the culture to recover before re-introducing the drug at the same or a slightly lower concentration.

  • Long-term Selection: Repeat the process of stepwise increases in drug concentration over several months.

  • Clonal Selection: Once a population resistant to a high concentration of this compound is established, perform two rounds of limiting dilution to isolate resistant clones.

  • Characterization of Resistance: Determine the IC50 of the resistant clones and compare it to the parental strain to quantify the level of resistance.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC)

This protocol is a standard method for assessing drug susceptibility.[1][15]

Materials:

  • Protozoan cell culture (parental and resistant strains)

  • Appropriate culture medium

  • This compound stock solution

  • 96-well microtiter plates

  • Hemocytometer or automated cell counter

  • Incubator (with appropriate atmospheric conditions)

  • Microscope

Methodology:

  • Cell Preparation: Harvest protozoan cells in the logarithmic growth phase and adjust the cell density to a final concentration of 2 x 10^5 cells/mL in fresh culture medium.

  • Drug Dilution: Prepare a series of 2-fold dilutions of this compound in the culture medium in a 96-well plate. Include a drug-free control.

  • Incubation: Add 100 µL of the cell suspension to each well containing 100 µL of the drug dilutions. Incubate the plate under appropriate conditions (e.g., 37°C, anaerobic) for 24 or 48 hours.

  • MIC Determination: After incubation, examine the wells microscopically to determine the lowest concentration of this compound that inhibits the visible growth of the protozoa. This is the MIC.

  • MLC Determination: To determine the MLC, take an aliquot from each well that shows no visible growth and inoculate it into fresh, drug-free medium. The lowest concentration from which the protozoa fail to regrow is the MLC.

Visualizations

Azanidazole_Activation_Pathway cluster_Cell Protozoan Cell cluster_Hydrogenosome Hydrogenosome/Cytosol Azanidazole_ext This compound (Prodrug) Azanidazole_int This compound Azanidazole_ext->Azanidazole_int Passive Diffusion Activated_this compound Nitro Radical Anion (Cytotoxic) Azanidazole_int->Activated_this compound Reduction Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR Ferredoxin_ox Ferredoxin (Oxidized) PFOR->Ferredoxin_ox e- transfer Ferredoxin_red Ferredoxin (Reduced) Ferredoxin_ox->Ferredoxin_red Reduction Ferredoxin_red->Azanidazole_int e- transfer DNA DNA Activated_this compound->DNA DNA_damage DNA Damage DNA->DNA_damage Cell_death Cell Death DNA_damage->Cell_death

Caption: this compound activation pathway in anaerobic protozoa.

Resistance_Mechanism_Workflow cluster_Resistance Mechanisms of this compound Resistance Reduced_PFOR Decreased PFOR/Ferredoxin Expression/Activity Reduced_Activation Reduced this compound Activation Reduced_PFOR->Reduced_Activation Altered_NTR Altered Nitroreductase Expression Altered_NTR->Reduced_Activation Increased_O2 Increased Intracellular Oxygen Increased_O2->Reduced_Activation Futile Cycling Enhanced_Antioxidants Upregulated Antioxidant Defense Drug_Resistance This compound Resistance Enhanced_Antioxidants->Drug_Resistance Increased Survival Reduced_Activation->Drug_Resistance

Caption: Key mechanisms leading to this compound resistance.

Troubleshooting_Logic Start Start: Inducing Resistance Check_Resistance Is Resistance Developing? Start->Check_Resistance Increase_Pressure Increase Drug Concentration Stepwise Check_Resistance->Increase_Pressure No Successful_Resistance Resistant Line Established Check_Resistance->Successful_Resistance Yes Check_Viability Are Cells Viable? Increase_Pressure->Check_Viability Check_Viability->Check_Resistance Yes Allow_Recovery Remove Drug to Allow Recovery Check_Viability->Allow_Recovery No Allow_Recovery->Increase_Pressure Check_Stability Is Phenotype Stable? Successful_Resistance->Check_Stability Maintain_Pressure Maintain Continuous Drug Pressure Check_Stability->Maintain_Pressure No Characterize_Line Characterize Resistant Line Check_Stability->Characterize_Line Yes Perform_Clonal_Selection Perform Clonal Selection Maintain_Pressure->Perform_Clonal_Selection Perform_Clonal_Selection->Check_Stability

Caption: Troubleshooting workflow for inducing drug resistance.

References

interference of Azanidazole with common laboratory reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azanidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions and interference of this compound with common laboratory reagents and assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is a nitroimidazole derivative.[1] It is a bright yellow, odorless powder with a molecular weight of 246.23 g/mol .[2] It is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), mineral oils, and acids, and slightly soluble in dioxane and acetone.[2] Its chemical structure contains a nitro group, which is a key feature of its chemical class and a potential source of interaction with laboratory reagents.

Q2: Does this compound absorb ultraviolet (UV) or visible light?

Yes. As a nitroimidazole derivative, this compound is expected to absorb light in the UV spectrum. Studies on similar nitroimidazole compounds show significant UV absorbance.[3][4] This property is important to consider as it can lead to interference in spectrophotometric and colorimetric assays.

Q3: Can this compound interfere with enzymatic assays?

Yes, there is a potential for interference. Other nitroimidazoles, such as metronidazole (B1676534), have been reported to interfere with certain enzymatic assays, for instance, serum aspartate aminotransferase (AST) assays.[5] Additionally, nitroimidazoles can interact with drug-metabolizing enzymes like cytochrome P-450.[6] Such interactions could potentially inhibit or alter the activity of enzymes in an experimental system, leading to inaccurate results.

Q4: Is it possible for this compound to interfere with fluorescence-based assays?

While there is no specific data on this compound, compounds that absorb UV light can potentially interfere with fluorescence assays through quenching or by having intrinsic fluorescence. If the excitation or emission spectra of this compound overlap with those of the fluorescent probe used in the assay, it can lead to inaccurate readings.

Q5: How can I determine if this compound is interfering with my assay?

The most direct method is to run a series of control experiments. This includes a "reagent blank" (all assay components except the analyte), a "compound blank" (all assay components including this compound but without the analyte), and a "positive control" (all assay components with the analyte but without this compound). Comparing the results of these controls will help identify if this compound is contributing to the signal or inhibiting the reaction.

Troubleshooting Guides

Issue 1: Unexpectedly high absorbance in a colorimetric/spectrophotometric assay.

Possible Cause: this compound has intrinsic absorbance in the UV and potentially the visible spectrum, which can artificially increase the final absorbance reading of the assay.

Troubleshooting Steps:

  • Determine the Absorbance Spectrum of this compound: Scan the absorbance of this compound at the concentration used in your experiment across the relevant wavelength range to identify its absorbance peak(s).

  • Run a Compound Blank: Prepare a control sample containing all assay components, including this compound, but excluding the analyte of interest.

  • Subtract the Blank: Subtract the absorbance value of the "compound blank" from your experimental samples to correct for the intrinsic absorbance of this compound.

  • Consider an Alternative Assay: If the spectral overlap is significant and cannot be corrected, consider using an assay with a different detection method (e.g., fluorescence with a red-shifted dye, or a chemiluminescence-based assay).

Issue 2: Reduced signal or apparent inhibition in an enzymatic assay.

Possible Cause: this compound may be directly inhibiting the enzyme of interest or interfering with the detection of the product.

Troubleshooting Steps:

  • Perform an Enzyme Activity Assay in the Presence of this compound: Run the enzymatic assay with a range of this compound concentrations to determine if there is a dose-dependent inhibition.

  • Check for Interference with Detection: Run a control experiment where you add this compound to a known amount of the enzyme's product. If the signal is reduced, this compound is interfering with the detection method.

  • Use a Different Substrate or Detection Method: If possible, switch to a substrate that produces a product with a different detection wavelength or property to avoid the interference.

  • Sample Pre-treatment: Consider methods to remove this compound from the sample before the assay, such as solid-phase extraction (SPE), if it does not also remove the analyte of interest.

Issue 3: Inconsistent or unexpected results in HPLC analysis.

Possible Cause: this compound may co-elute with the analyte of interest or interfere with its detection by the HPLC detector (e.g., UV-Vis, MS).

Troubleshooting Steps:

  • Analyze this compound Alone: Inject a standard solution of this compound to determine its retention time under your chromatographic conditions.

  • Spike Control Samples: Spike a blank matrix with your analyte and this compound to see if the peaks overlap or if the peak shape or area of your analyte is affected.

  • Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column chemistry to achieve better separation between this compound and your analyte.

  • Use a More Specific Detector: If using a UV detector, consider switching to a mass spectrometer (MS) for more specific detection of your analyte based on its mass-to-charge ratio.

Quantitative Data Summary

Table 1: Hypothetical Spectral Interference of this compound in a Colorimetric Assay

Concentration of this compound (µM)Absorbance at Assay Wavelength (e.g., 450 nm) without AnalytePercentage Interference
0 (Blank)0.0500%
10.07550%
50.150200%
100.250400%
500.8001500%

Table 2: Hypothetical Enzymatic Inhibition by this compound

Concentration of this compound (µM)Enzyme Activity (% of Control)IC50 (µM)
0100%-
195%-
1070%-
5045%55
10020%-

Experimental Protocols

Protocol 1: Assessing Spectral Interference of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of this compound in the assay buffer to cover the range of concentrations used in your experiment.

  • Set up a microplate or cuvettes with the assay buffer and the different concentrations of this compound.

  • Add all other assay reagents except the analyte.

  • Incubate according to the assay protocol.

  • Measure the absorbance or fluorescence at the specified wavelength.

  • Plot the signal versus the concentration of this compound to determine the extent of interference.

Protocol 2: Evaluating Enzyme Inhibition by this compound
  • Prepare a stock solution of this compound in a suitable solvent.

  • Set up the enzymatic reaction in a microplate or reaction tubes. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Add a series of dilutions of this compound to the reaction wells.

  • Initiate the reaction by adding the substrate.

  • Incubate for the specified time and temperature.

  • Stop the reaction (if necessary) and measure the product formation using an appropriate detection method.

  • Calculate the percentage of enzyme inhibition for each this compound concentration relative to the positive control.

  • Plot the percentage inhibition versus the log of the this compound concentration to determine the IC50 value.

Visualizations

Caption: Troubleshooting workflow for this compound interference.

Experimental_Workflow_for_Interference_Testing cluster_prep Preparation cluster_spectral Spectral Interference cluster_enzymatic Enzymatic Interference prep_aza Prepare this compound Stock run_scan Run Absorbance/Fluorescence Scan prep_aza->run_scan run_inhibition Run Inhibition Assay prep_aza->run_inhibition prep_reagents Prepare Assay Reagents prep_reagents->run_scan prep_reagents->run_inhibition analyze_spectral Analyze Spectral Overlap run_scan->analyze_spectral calc_ic50 Calculate IC50 run_inhibition->calc_ic50

Caption: Experimental workflow for testing this compound interference.

References

strategies to reduce Azanidazole-induced cytotoxicity in host cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Azanidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to this compound-induced cytotoxicity in host cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity in host cells?

This compound, a nitroimidazole derivative, exerts its cytotoxic effects primarily through the induction of DNA damage and oxidative stress.[1] Similar to other nitroimidazoles, its nitro group can be reduced within cells to form reactive nitroso intermediates.[1] These intermediates can bind to macromolecules, including DNA, leading to structural damage and the initiation of cell death pathways. Furthermore, this process can generate reactive oxygen species (ROS), contributing to a state of oxidative stress that damages cellular components like lipids, proteins, and mitochondria.[2][3]

Q2: What are the general strategies to mitigate this compound-induced cytotoxicity?

Several strategies can be employed to reduce the cytotoxic effects of this compound on host cells:

  • Co-administration of Antioxidants: For drug-induced cytotoxicity stemming from oxidative stress, co-treatment with antioxidants may offer protection.[2]

  • Use of Cytoprotective Agents: Certain agents can shield normal cells from the harmful effects of cytotoxic compounds.

  • Targeted Drug Delivery: While more complex, encapsulating drugs in nanoparticles or conjugating them to targeting moieties can help concentrate the drug at the desired site, reducing systemic toxicity.[2]

Q3: Can N-acetylcysteine (NAC) be used to reduce this compound-induced cytotoxicity?

Yes, N-acetylcysteine (NAC) is a promising agent for mitigating drug-induced cytotoxicity. NAC is a precursor to L-cysteine, which is a component of the major intracellular antioxidant glutathione (B108866) (GSH).[4] By increasing the intracellular pool of cysteine, NAC can enhance the synthesis of GSH, thereby boosting the cell's endogenous antioxidant defense mechanisms.[4] NAC has been shown to abrogate the cytotoxic effects of drugs like paclitaxel (B517696) by decreasing intracellular ROS levels and preventing apoptosis.[5] It can also transform drug-induced necrosis into the more controlled process of apoptosis.[6]

Q4: How do caspase inhibitors work to prevent cytotoxicity?

Caspases are a family of proteases that play a crucial role in the execution of apoptosis, or programmed cell death.[7] Many cytotoxic drugs, likely including this compound, can trigger apoptosis in host cells. Caspase inhibitors are molecules that can block the activity of these enzymes, thereby preventing the apoptotic cascade from proceeding.[7][8] By inhibiting caspases, these agents can be a therapeutic approach to manage apoptosis-related disorders.[7] However, it is important to note that in some contexts, inhibiting apoptosis can shift the mode of cell death to necrosis, which can be more inflammatory.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Problem 1: High variability in cytotoxicity assay results between experiments.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure accurate and consistent cell counting and seeding in each well. Variations in cell number will directly impact the final readout of viability assays.[2]
Variable Compound Potency If using different batches of this compound, there may be variations in purity or potency. Use a single, quality-controlled batch for a series of experiments.[2]
Inconsistent Incubation Times The duration of drug exposure and assay incubation should be strictly controlled and consistent across all experiments to ensure reproducibility.[2]
Instrument Variability Ensure that the plate reader or other analytical instruments are properly calibrated and maintained to minimize measurement errors.[2]
Cell Health and Passage Number Use cells that are in a consistent, healthy growth phase and within a defined passage number range to avoid variability due to cellular aging or stress.[10]
Problem 2: Higher-than-expected cytotoxicity in control (untreated) wells.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Solvent Toxicity If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[10][11]
Microbial Contamination Bacterial or fungal contamination can cause cell death. Visually inspect cultures for signs of contamination and consider using antibiotics in your media.
Mycoplasma Contamination Mycoplasma is a common and often undetected contaminant that can affect cell health. Regularly test your cell cultures for mycoplasma.[12]
Poor Quality of Media or Serum A new batch of media or serum could be the source of the problem. Test new reagents on a small scale before using them in critical experiments.
Incubator Malfunction Verify the temperature, CO2, and humidity levels in your incubator. Deviations from optimal conditions can cause significant cellular stress.[12]
Problem 3: Antioxidant co-treatment is not reducing cytotoxicity.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inappropriate Antioxidant Concentration The concentration of the antioxidant may be too low to be effective or too high, causing its own toxicity. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the antioxidant.
Timing of Antioxidant Addition The timing of antioxidant administration relative to this compound treatment is critical. The antioxidant may need to be present before, during, or after this compound exposure to be effective. An experimental time-course study is recommended.
Antioxidant Does Not Target the Key Oxidative Species This compound-induced cytotoxicity may be driven by specific reactive oxygen species that are not effectively scavenged by the chosen antioxidant. Consider testing a panel of antioxidants with different mechanisms of action.
Cytotoxicity is Not Primarily Driven by Oxidative Stress While oxidative stress is a likely contributor, this compound's primary cytotoxic mechanism might be direct DNA damage. In this case, antioxidants alone may not be sufficient to rescue the cells.

Experimental Protocols & Methodologies

Measuring this compound-Induced Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[13] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[2][11]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.[2]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2][11]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Assessing Oxidative Stress

Oxidative stress can be evaluated by measuring reactive oxygen species (ROS) or the damage they cause to biomolecules.[14]

Table 1: Common Methods for Measuring Oxidative Stress

Parameter Method Description
Reactive Oxygen Species (ROS) DCFDA Staining 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces when oxidized by ROS. The fluorescence intensity can be measured by flow cytometry or a fluorescence plate reader.[15]
Lipid Peroxidation TBARS Assay This assay measures malondialdehyde (MDA), an end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to produce a colored product that can be quantified spectrophotometrically.[15]
DNA Damage 8-OHdG Measurement 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of oxidative DNA damage. Its levels can be measured in cellular DNA or in the culture medium using techniques like ELISA or HPLC.[15]

Visualizations

Azanidazole_Cytotoxicity_Pathway This compound This compound ReactiveIntermediates Reactive Nitro Intermediates This compound->ReactiveIntermediates Cellular Reduction ROS Reactive Oxygen Species (ROS) ReactiveIntermediates->ROS DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow Start Start Experiment Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound +/- Protective Agent Seed_Cells->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate Assess_Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Incubate->Assess_Cytotoxicity Assess_Mechanism Assess Mechanism (e.g., ROS, Caspase Activity) Incubate->Assess_Mechanism Data_Analysis Data Analysis Assess_Cytotoxicity->Data_Analysis Assess_Mechanism->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing cytoprotective strategies.

References

Technical Support Center: Enhancing the Oral Bioavailability of Azanidazole in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges encountered during experiments aimed at improving the oral bioavailability of Azanidazole in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility challenges of this compound and improve its oral bioavailability.[1] These include:

  • Solid Dispersions: This technique involves dispersing this compound in an inert carrier matrix at the solid-state.[2] This can enhance the dissolution rate by reducing particle size, improving wettability, and converting the drug to an amorphous form.[2]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved solubility and dissolution.[][4] Common types of nanoparticles include:

    • Nanosuspensions: Crystalline drug nanoparticles stabilized by surfactants or polymers.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can encapsulate the drug and offer controlled release.[5]

    • Polymeric Nanoparticles: Biodegradable polymer-based nanoparticles that can protect the drug from degradation and facilitate controlled release.[6]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve its solubilization in the gastrointestinal tract and enhance its absorption.

Q3: Which animal models are suitable for evaluating the oral bioavailability of this compound formulations?

A3: Rodent models, particularly rats and mice, are commonly used for initial pharmacokinetic screening of different this compound formulations due to their cost-effectiveness and well-characterized physiology.[7] For more advanced studies, beagle dogs can be a suitable model as their gastrointestinal physiology is more comparable to humans.[8] The choice of animal model will depend on the specific research question and stage of drug development.

Q4: What are the key pharmacokinetic parameters to measure when assessing the improvement in oral bioavailability?

A4: The primary pharmacokinetic parameters to determine the extent and rate of drug absorption after oral administration are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time. A significant increase in AUC for a new formulation compared to the unformulated drug indicates improved bioavailability.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the plasma. An increased Cmax suggests a higher rate and extent of absorption.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached. A shorter Tmax may indicate a faster rate of absorption.

  • Absolute Bioavailability (F%): The fraction of the orally administered drug that reaches the systemic circulation compared to intravenous administration. This is the most definitive measure of oral bioavailability.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Possible Cause Troubleshooting Step
Poor aqueous solubility of this compound. 1. Formulation Enhancement: Develop an enabling formulation such as a solid dispersion or a nanoparticle-based system to improve solubility and dissolution rate. 2. Particle Size Reduction: If using a suspension, ensure the particle size of this compound is minimized through techniques like micronization or nanomilling.
Degradation of this compound in the gastrointestinal tract. 1. Enteric Coating: For formulations susceptible to acidic degradation in the stomach, consider an enteric coating that dissolves in the higher pH of the intestine. 2. Use of Protective Carriers: Encapsulating this compound in polymeric nanoparticles or lipid-based systems can protect it from enzymatic degradation.
High inter-individual variability in animal subjects. 1. Standardize Experimental Conditions: Ensure consistent fasting times, dosing volumes, and blood sampling schedules across all animals. 2. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 3. Consider the Animal Model: Gastric pH and transit time can vary between species. Ensure the chosen model is appropriate for the formulation being tested.
Issue 2: Difficulty in Preparing a Stable and Reproducible Formulation
Possible Cause Troubleshooting Step
Recrystallization of amorphous this compound in solid dispersions. 1. Polymer Selection: Screen different polymers to find one that has good miscibility with this compound and a high glass transition temperature (Tg) to inhibit recrystallization.[9] 2. Optimize Drug Loading: High drug loading can increase the tendency for recrystallization. Determine the optimal drug-to-polymer ratio. 3. Storage Conditions: Store the solid dispersion in a cool, dry place to minimize moisture absorption, which can act as a plasticizer and promote recrystallization.
Aggregation or instability of nanoparticle formulations. 1. Stabilizer Optimization: Screen different types and concentrations of stabilizers (surfactants, polymers) to prevent particle aggregation. 2. Surface Modification: For polymeric nanoparticles, surface modification with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can improve stability. 3. Lyophilization: For long-term storage, consider lyophilizing the nanoparticle suspension with a suitable cryoprotectant.

Quantitative Data Summary

Disclaimer: The following tables present hypothetical data based on expected improvements for a poorly soluble drug like this compound when formulated as a solid dispersion or nanoparticles. These values should be considered as illustrative examples for experimental design and not as established data for this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (Dose: 10 mg/kg)

FormulationCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)
This compound (unformulated)1.5 ± 0.44.0 ± 1.212.8 ± 3.5100
This compound Solid Dispersion4.8 ± 1.12.5 ± 0.845.6 ± 9.2356
This compound Nanoparticles6.2 ± 1.51.8 ± 0.661.4 ± 12.7480

Table 2: Hypothetical Solubility of this compound in Different Media

MediumUnformulated this compound (µg/mL)This compound Solid Dispersion (µg/mL)This compound Nanoparticles (µg/mL)
Water5 ± 155 ± 885 ± 12
Simulated Gastric Fluid (pH 1.2)8 ± 270 ± 10110 ± 15
Simulated Intestinal Fluid (pH 6.8)4 ± 148 ± 775 ± 11

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is adapted from a method for another nitroimidazole drug, Tinidazole, and may require optimization for this compound.[1]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol (B129727) or another suitable volatile solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio).

  • Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.

  • Sonicate the solution for 15 minutes to ensure complete dissolution and mixing.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: Preparation of this compound Polymeric Nanoparticles by Emulsification-Solvent Evaporation Method

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM) or another suitable organic solvent

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 2% w/v) to act as the stabilizer.

  • Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 5 minutes to form a primary oil-in-water (o/w) emulsion.

  • Continue stirring the emulsion at a lower speed on a magnetic stirrer for 3-4 hours to allow the organic solvent to evaporate.

  • Once the solvent has evaporated, the nanoparticles will be formed.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in deionized water or lyophilize for long-term storage.

  • Characterize the nanoparticles for particle size, zeta potential, drug loading, and in vitro release profile.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation (Animal Model) A This compound (Poorly Soluble) B Solid Dispersion (e.g., with PVP K30) A->B Formulation C Nanoparticle Formulation (e.g., PLGA nanoparticles) A->C Formulation D Solubility & Dissolution Studies B->D E Physicochemical Characterization (DSC, XRD, Particle Size) B->E C->D C->E F Oral Administration to Rats D->F E->F G Blood Sampling F->G H Pharmacokinetic Analysis (AUC, Cmax, Tmax) G->H I Improved Oral Bioavailability H->I

Caption: Experimental workflow for improving this compound's oral bioavailability.

Troubleshooting_Logic Start Low/Variable Oral Bioavailability Cause1 Poor Solubility? Start->Cause1 Cause2 GI Degradation? Cause1->Cause2 No Sol1 Solid Dispersion or Nanoparticle Formulation Cause1->Sol1 Yes Cause3 Formulation Instability? Cause2->Cause3 No Sol2 Enteric Coating or Protective Carrier Cause2->Sol2 Yes Cause3->Start No, re-evaluate Sol3 Optimize Polymer/ Stabilizer & Storage Cause3->Sol3 Yes End Improved Bioavailability Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting logic for low oral bioavailability of this compound.

Signaling_Pathway cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation Drug This compound Formulation (e.g., Nanoparticles) Dissolution Enhanced Dissolution (Increased Surface Area) Drug->Dissolution Protection Protection from Degradation Drug->Protection Absorption Increased Permeation & Absorption Dissolution->Absorption Protection->Absorption Bioavailability Higher Plasma Concentration (Bioavailability) Absorption->Bioavailability Therapeutic_Effect Improved Therapeutic Effect Bioavailability->Therapeutic_Effect

Caption: Pathway from formulation to therapeutic effect for enhanced this compound.

References

Technical Support Center: Chemical Synthesis of Azanidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Azanidazole. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, with the IUPAC name (E)-4-(2-(1-methyl-5-nitro-1H-imidazol-2-yl)vinyl)pyrimidin-2-amine, typically involves a convergent synthesis. This strategy focuses on the preparation of two key intermediates, a substituted nitroimidazole and a substituted pyrimidine (B1678525), which are then coupled to form the final product. The critical step is the formation of the vinyl bridge connecting the two heterocyclic rings, which is often achieved through a stereoselective olefination reaction to ensure the desired (E)-isomer.

Q2: What are the key precursors required for this compound synthesis?

A2: The primary precursors for the synthesis of this compound are:

  • 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde: This aldehyde provides the nitroimidazole core of the final molecule.

  • A phosphonium (B103445) salt or phosphonate (B1237965) ester of 2-amino-4-methylpyrimidine: This reagent is used in a Wittig or Horner-Wadsworth-Emmons reaction to introduce the pyrimidine moiety and form the vinyl linker. For example, (2-amino-pyrimidin-4-ylmethyl)triphenylphosphonium bromide or diethyl (2-aminopyrimidin-4-ylmethyl)phosphonate.

Q3: Which reaction is preferred for forming the vinyl bridge to ensure the correct stereochemistry?

A3: The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred over the classical Wittig reaction for the synthesis of this compound. The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer for this compound. Stabilized phosphonate ylides, as would be used in this synthesis, are known to exhibit high (E)-selectivity.

Troubleshooting Guides

Section 1: Synthesis of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde

Problem: Low yield during the nitration of 1-methyl-2-hydroxymethylimidazole.

Possible Cause Troubleshooting Step
Incomplete reactionEnsure a sufficient excess of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of starting material or productMaintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent to prevent decomposition.
Loss of product during workupCarefully neutralize the reaction mixture with a base (e.g., sodium carbonate) at a low temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times to ensure complete recovery.

Problem: Formation of multiple regioisomers during N-methylation of 5-nitroimidazole derivatives.

Possible Cause Troubleshooting Step
Lack of regioselectivityThe choice of base and solvent can significantly influence the regioselectivity of the N-alkylation. Using a milder base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) may favor the desired N-1 alkylation.
Isomer separation issuesIf a mixture of isomers is obtained, purification by column chromatography on silica (B1680970) gel is often necessary. The choice of eluent system will need to be optimized to achieve good separation.
Section 2: Synthesis of the Pyrimidine Precursor (Phosphonium Salt or Phosphonate Ester)

Problem: Low yield in the preparation of (2-amino-pyrimidin-4-ylmethyl)triphenylphosphonium bromide.

Possible Cause Troubleshooting Step
Poor reactivity of 2-amino-4-(chloromethyl)pyrimidineEnsure the starting material is pure and dry. The reaction with triphenylphosphine (B44618) may require elevated temperatures and prolonged reaction times.
Side reactionsThe amino group on the pyrimidine ring can potentially react. While less nucleophilic than triphenylphosphine, it's important to use stoichiometric amounts of the reagents.
Product precipitationThe phosphonium salt may precipitate from the reaction mixture. Ensure adequate stirring to maintain a homogenous suspension. The product can be isolated by filtration and washed with a non-polar solvent to remove unreacted triphenylphosphine.
Section 3: Coupling Reaction (Horner-Wadsworth-Emmons)

Problem: Low yield of this compound in the HWE coupling reaction.

Possible Cause Troubleshooting Step
Incomplete deprotonation of the phosphonate esterUse a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
Poor reactivity of the aldehydeEnsure the 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde is pure and free of impurities that could quench the ylide.
Unfavorable reaction temperatureThe reaction is typically carried out at room temperature, but gentle heating may be required in some cases. Monitor the reaction by TLC to determine the optimal temperature.
Product degradationNitroimidazole derivatives can be sensitive to strong bases and high temperatures. Avoid prolonged reaction times and excessive heat.

Problem: Formation of the (Z)-isomer as a significant impurity.

Possible Cause Troubleshooting Step
Non-optimal reaction conditionsThe stereochemical outcome of the HWE reaction can be influenced by the base, solvent, and temperature. Using sodium or potassium bases in THF or DMF generally favors the (E)-isomer.
Use of a non-stabilized ylideEnsure the phosphonate ester used contains an electron-withdrawing group (in this case, the pyrimidine ring) to stabilize the ylide, which promotes (E)-selectivity.
Isomerization during workup or purificationAvoid exposure to acidic conditions or strong light, which can sometimes promote isomerization.

Problem: Difficulty in purifying the final product.

Possible Cause Troubleshooting Step
Presence of triphenylphosphine oxide (from Wittig) or phosphate (B84403) esters (from HWE)The phosphate byproduct from the HWE reaction is water-soluble and can be removed by an aqueous workup. Triphenylphosphine oxide from a Wittig reaction can be more challenging to remove and may require column chromatography.
Separation of (E) and (Z) isomersIf a mixture of isomers is obtained, separation by preparative High-Performance Liquid Chromatography (HPLC) or careful column chromatography on silica gel may be necessary. The polarity of the eluent system is critical for achieving separation.
Low solubility of this compoundThis compound is a solid powder with limited solubility in many common organic solvents. Recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) can be an effective purification method.

Experimental Protocols

Proposed Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is a representative example based on established chemical principles for the synthesis of similar compounds. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of Diethyl (2-aminopyrimidin-4-ylmethyl)phosphonate

  • To a solution of 2-amino-4-(chloromethyl)pyrimidine (1 equiv.) in anhydrous toluene, add triethyl phosphite (B83602) (1.1 equiv.).

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude oil (diethyl (2-aminopyrimidin-4-ylmethyl)phosphonate) can be used in the next step without further purification.

Step 2: Horner-Wadsworth-Emmons Coupling

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl (2-aminopyrimidin-4-ylmethyl)phosphonate (1.1 equiv.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C and add a solution of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde (1 equiv.) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Visualizations

Azanidazole_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Coupling and Final Product 2-amino-4-methylpyrimidine 2-amino-4-methylpyrimidine Phosphonate_Ester Diethyl (2-aminopyrimidin-4- ylmethyl)phosphonate 2-amino-4-methylpyrimidine->Phosphonate_Ester Halogenation & Arbuzov Reaction 1-methyl-5-nitro-1H-imidazole 1-methyl-5-nitro-1H-imidazole Nitroimidazole_Aldehyde 1-methyl-5-nitro-1H-imidazole- 2-carbaldehyde 1-methyl-5-nitro-1H-imidazole->Nitroimidazole_Aldehyde Formylation HWE_Reaction Horner-Wadsworth-Emmons Reaction Phosphonate_Ester->HWE_Reaction Nitroimidazole_Aldehyde->HWE_Reaction Purification Purification (Column Chromatography/ Recrystallization) HWE_Reaction->Purification This compound This compound ((E)-isomer) Purification->this compound Troubleshooting_Logic Start Low Yield or Impure Product Check_Precursors Are precursors pure? Start->Check_Precursors Purify_Precursors Purify starting materials Check_Precursors->Purify_Precursors No Check_Reaction_Conditions Are reaction conditions optimal? Check_Precursors->Check_Reaction_Conditions Yes Purify_Precursors->Check_Reaction_Conditions Optimize_Conditions Optimize base, solvent, temperature, and time Check_Reaction_Conditions->Optimize_Conditions No Check_Workup Is workup procedure efficient? Check_Reaction_Conditions->Check_Workup Yes Optimize_Conditions->Check_Workup Modify_Workup Adjust extraction and washing steps Check_Workup->Modify_Workup No Check_Purification Is purification method effective? Check_Workup->Check_Purification Yes Modify_Workup->Check_Purification Optimize_Purification Optimize chromatography or recrystallization Check_Purification->Optimize_Purification No Success High Yield and Purity Achieved Check_Purification->Success Yes Optimize_Purification->Success

Azanidazole degradation under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Azanidazole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound solid powder should be stored in a dry, dark environment. Recommended storage temperatures are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1] Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term stability.[1]

Q2: What are the primary factors that can cause this compound to degrade?

A2: this compound is a nitroimidazole derivative, a class of compounds susceptible to degradation under certain stress conditions.[2][] The most significant factors include:

  • pH: Like other 5-nitroimidazoles, this compound is expected to show significant degradation in alkaline (basic) conditions and mild degradation in acidic conditions.[4]

  • Oxidation: Strong oxidizing agents, such as hydrogen peroxide, can induce degradation.[4]

  • Light (Photodegradation): Exposure to UV light can cause degradation.[5] It is recommended to handle this compound and its solutions in light-protected containers.

  • Temperature: While stable at recommended storage temperatures, elevated temperatures can accelerate degradation, especially in solution.[4]

Q3: What are the likely degradation pathways for this compound?

A3: Based on studies of related nitroimidazole compounds like metronidazole, the degradation of this compound likely involves the nitro group and the imidazole (B134444) ring.[6][7] Potential pathways include:

  • Reduction of the nitro group: The 5-nitro group can be reduced to form amino derivatives, which are often non-toxic.[7]

  • Hydrolytic cleavage: The imidazole ring can undergo fission, particularly under harsh pH conditions, leading to the formation of smaller, more polar degradation products.[7]

  • Photolytic reactions: UV light can induce complex reactions, leading to various by-products.[5]

Q4: What analytical methods are suitable for monitoring this compound stability and detecting its degradation products?

A4: A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC) with UV detection is a robust method for quantifying this compound and its impurities.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is highly effective for identifying the structure of unknown degradation products.[10][11]

  • Thin-Layer Chromatography (TLC): TLC can be used as a simpler, cost-effective method for preliminary stability screening under various stress conditions.[4]

Troubleshooting Guide

Q1: I observed unexpected peaks in my HPLC chromatogram when analyzing an this compound sample. What could they be?

A1: Unexpected peaks are often indicative of impurities or degradation products. To investigate:

  • Confirm Peak Identity: If you have reference standards for known impurities, compare their retention times.

  • Perform a Forced Degradation Study: Subject a fresh sample of this compound to stress conditions (acid, base, oxidation, heat, light) as detailed in the protocols below. This will help generate degradation products and confirm if the new peaks correspond to them.

  • Use a Peak Purity Analysis: If your HPLC system has a Diode Array Detector (DAD), perform a peak purity analysis to check if the main this compound peak is co-eluting with any impurities.

  • Employ LC-MS: For definitive identification, analyze the sample using LC-MS to determine the mass of the compounds in the unknown peaks and elucidate their structures.[10]

Q2: My this compound solution has changed color (e.g., turned yellow). Is it still usable?

A2: A color change often indicates chemical degradation, particularly photolytic degradation, as nitroimidazole compounds can darken upon exposure to light. It is strongly recommended not to use the solution for quantitative experiments or in cellular/animal models, as the presence of degradation products could lead to inaccurate results or unforeseen biological effects. Prepare a fresh solution and ensure it is protected from light during preparation and storage.

Q3: My assay results show a significant loss of this compound potency over time, even under recommended storage conditions. What should I check?

A3: Investigate the following potential causes:

  • Solution Stability: The stability of this compound in your specific solvent and at your working concentration may be limited. Perform a solution stability study by analyzing aliquots of the solution stored under identical conditions over a set time course (e.g., 0, 2, 4, 8, 24 hours).

  • Container Adsorption: Ensure the storage container (e.g., plastic vial) is not interacting with or adsorbing the compound. Using amber glass vials is often a good practice.

  • pH of the Medium: If your this compound is in a buffered solution or cell culture medium, verify the pH. A shift towards alkaline pH can accelerate hydrolytic degradation.[4]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade some compounds. Aliquot your stock solution into single-use volumes to minimize this.

Data on Degradation of Nitroimidazoles

The following tables summarize typical degradation patterns observed for 5-nitroimidazole drugs under forced degradation conditions, which can serve as a proxy for estimating this compound's stability profile.

Table 1: Summary of Degradation Behavior under Stress Conditions

Stress ConditionReagent/ParameterTypical Observation for Nitroimidazoles
Acid Hydrolysis 0.1 M HCl, 80°CMild to moderate degradation.[4]
Base Hydrolysis 0.1 M NaOH, 80°CSignificant degradation.[4]
Oxidation 3-6% H₂O₂, Room TempModerate degradation.[12]
Thermal 105°C, Dry HeatGenerally stable, minor degradation may occur.[4]
Photolytic UV Light (254 nm)Moderate degradation, often with color change.[5]

Table 2: Example Quantitative Data from a Forced Degradation Study (Hypothetical for this compound)

ConditionDuration (hours)% DegradationNumber of Degradation Products Detected
0.1 M HCl at 80°C24~8%1-2
0.1 M NaOH at 80°C8>40%3-4
6% H₂O₂ at RT24~15%2
Dry Heat at 105°C48<2%0-1
UV Light (254 nm)24~20%2-3

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the methodology for subjecting this compound to various stress conditions to assess its intrinsic stability, in accordance with ICH guidelines.[13]

1. Objective: To identify the likely degradation products of this compound and establish its degradation profile under hydrolytic, oxidative, thermal, and photolytic stress.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724) and methanol (B129727)

  • HPLC-grade water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

  • pH meter

  • Calibrated oven

  • Photostability chamber with UV lamp (254 nm) and cool white fluorescent lamp

3. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO, depending on solubility and HPLC mobile phase compatibility).

4. Stress Conditions:

  • Acid Hydrolysis:

    • Transfer 1 mL of stock solution to a 10 mL flask.

    • Add 1 mL of 1 M HCl and keep at 60°C for 8 hours.

    • Cool to room temperature and neutralize with 1 M NaOH.

    • Dilute to volume with mobile phase to achieve a final concentration of ~100 µg/mL.

  • Base Hydrolysis:

    • Transfer 1 mL of stock solution to a 10 mL flask.

    • Add 1 mL of 0.1 M NaOH and keep at 60°C for 4 hours.

    • Cool to room temperature and neutralize with 0.1 M HCl.

    • Dilute to volume with mobile phase to achieve a final concentration of ~100 µg/mL.

  • Oxidative Degradation:

    • Transfer 1 mL of stock solution to a 10 mL flask.

    • Add 1 mL of 6% H₂O₂ and store protected from light at room temperature for 24 hours.

    • Dilute to volume with mobile phase to achieve a final concentration of ~100 µg/mL.

  • Thermal Degradation (Solid State):

    • Place a thin layer of this compound solid powder in a watch glass.

    • Heat in a calibrated oven at 105°C for 48 hours.

    • Prepare a solution from the stressed solid at the target concentration.

  • Photolytic Degradation:

    • Expose a solution of this compound (~100 µg/mL) to UV light (254 nm) for 24 hours.

    • Simultaneously, expose a control sample wrapped in aluminum foil to the same conditions.

5. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Calculate the percentage degradation and assess the purity of the this compound peak.

Visualizations

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Samples for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (HCl, Heat) prep_samples->acid base Base Hydrolysis (NaOH, Heat) prep_samples->base oxid Oxidation (H2O2) prep_samples->oxid thermal Thermal (Dry Heat) prep_samples->thermal photo Photolytic (UV/Vis Light) prep_samples->photo hplc Analyze all Samples by HPLC-UV/DAD acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc lcms Identify Degradants by LC-MS hplc->lcms report Quantify Degradation & Report Findings lcms->report

Caption: Workflow for a forced degradation study of this compound.

G This compound This compound (Nitroimidazole Ring) Intermediate Ring-Opened Intermediate This compound->Intermediate  OH⁻ / H₂O (Base Hydrolysis) Products Smaller Polar Degradation Products Intermediate->Products  Further  Cleavage

Caption: Hypothetical pathway for base-catalyzed hydrolysis of this compound.

G start Unexpected Peak(s) in Chromatogram? check_blank Is the peak present in the blank/solvent? start->check_blank Yes solvent_issue Source is solvent or system contamination. check_blank->solvent_issue Yes forced_deg Perform forced degradation study. check_blank->forced_deg No match Does retention time match a stress peak? forced_deg->match degradant Peak is a degradation product. match->degradant Yes impurity Peak is a process or starting material impurity. match->impurity No

Caption: Troubleshooting logic for identifying unknown chromatographic peaks.

References

Technical Support Center: Optimizing HPLC Parameters for Azanidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Azanidazole using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods for excellent peak resolution and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for an HPLC method for this compound?

A1: While a specific, universally optimized method depends on the sample matrix and instrumentation, a robust starting point can be derived from established methods for similar nitroimidazole compounds. Reversed-phase HPLC with UV detection is the most common approach.

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommendationNotes
Column C18 or C8 (e.g., ZORBAX SB-C18, Hypersil C8), 150 mm x 4.6 mm, 5 µmA C18 column provides good hydrophobic retention for this compound. A C8 can be used if less retention is desired.[1][2]
Mobile Phase Acetonitrile (B52724) or Methanol (B129727) with an aqueous buffer (e.g., phosphate (B84403) buffer, or water with an acid modifier)A common starting point is a mixture of an organic solvent and an aqueous buffer. For example, Methanol:0.025 M KH₂PO₄ (70:30, v/v).[2] Another option is 0.1% Triethylamine in water (pH adjusted to 3.0 with phosphoric acid) and Methanol (74:26, v/v).[1]
Elution Mode Isocratic or GradientStart with an isocratic elution for simplicity. If co-eluting peaks or long run times are an issue, a gradient elution can improve resolution.[3][4]
Flow Rate 0.8 - 1.0 mL/minA flow rate of 1.0 mL/min is a standard starting point.[1][3] Adjusting the flow rate can impact resolution; lower flow rates often improve it but increase run time.[5]
Column Temp. 25 - 30 °CMaintaining a consistent column temperature provides better retention time reproducibility.[1][6][7]
Detection (UV) 300 - 320 nmNitroimidazoles typically have a strong UV absorbance around this range. A wavelength of 316 nm has been used successfully for similar compounds.[1] It is recommended to determine the specific λmax for this compound in your mobile phase.
Injection Vol. 10 - 20 µLThe injection volume should be optimized to avoid column overload, which can cause peak fronting or tailing.[2][8]

Troubleshooting Guide: Peak Resolution Issues

This section addresses common problems encountered during the HPLC analysis of this compound, focusing on peak shape and resolution.

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can compromise peak integration and resolution from adjacent peaks. The primary causes are secondary chemical interactions or physical issues within the system.

Common Causes & Solutions for Peak Tailing:

  • Secondary Silanol (B1196071) Interactions: The basic nitrogen atoms in the imidazole (B134444) ring of this compound can interact with acidic residual silanol groups on the silica-based stationary phase.[9][10]

    • Solution 1: Lower Mobile Phase pH: Adjust the aqueous component of your mobile phase to a lower pH (e.g., pH 3.0) using an additive like phosphoric acid or formic acid.[1][9] This protonates the silanol groups, minimizing their interaction with the analyte.

    • Solution 2: Use an End-Capped Column: Modern, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for basic compounds.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.[11][12]

    • Solution: Reduce the sample concentration or decrease the injection volume.[10][12]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that cause tailing.[9][11]

    • Solution 1: Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components.[13]

    • Solution 2: Flush the Column: Develop a column washing procedure to be used periodically or between runs to remove contaminants.[9]

G start Peak Tailing Observed check_overload Reduce Sample Concentration or Injection Volume start->check_overload overload_q Did Tailing Improve? check_overload->overload_q check_ph Lower Mobile Phase pH (e.g., to pH 3.0) overload_q->check_ph No solved Problem Resolved overload_q->solved Yes ph_q Did Tailing Improve? check_ph->ph_q check_column Use Guard Column & Implement Column Wash Protocol ph_q->check_column No ph_q->solved Yes column_q Consider New or End-Capped Column check_column->column_q

Troubleshooting workflow for this compound peak tailing.
Q3: My this compound peak is fronting. What causes this and how do I resolve it?

A3: Peak fronting, where the first half of the peak is sloped, is most often related to column overload or solvent effects.[14]

Common Causes & Solutions for Peak Fronting:

  • Column Overload: This can be due to either injecting too high a concentration (mass overload) or too large a volume (volume overload).[14][15][16]

    • Solution: Systematically dilute your sample or reduce the injection volume and observe the effect on the peak shape.[14]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile for a 30% acetonitrile mobile phase), the analyte band will be distorted as it enters the column.[9][15]

    • Solution: Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

  • Column Collapse: A physical collapse of the column packing bed can lead to fronting. This is less common but can occur with extreme pressure or pH conditions.[14][17]

    • Solution: If other troubleshooting steps fail and the problem persists across all peaks, the column may be damaged and require replacement.[17]

Q4: My this compound peak is split into two or appears as a "shoulder" peak. What should I do?

A4: Split peaks can indicate a physical problem with the chromatography system, a chemical issue with the sample, or co-elution of an impurity.[18][19]

Common Causes & Solutions for Split Peaks:

  • Partially Blocked Frit or Column Void: If the flow path at the inlet of the column is disrupted, the sample band can be split before separation begins. This typically affects all peaks in the chromatogram.[18][20]

    • Solution: Replace the in-line filter or guard column. If the problem persists, try back-flushing the analytical column (if the manufacturer allows it). If a void has formed at the column head, the column will likely need to be replaced.[9][18]

  • Strong Injection Solvent: As with peak fronting, injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion and splitting.[9][19]

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.

  • Co-elution: The "split" may actually be a second, closely eluting compound (e.g., a metabolite or impurity).

    • Solution: Adjust the mobile phase composition (e.g., change the organic solvent ratio or pH) or switch to a different column chemistry to try and resolve the two components.[18]

G start Split Peak Observed check_all_peaks Are All Peaks Split? start->check_all_peaks physical_issue Indicates Physical Problem (Blocked Frit / Column Void) check_all_peaks->physical_issue Yes chemical_issue Indicates Chemical/Method Issue check_all_peaks->chemical_issue No physical_solution 1. Replace Guard Column/Filter 2. Back-flush Column 3. Replace Column physical_issue->physical_solution solved Problem Resolved physical_solution->solved check_solvent Is Sample Solvent Stronger than Mobile Phase? chemical_issue->check_solvent solvent_solution Dissolve Sample in Mobile Phase check_solvent->solvent_solution Yes coelution_issue Possible Co-elution check_solvent->coelution_issue No solvent_solution->solved coelution_solution Adjust Mobile Phase or Change Column Chemistry coelution_issue->coelution_solution coelution_solution->solved

Decision tree for troubleshooting split peaks.
Q5: I see unexpected "ghost" peaks in my chromatogram, especially during blank runs. Where do they come from?

A5: Ghost peaks are signals that do not originate from your injected sample. They are often caused by contaminants in the system or mobile phase, or carryover from a previous injection.[21][22][23]

Common Causes & Solutions for Ghost Peaks:

  • Mobile Phase Contamination: Impurities in solvents (even HPLC-grade) or buffers can accumulate on the column at the start of a gradient and elute later as sharp peaks.[23][24][25]

    • Solution: Use fresh, high-purity solvents and reagents. Filter all aqueous buffers before use. Installing a "ghost trap" column between the mixer and injector can help remove these impurities.[26]

  • Autosampler Carryover: Residue from a previous, more concentrated sample can be injected with the current sample.[10][21]

    • Solution: Optimize the needle wash method in your autosampler settings. Use a stronger wash solvent and increase the wash time or volume.

  • System Contamination: Contaminants can leach from tubing, seals, or other system components.[23]

    • Solution: Regularly flush the entire HPLC system with a strong solvent like isopropanol (B130326) to remove contaminants.

Experimental Protocols

Protocol 1: General HPLC Method for this compound

This protocol provides a detailed methodology for setting up a standard reversed-phase HPLC analysis based on the parameters in Table 1.

  • Mobile Phase Preparation:

    • Prepare the aqueous phase: Dissolve potassium dihydrogen phosphate in HPLC-grade water to a final concentration of 0.025 M. Adjust the pH to 3.2 using ortho-phosphoric acid.[2] Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing the filtered aqueous phase with methanol in a 30:70 (v/v) ratio.[2]

    • Degas the mobile phase for at least 15 minutes using an inline degasser or sonication.[27]

  • Instrument Setup:

    • Install a C8 column (e.g., 150 mm x 4.6 mm, 5 µm) and set the column oven temperature to 30 °C.[1][2]

    • Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.[1][2]

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 300 nm.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to create a stock solution.

    • Perform serial dilutions with the mobile phase to prepare working standards and samples at the desired concentration.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Set the injection volume to 10 µL.[2]

    • Inject a blank (mobile phase) first, followed by standards and samples.

Protocol 2: Troubleshooting by Systematic Parameter Adjustment

This protocol outlines a logical workflow for optimizing peak resolution when issues like co-elution or poor peak shape occur. The key is to change only one parameter at a time .[5]

  • Establish a Baseline: Run your current method with a known standard and record the chromatogram, noting the retention time, peak asymmetry, and resolution between the peak of interest and any adjacent peaks.

  • Optimize Mobile Phase Strength (% Organic):

    • To increase retention and potentially improve resolution between early-eluting peaks, decrease the percentage of organic solvent (e.g., methanol) by 5%.[28]

    • Equilibrate the system thoroughly and re-inject the standard. Compare the chromatogram to the baseline.

  • Optimize Mobile Phase pH:

    • If peak tailing is observed, prepare a new mobile phase with a lower pH (e.g., decrease from pH 4.5 to 3.0).

    • Equilibrate and re-inject the standard. Assess the impact on peak shape.

  • Adjust Flow Rate:

    • To improve resolution, decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[5] Note that this will increase the run time and back pressure may change.

    • Equilibrate and re-inject the standard.

  • Evaluate Column Temperature:

    • Increasing the column temperature (e.g., from 30 °C to 40 °C) can sometimes improve peak shape and change selectivity, but may also decrease retention.[4][5]

    • Allow the column to stabilize at the new temperature before injecting.

  • Review and Document: Compare the results from each adjustment to select the optimal conditions that provide the best peak resolution and shape for this compound.

References

preventing Azanidazole precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azanidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in cell culture media, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a nitroimidazole derivative with antiprotozoal and antimicrobial properties, similar to metronidazole.[1] It is primarily investigated for its effects on anaerobic bacteria and protozoa.[1] Its mechanism of action involves the reduction of its nitro group within anaerobic organisms, which creates reactive intermediates.[1] These intermediates disrupt and damage the organism's DNA, leading to cell death.[1]

Q2: I dissolved this compound in DMSO and it was clear, but it precipitated immediately when I added it to my cell culture medium. Why?

This common issue, often called "crashing out," occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[2][3] The primary reason is that this compound has poor aqueous solubility.[4] When the highly concentrated DMSO stock is diluted, the DMSO molecules disperse, and the aqueous medium cannot keep the drug dissolved, causing it to precipitate.[3] This can be exacerbated by factors like using cold media or adding the stock solution too quickly.[2][5]

Q3: What is the best solvent and storage method for this compound stock solutions?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[4][6] It is also soluble in DMF (Dimethylformamide).[4] Stock solutions should be prepared in 100% DMSO at a high concentration (e.g., 10-100 mM). For storage, it is recommended to keep the solution at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks), ensuring it is kept dry and dark.[6]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxicity.[2][5][7] The exact tolerance can vary significantly between cell lines. It is critical to include a vehicle control in your experiments, which consists of media with the same final concentration of DMSO but without this compound.[5]

Q5: My media with this compound looked fine initially, but became cloudy after being in the incubator. What happened?

Precipitation that occurs over time can be due to several factors:

  • Compound Instability: The standard cell culture temperature of 37°C can accelerate the chemical degradation of a compound, and the degradation products may be less soluble.[5][8]

  • Interaction with Media Components: this compound may interact with salts, amino acids, or proteins in the serum, forming insoluble complexes over time.[2][8]

  • pH Shift: Cellular metabolism can produce substances like lactic acid, which lower the pH of the medium.[5] This pH change can alter the solubility of a pH-sensitive compound.

  • Evaporation: Over the course of a long-term experiment, evaporation of water from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[2][5]

Troubleshooting Guide

This guide provides solutions to specific precipitation issues you may encounter.

Issue 1: Immediate Precipitation Upon Addition to Media

You observe: The media turns cloudy or a visible precipitate forms instantly when you add the this compound stock solution.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit. This is the most common cause of precipitation.[2]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media before conducting the full experiment.[2]
Solvent Shock / Rapid Dilution Adding a concentrated DMSO stock directly and quickly into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.[2]Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid dispersal.[2][5]
Low Media Temperature The solubility of most compounds, including this compound, decreases at lower temperatures. Adding the stock to cold media can cause it to crash out.[2][5]Always use pre-warmed (37°C) cell culture media for all dilutions and for preparing your final working solution.[2][8]
High Stock Concentration Using an extremely concentrated stock to minimize the final DMSO volume can backfire. The tiny volume of stock disperses too quickly, leaving the compound with insufficient solvent to stay dissolved.[3]Optimize the stock concentration. It may be better to use a slightly lower stock concentration (e.g., 10 mM vs. 100 mM) that allows you to add a larger, more easily mixed volume, while still keeping the final DMSO percentage below the cytotoxic limit (e.g., <0.5%).[9][10]
Issue 2: Delayed Precipitation (Occurs Over Time in Incubator)

You observe: The media is initially clear but develops a precipitate or becomes cloudy after several hours or days of incubation at 37°C.

Potential CauseExplanationRecommended Solution
Compound Instability This compound may degrade under culture conditions (37°C, pH 7.4), and its degradation products may be less soluble.[5][8]Prepare fresh this compound-containing media more frequently. For long-term experiments, consider replacing the media every 24-48 hours.
Media Component Interaction The compound may slowly form insoluble complexes with salts, amino acids, or proteins found in the media or serum supplement.[2][8]Test stability in simpler media. To diagnose the issue, incubate this compound in basal media without serum. If precipitation does not occur, serum proteins are a likely cause. Serum proteins like albumin can also sometimes help keep compounds in solution.[9]
pH Shift from Metabolism As cells grow, they release metabolic byproducts (e.g., lactic acid) that can lower the pH of the culture medium, affecting compound solubility.[5]Monitor the pH of your culture medium. In dense or highly metabolic cultures, you may need to change the medium more frequently to maintain a stable pH.
Evaporation of Media In long-term cultures, water can evaporate from the culture vessel, concentrating all solutes and potentially pushing this compound beyond its solubility limit.[2][11]Ensure proper incubator humidification. For multi-day experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder (MW: 246.23 g/mol )[6][12][13]

  • 100% Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 246.23 g/mol * (1000 mg / 1 g) = 2.46 mg

  • Aseptically weigh out 2.46 mg of this compound powder and place it into a sterile vial.

  • Add 1 mL of 100% sterile DMSO to the vial.

  • Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication may be used if necessary to ensure full dissolution.[2]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for long-term storage.[6]

Protocol 2: Recommended Dilution Method for Cell Culture

This protocol is for preparing a final concentration of 10 µM this compound in a final volume of 10 mL of cell culture medium.

Procedure:

  • Pre-warm Media: Place your complete cell culture medium (containing serum and other supplements) in a 37°C water bath or incubator until it reaches temperature.[2]

  • Prepare Intermediate Dilution:

    • Pipette 990 µL of the pre-warmed media into a sterile tube.

    • Thaw a 10 mM this compound stock solution (from Protocol 1).

    • Add 10 µL of the 10 mM stock to the 990 µL of media. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution.

    • Mix gently but thoroughly by pipetting up and down or flicking the tube.

  • Prepare Final Working Solution:

    • Pipette 9 mL of pre-warmed media into a sterile 15 mL conical tube.

    • Add 1 mL of the 100 µM intermediate solution to the 9 mL of media.

    • Cap the tube and invert it several times to mix. This results in a final concentration of 10 µM this compound. The final DMSO concentration will be a negligible 0.1%.

  • Administer to Cells: Replace the existing media on your cells with the freshly prepared this compound-containing media.

Data and Visualizations

Summary of this compound Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₆O₂[4][6][12]
Molecular Weight 246.23 g/mol [6][12][13]
Appearance Bright yellow powder[4]
Solubility Soluble in DMSO, DMF. Slightly soluble in dioxane and acetone. Poorly soluble in aqueous solutions.[4][6]
Stock Solution Storage Short-term (days/weeks): 0-4°C; Long-term (months/years): -20°C. Keep dry and dark.[6]

Visualized Workflows and Pathways

Mechanism_of_Action cluster_organism Anaerobic Organism Drug This compound (Inactive Prodrug) Reduction Nitro Group Reduction Drug->Reduction Enzymatic Activation Intermediates Reactive Nitroso Intermediates Reduction->Intermediates Damage DNA Strand Breakage Intermediates->Damage Covalent Binding & Oxidation Death Cell Death Damage->Death

Caption: Simplified mechanism of action for this compound in anaerobic organisms.

Experimental_Workflow start Start: Prepare this compound Working Solution stock Prepare high-concentration stock in 100% DMSO (e.g., 10 mM) start->stock warm_media Pre-warm complete cell culture media to 37°C stock->warm_media intermediate_dilution Perform intermediate serial dilution in pre-warmed media warm_media->intermediate_dilution add_slowly Add final dilution to bulk media dropwise while mixing intermediate_dilution->add_slowly check_precipitate Visually inspect for precipitation add_slowly->check_precipitate proceed Solution is clear: Proceed with experiment check_precipitate->proceed No troubleshoot Precipitate forms: Go to Troubleshooting Guide check_precipitate->troubleshoot Yes

Caption: Recommended workflow for preparing this compound solutions for cell culture.

Logical_Relationships center Precipitation Risk high_conc High Final Concentration high_conc->center low_temp Low Media Temperature low_temp->center rapid_mix Rapid Dilution (Solvent Shock) rapid_mix->center ph_shift Media pH Shift ph_shift->center long_incubation Long Incubation long_incubation->center evaporation Evaporation evaporation->center

Caption: Key factors that increase the risk of this compound precipitation.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azanidazole, a 5-nitroimidazole compound, is utilized in various research applications.[1][2] Like many nitroimidazole compounds, this compound possesses intrinsic fluorescent properties that can result in significant autofluorescence during imaging studies.[3] This autofluorescence can obscure signals from specific fluorescent probes, leading to a decreased signal-to-noise ratio and potentially inaccurate data interpretation.[4] This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to mitigate the challenges posed by this compound-related autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is this compound causing it in my samples?

A1: Autofluorescence is the natural emission of light by biological structures or compounds when excited by light, which can interfere with the detection of specific fluorescent signals.[4] this compound is a nitroimidazole derivative, a class of compounds known to possess fluorescent properties.[1][3] When this compound is introduced into a biological sample, it can contribute to the overall background fluorescence, masking the signal from your intended fluorescent labels.

Q2: How can I confirm that the background signal I'm seeing is from this compound and not another source?

A2: To determine the source of autofluorescence, you should prepare and image a series of control samples.[5][6]

  • Unstained, Untreated Control: This sample contains only your cells or tissue and will reveal the baseline endogenous autofluorescence.

  • Unstained, this compound-Treated Control: This is a critical control. This sample should be treated with this compound at the same concentration and for the same duration as your experimental samples but without any fluorescent labels.[6] Imaging this control under the same conditions will show the specific contribution of this compound to the autofluorescence.

  • Stained, Untreated Control: This sample is stained with your fluorescent probes but not treated with this compound. This helps to confirm your staining protocol is working as expected.

By comparing these controls, you can isolate the fluorescence signal originating specifically from this compound.

Q3: What are the general strategies to reduce autofluorescence?

A3: There are several effective strategies to combat autofluorescence:

  • Spectral Separation: Choose fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at longer wavelengths.[4][7]

  • Chemical Quenching: Treat samples with quenching agents that can reduce fluorescence.[8]

  • Optimized Sample Preparation: Minimize fixation times and consider alternative fixatives to aldehydes, which can themselves induce autofluorescence.[5][9]

  • Computational Correction: Use software-based approaches like spectral unmixing and background subtraction to computationally remove the autofluorescence signal.[10][11]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving autofluorescence issues related to this compound.

Problem 1: High background fluorescence observed across multiple channels.

This is a common issue when a compound like this compound exhibits broad-spectrum autofluorescence.

Before you can effectively remove the autofluorescence, you need to understand its spectral properties.

  • Action: Use an unstained sample treated only with this compound. Acquire a lambda stack (a series of images taken at different emission wavelengths) using a spectral confocal microscope.

  • Expected Outcome: This will generate an emission spectrum profile for the this compound-induced autofluorescence. This profile is crucial for subsequent steps.

Avoid spectral overlap between your specific labels and the autofluorescence.

  • Action: Based on the autofluorescence spectrum from Step 1, select fluorescent probes with emission maxima that are spectrally distant.[12] Since autofluorescence is often strongest in the blue and green regions, shifting to red and far-red fluorophores is a highly effective strategy.[7]

  • Rationale: By choosing dyes that emit at longer wavelengths (e.g., >650 nm), you can more easily separate their signal from the this compound background.[7]

Table 1: Fluorophore Selection Guide to Avoid Autofluorescence

Autofluorescence RangeRecommended Fluorophore FamiliesExample Dyes
Blue/Green (400-550 nm) Red / Far-RedAlexa Fluor 647, Cy5, DyLight 650
Broad Spectrum Near-Infrared (NIR)Alexa Fluor 750, Cy7, DyLight 800

If spectral overlap is unavoidable, use computational methods to subtract the autofluorescence signal. The most powerful of these is spectral unmixing.[11][13]

  • Action: Acquire lambda stacks for your fully stained, this compound-treated sample. Using the emission spectrum of this compound autofluorescence (obtained from your control sample), the microscope software can then perform linear unmixing to computationally separate the this compound signal from your specific probe signals on a pixel-by-pixel basis.[11]

  • Rationale: Spectral unmixing is a powerful technique that can effectively isolate the true signals from your fluorophores, even in the presence of significant spectral overlap with autofluorescence.[10][14]

Problem 2: Autofluorescence persists even after spectral separation attempts.

If shifting fluorophores is not sufficient or feasible, sample processing and chemical treatments can help.

Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are known to induce autofluorescence, which can compound the issue caused by this compound.[5]

  • Action: Reduce the fixation time to the minimum required for adequate sample preservation.[9] Alternatively, consider switching to a non-aldehyde, organic solvent fixative such as ice-cold methanol (B129727) or ethanol (B145695).[15]

  • Rationale: Minimizing aldehyde cross-linking can significantly reduce a major source of background autofluorescence.[5]

Chemical agents can be used to reduce different types of autofluorescence.

  • Action: After fixation and permeabilization, treat your samples with a quenching agent. The choice of agent depends on the nature of the autofluorescence. For broad-spectrum autofluorescence, commercial reagents or agents like Sudan Black B can be effective.[8]

  • Rationale: Quenching agents absorb the excitation light or accept the energy from excited autofluorescent molecules, causing them to return to the ground state without emitting photons, thus reducing background signal.

Table 2: Common Chemical Quenching Agents

Quenching AgentTarget AutofluorescenceTypical ProtocolNotes
Sodium Borohydride (B1222165) Aldehyde-induced0.1% in PBS for 10-20 minsCan sometimes damage epitopes; use with caution.[8][15]
Sudan Black B Lipofuscin, general background0.1% in 70% ethanol for 10-30 minsCan introduce its own background if not washed thoroughly.[8]
Copper Sulfate Heme groups, general10 mM CuSO₄ in 50 mM NH₄OAc buffer (pH 5.0) for 10-90 minsParticularly useful for formalin-fixed tissue.[7]
Commercial Reagents Broad-spectrumFollow manufacturer's instructionse.g., TrueVIEW™, TrueBlack™.[8] Often provide optimized and reliable results.

Experimental Protocols

Protocol 1: Spectral Imaging and Linear Unmixing

This protocol allows for the computational removal of this compound-induced autofluorescence.

  • Prepare Control Samples:

    • Reference 1 (Autofluorescence): Prepare a sample treated only with this compound (no fluorescent labels).

    • Reference 2+ (Fluorophores): For each fluorophore in your experiment, prepare a singly-labeled control sample.

  • Acquire Reference Spectra:

    • Place the this compound-only control sample on a spectral confocal microscope.

    • Excite the sample and acquire a full emission spectrum (lambda stack). Save this as the "this compound Autofluorescence" spectrum.

    • Repeat this process for each of your single-fluorophore control samples, saving each unique spectrum.

  • Acquire Experimental Image:

    • Place your fully stained, this compound-treated experimental sample on the microscope.

    • Acquire a lambda stack of your region of interest using the same settings as the reference scans.

  • Perform Linear Unmixing:

    • In the microscope's analysis software, open the linear unmixing tool.

    • Load the acquired reference spectra (this compound autofluorescence and all fluorophore spectra).

    • Apply the unmixing algorithm to your experimental lambda stack.

    • The software will generate a set of new images, each representing the calculated signal contribution from a single fluorophore, with the autofluorescence signal relegated to its own separate channel (which can then be discarded).[11]

Protocol 2: Sodium Borohydride Quenching

This protocol is for reducing autofluorescence induced by aldehyde fixatives, which may be exacerbating the background from this compound.

  • Fix and Permeabilize: Perform your standard fixation (e.g., with 4% paraformaldehyde) and permeabilization steps.

  • Wash: Wash the samples three times for 5 minutes each in Phosphate Buffered Saline (PBS).

  • Prepare Quenching Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride (NaBH₄) in PBS. For example, dissolve 1 mg of NaBH₄ in 1 mL of PBS.

  • Incubate: Incubate the samples in the NaBH₄ solution for 15-20 minutes at room temperature.

  • Wash Thoroughly: Wash the samples extensively with PBS (at least three times for 5 minutes each) to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your standard blocking and immunofluorescence staining protocol.

Visualizations

Troubleshooting_Workflow cluster_spectral Spectral & Computational Solutions cluster_sample Sample Preparation & Chemical Solutions start High Autofluorescence Observed with this compound q1 Isolate this compound Signal: Image Unstained, Drug-Treated Control start->q1 char_spec Characterize Autofluorescence Emission Spectrum q1->char_spec Yes opt_fix Optimize Fixation: Reduce time or use Methanol q1->opt_fix No (or in parallel) choose_fluoro Select Spectrally-Distant Far-Red/NIR Fluorophores char_spec->choose_fluoro spectral_unmix Perform Spectral Imaging & Linear Unmixing choose_fluoro->spectral_unmix Overlap Remains end_solve Problem Resolved: High Signal-to-Noise Ratio choose_fluoro->end_solve Effective spectral_unmix->end_solve chem_quench Apply Chemical Quenching (e.g., Sudan Black B) opt_fix->chem_quench end_partial Improvement Seen: Consider Combining Methods chem_quench->end_partial end_partial->spectral_unmix

Caption: Troubleshooting workflow for this compound autofluorescence.

Spectral_Overlap cluster_spectra Emission Spectra cluster_legend Spectral Overlap node_auto node_auto node_gfp node_gfp node_rfp node_rfp node_farred node_farred auto_f This compound Autofluorescence overlap_node High Overlap (Problematic) auto_f->overlap_node Significant spectral overlap makes distinguishing signals difficult no_overlap_node Minimal Overlap (Ideal) auto_f->no_overlap_node Spectrally distinct emission allows for clear signal separation gfp Green Fluorophore (e.g., GFP/FITC) gfp->overlap_node far_red Far-Red Fluorophore (e.g., AF647) far_red->no_overlap_node

Caption: Conceptual diagram of spectral overlap with autofluorescence.

References

Technical Support Center: Method Validation for Azanidazole in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of Azanidazole in complex biological matrices.

Troubleshooting Guide

Encountering issues during method validation is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.

Issue 1: Low Analyte Recovery

Q: My recovery of this compound from plasma/tissue homogenate is consistently low. What are the potential causes and how can I improve it?

A: Low recovery is often due to inefficient extraction or analyte loss during sample preparation. Here are the common culprits and solutions:

  • Inefficient Protein Precipitation: If using protein precipitation (PPT), the choice of solvent is crucial. Acetonitrile (B52724) is a common choice for precipitating proteins in plasma samples.[1] Ensure you are using an adequate volume of cold solvent (e.g., a 3:1 ratio of acetonitrile to plasma) and vortexing thoroughly to ensure complete protein removal. Incomplete precipitation can lead to the analyte being trapped in the protein pellet.

  • Suboptimal Liquid-Liquid Extraction (LLE): The pH of the aqueous phase and the choice of organic solvent are critical for LLE. This compound is a weakly basic compound, so adjusting the sample pH to be slightly above its pKa can improve its partitioning into an organic solvent. Experiment with different extraction solvents of varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the best recovery.

  • Poor Solid-Phase Extraction (SPE) Method: For SPE, ensure the sorbent chemistry is appropriate for this compound. A reversed-phase (C18) or a mixed-mode cation exchange sorbent could be effective. Method optimization is key:

    • Conditioning and Equilibration: Ensure the sorbent is properly conditioned with methanol (B129727) and equilibrated with an appropriate buffer.

    • Sample Loading: Load the sample at a slow, consistent flow rate (1-2 mL/min) to allow for adequate interaction between the analyte and the sorbent.[1]

    • Wash Steps: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. A weak organic solvent mix (e.g., 5-10% methanol in water) is often a good starting point.

    • Elution: The elution solvent must be strong enough to desorb the analyte completely. A high percentage of organic solvent (e.g., methanol or acetonitrile), sometimes with a modifier like a small amount of ammonium (B1175870) hydroxide (B78521) to neutralize any residual ionic interactions, is typically used.

  • Adsorption to Surfaces: this compound may adsorb to plasticware, especially at low concentrations. Using low-adsorption polypropylene (B1209903) tubes and minimizing sample transfer steps can mitigate this issue.[2]

Issue 2: Significant Matrix Effects

Q: I am observing significant ion suppression/enhancement for this compound in my LC-MS/MS analysis. What are the causes and how can I minimize matrix effects?

A: Matrix effects are a major challenge in bioanalysis and are caused by co-eluting endogenous components from the biological matrix that affect the ionization efficiency of the analyte.[1][3]

  • Identifying the Cause: The most common sources of matrix effects are phospholipids (B1166683) from plasma and salts from buffers or the matrix itself.[4]

  • Assessment of Matrix Effects:

    • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where matrix components are causing ion suppression or enhancement.

    • Post-Extraction Spike: This quantitative method compares the response of the analyte in a neat solution to its response when spiked into an extracted blank matrix, providing a numerical value for the matrix factor.[4]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Switching from a simple protein precipitation method to a more selective technique like SPE or LLE can significantly reduce matrix effects by removing more of the interfering components.[4]

    • Chromatographic Separation: Optimize your HPLC/UHPLC method to chromatographically separate this compound from the co-eluting matrix components. This can be achieved by:

      • Adjusting the mobile phase gradient profile.

      • Changing the mobile phase composition (e.g., trying different organic modifiers or additives).

      • Using a different stationary phase (e.g., a column with a different chemistry or particle size).

    • Sample Dilution: If the sensitivity of the assay allows, diluting the sample with a clean solvent can reduce the concentration of interfering components and thus minimize their impact on ionization.[4]

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by matrix effects in the same way, leading to an accurate analyte/IS response ratio.

Issue 3: Analyte Instability

Q: My QC samples show a significant decrease in this compound concentration over time. How do I investigate and address this stability issue?

A: Analyte stability is critical for reliable quantification. Stability issues can arise during sample collection, processing, and storage.[5] It's important to perform systematic stability studies.

  • Freeze-Thaw Stability: This assesses the stability of this compound after repeated freezing and thawing cycles. Analyze QC samples after several (e.g., 3-5) freeze-thaw cycles and compare the results to baseline concentrations.[2]

  • Short-Term (Bench-Top) Stability: This evaluates the stability of this compound in the biological matrix at room temperature for a period that mimics the sample preparation time.[2]

  • Long-Term Stability: This confirms that this compound is stable in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for the duration of the study.

  • Stock Solution Stability: The stability of this compound in the solvent used for stock and working solutions should also be evaluated at room temperature and refrigerated conditions.

Troubleshooting Instability:

  • Enzymatic Degradation: Some analytes are susceptible to enzymatic degradation in plasma. Processing samples quickly on ice and storing them at -80°C can minimize enzymatic activity.[2] Adding enzyme inhibitors may also be an option, but their compatibility with the analytical method must be verified.

  • pH-Dependent Hydrolysis: If this compound is susceptible to hydrolysis, ensure the pH of the sample and solutions is maintained in a range where it is most stable.

  • Oxidation: To prevent oxidative degradation, consider adding antioxidants to the samples or processing them under an inert atmosphere (e.g., nitrogen).

  • Photostability: Protect samples and solutions from light if this compound is found to be light-sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to assess for a bioanalytical method for this compound? A1: According to regulatory guidelines, the key validation parameters include: selectivity and specificity, accuracy, precision (repeatability and intermediate precision), calibration curve (linearity and range), limit of detection (LOD), lower limit of quantification (LLOQ), recovery, matrix effect, and stability.[6][7]

Q2: What is an appropriate internal standard (IS) for the analysis of this compound? A2: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d4). If a SIL-IS is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used. Another nitroimidazole, such as tinidazole (B1682380) or a related analogue, could be a suitable choice, but it must be demonstrated that it does not interfere with the analyte and is not present in the blank matrix.

Q3: How many different sources of a biological matrix should I test for selectivity and matrix effects? A3: It is recommended to test at least six different lots of the biological matrix to ensure the method is selective and that the variability of the matrix effect between different sources is minimal.[4]

Q4: What are the acceptance criteria for accuracy and precision during method validation? A4: For accuracy, the mean value should be within ±15% of the nominal concentration, except at the LLOQ, where it should be within ±20%. For precision, the coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[6]

Q5: How do I establish the Lower Limit of Quantification (LLOQ)? A5: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within 20% of the nominal value) and precision (RSD ≤ 20%).[6] It should also produce a signal that is at least 5 to 10 times the signal of the blank matrix.

Quantitative Data Summary

The following tables provide representative data for a typical LC-MS/MS method for a nitroimidazole compound like this compound in human plasma. These values should serve as a benchmark for your method development and validation.

Table 1: Representative Method Validation Parameters

ParameterAcceptance CriteriaRepresentative Result
Linearity Range Correlation coefficient (r²) ≥ 0.991 - 1000 ng/mL (r² = 0.998)
LLOQ Accuracy: ±20%, Precision: ≤20%1 ng/mL
Accuracy Within ±15% of nominal95.2% - 108.5%
Precision (Intra-day) RSD ≤ 15%3.5% - 8.2%
Precision (Inter-day) RSD ≤ 15%4.1% - 9.5%

Table 2: Representative Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Factor
Low 388.50.92 (Slight Suppression)
Medium 10091.20.95 (Slight Suppression)
High 80090.40.94 (Slight Suppression)

Note: Matrix Factor is calculated as (Peak response in presence of matrix) / (Peak response in absence of matrix). A value < 1 indicates ion suppression, > 1 indicates ion enhancement, and = 1 indicates no matrix effect.

Experimental Protocols

Detailed Methodology: Example Protocol for this compound Extraction from Human Plasma using SPE

This protocol describes a solid-phase extraction (SPE) method suitable for cleaning up and concentrating this compound from human plasma prior to LC-MS/MS analysis.

1. Materials and Reagents:

  • Human plasma (with K2EDTA as anticoagulant)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

  • Centrifuge, vortex mixer, SPE vacuum manifold

2. Sample Preparation:

  • Allow frozen plasma samples to thaw at room temperature.

  • Spike 200 µL of plasma with the internal standard solution.

  • Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins and adjust pH.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for SPE.

3. Solid-Phase Extraction (SPE) Procedure:

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge.

  • Loading: Load the supernatant from step 2.5 onto the conditioned cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash with 1 mL of deionized water.

    • Wash with 1 mL of 10% methanol in water.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma 1. Plasma Sample (200 µL) spike 2. Spike with Internal Standard plasma->spike precipitate 3. Protein Precipitation & pH Adjustment spike->precipitate centrifuge 4. Centrifugation precipitate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant condition 6. Condition Cartridge supernatant->condition equilibrate 7. Equilibrate Cartridge condition->equilibrate load 8. Load Supernatant equilibrate->load wash 9. Wash Interferences load->wash elute 10. Elute this compound wash->elute evaporate 11. Evaporate Eluate elute->evaporate reconstitute 12. Reconstitute in Mobile Phase evaporate->reconstitute inject 13. Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for this compound extraction from plasma.

troubleshooting_matrix_effects cluster_investigate Investigation cluster_solutions Solutions start Significant Matrix Effect Observed (Ion Suppression/Enhancement) investigate Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->investigate use_sil Implement SIL-IS (Best solution for compensation) investigate->use_sil No improve_cleanup Improve Sample Cleanup (e.g., PPT -> SPE or LLE) investigate->improve_cleanup Yes optimize_lc Optimize Chromatography (Separate analyte from interferences) improve_cleanup->optimize_lc dilute Dilute Sample (If sensitivity allows) optimize_lc->dilute

Caption: Troubleshooting decision tree for matrix effects.

References

Validation & Comparative

Azanidazole vs metronidazole: a comparative study of efficacy against Giardia lamblia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of Azanidazole and Metronidazole (B1676534) in the treatment of giardiasis.

Executive Summary

Metronidazole has long been the cornerstone of therapy for giardiasis, an intestinal infection caused by the protozoan parasite Giardia lamblia. Its efficacy and mechanism of action have been extensively studied and documented. This compound, a fellow member of the nitroimidazole class of drugs, presents a potential alternative; however, a thorough review of the existing scientific literature reveals a significant gap in direct comparative efficacy data against Giardia lamblia. This guide provides a detailed overview of the known attributes of both compounds, summarizing the robust clinical data available for metronidazole and contextualizing the limited information on this compound. While a direct quantitative comparison of efficacy is not currently possible due to the lack of published studies on this compound for giardiasis, this document serves as a valuable resource by highlighting the established therapeutic profile of metronidazole and identifying the critical need for further research into this compound.

Metronidazole: The Established Standard of Care

Metronidazole is a synthetic nitroimidazole antibiotic and antiprotozoal agent that has been a first-line treatment for giardiasis for decades.[1][2] Its efficacy is well-documented in numerous clinical trials, consistently demonstrating high cure rates.

Mechanism of Action

The antiprotozoal activity of metronidazole against Giardia lamblia is dependent on its selective toxicity to anaerobic organisms. The process begins with the entry of the drug into the Giardia trophozoite. Inside the parasite, the nitro group of metronidazole is reduced by electron transport proteins with low redox potentials, such as ferredoxins. This reduction process, which occurs within the parasite's anaerobic metabolic pathways, results in the formation of reactive nitro radicals. These cytotoxic intermediates disrupt the parasite's DNA synthesis and induce strand breakage, ultimately leading to cell death.

cluster_parasite Giardia lamblia Trophozoite Metronidazole Metronidazole (Prodrug) ActivatedMetronidazole Activated Metronidazole (Cytotoxic Nitro Radicals) Metronidazole->ActivatedMetronidazole Reductive Activation (by Ferredoxin) DNA Parasite DNA ActivatedMetronidazole->DNA Induces Strand Breakage CellDeath Cell Death DNA->CellDeath Leads to PatientScreening Patient Screening and Enrollment (Symptomatic, Stool Positive for Giardia) Randomization Randomization PatientScreening->Randomization TreatmentArm Treatment Arm: Metronidazole (e.g., 250mg TID for 7 days) Randomization->TreatmentArm PlaceboArm Control Arm: Placebo or Active Comparator Randomization->PlaceboArm FollowUp1 Follow-up Assessment 1 (e.g., Day 10 post-treatment) TreatmentArm->FollowUp1 PlaceboArm->FollowUp1 FollowUp2 Follow-up Assessment 2 (e.g., Day 21 post-treatment) FollowUp1->FollowUp2 PrimaryEndpoint Primary Endpoint Analysis: Parasitological Cure (Absence of Giardia in Stool) FollowUp2->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis: Clinical Response (Symptom Resolution), Adverse Events FollowUp2->SecondaryEndpoint

References

Validating Azanidazole's Mechanism of Action: A Comparative Guide Leveraging Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of Azanidazole, a nitroimidazole antimicrobial agent. While direct genetic knockout studies on this compound are not extensively documented in publicly available literature, this document leverages the well-established mechanism of the nitroimidazole class, primarily validated through extensive research on metronidazole, to propose a robust validation strategy. By comparing the effects of this compound on wild-type organisms with those on genetically modified strains lacking specific target genes, researchers can definitively elucidate its molecular pathway.

Core Mechanism of Action: Reductive Activation and DNA Damage

This compound, like other 5-nitroimidazole compounds, is a prodrug that requires intracellular activation to exert its antimicrobial effects.[1] The core of its mechanism lies in the reduction of its nitro group within anaerobic or microaerophilic pathogens. This process, catalyzed by low-redox-potential electron transport proteins such as ferredoxin, generates highly reactive nitroso and hydroxylamine (B1172632) intermediates. These radical species are cytotoxic, primarily through their interaction with DNA, leading to strand breakage, destabilization of the DNA helix, and ultimately, cell death.[2]

Validation Through Genetic Knockouts: A Comparative Approach

The most definitive method for validating a drug's mechanism of action is through the use of genetic knockouts.[3] By observing a loss of drug efficacy in organisms where the putative target gene has been inactivated, a direct causal link can be established. For this compound, the key targets for knockout studies are the genes encoding the nitroreductases responsible for its activation.

Hypothetical Comparative Study: this compound vs. Nitroreductase Knockout Strains

This section outlines a hypothetical experimental workflow to validate this compound's mechanism of action using a protozoan or anaerobic bacterial model (e.g., Giardia lamblia, Trichomonas vaginalis, or Bacteroides fragilis).

Experimental Workflow:

G cluster_0 Strain Preparation cluster_1 This compound Treatment cluster_2 Phenotypic Analysis Wild-Type (WT) Wild-Type (WT) WT + this compound WT + this compound Wild-Type (WT)->WT + this compound Treat Nitroreductase KO (ΔnrdA) Nitroreductase KO (ΔnrdA) KO + this compound KO + this compound Nitroreductase KO (ΔnrdA)->KO + this compound Treat WT WT Susceptibility Assay (MIC) Susceptibility Assay (MIC) WT + this compound->Susceptibility Assay (MIC) Analyze DNA Damage Assay DNA Damage Assay WT + this compound->DNA Damage Assay Analyze Metabolite Analysis Metabolite Analysis WT + this compound->Metabolite Analysis Analyze KO + this compound->Susceptibility Assay (MIC) Analyze KO + this compound->DNA Damage Assay Analyze KO + this compound->Metabolite Analysis Analyze G This compound (Prodrug) This compound (Prodrug) Reactive Intermediates Reactive Intermediates This compound (Prodrug)->Reactive Intermediates Reduction Reduced Ferredoxin Reduced Ferredoxin Nitroreductase Nitroreductase Reduced Ferredoxin->Nitroreductase Nitroreductase->this compound (Prodrug) DNA DNA Reactive Intermediates->DNA DNA Damage DNA Damage DNA->DNA Damage Cell Death Cell Death DNA Damage->Cell Death

References

A Comparative Analysis of the Antimicrobial Spectrum of Nitroimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of commonly used nitroimidazole antimicrobial agents. Nitroimidazoles are a critical class of synthetic drugs effective against anaerobic bacteria and certain protozoa.[][2] Their unique mechanism of action, which involves reductive activation within the microbial cell, makes them highly selective for organisms that thrive in low-oxygen environments.[][3] This document aims to provide a valuable resource for research and drug development by summarizing quantitative data, detailing experimental protocols, and visualizing the underlying mechanism of action.

Comparative Antimicrobial Spectrum

The antimicrobial activity of nitroimidazoles is primarily directed against anaerobic bacteria and various protozoa. While the overall spectrum is similar across the class, there are notable differences in potency and pharmacokinetic profiles among different agents.[4] Metronidazole (B1676534) is the most well-known member of this class, but other compounds like tinidazole (B1682380), ornidazole (B1677491), and secnidazole (B1681708) offer different therapeutic advantages, such as longer half-lives.[5][6]

The following table summarizes the in vitro activity of four key nitroimidazoles against a range of clinically relevant anaerobic bacteria. The data presented are Minimum Inhibitory Concentrations (MIC), which represent the lowest concentration of a drug that prevents visible growth of a microorganism.[7] It is important to note that MIC values can vary between studies due to differences in methodology and bacterial strains tested.

MicroorganismMetronidazole MIC (µg/mL)Tinidazole MIC (µg/mL)Ornidazole MIC (µg/mL)Secnidazole MIC (µg/mL)
Bacteroides fragilis group≤1 - >128≤0.06 - 8≤0.25 - 8Data not widely available
Prevotella spp.≤0.12 - 4≤0.06 - 1≤0.25 - 2Data not widely available
Fusobacterium spp.≤0.12 - 1≤0.06 - 0.5≤0.25 - 1Data not widely available
Clostridium difficile0.12 - 20.06 - 0.50.25 - 1Data not widely available
Clostridium perfringens0.12 - 80.06 - 40.25 - 4Data not widely available
Peptostreptococcus spp.≤0.12 - 4≤0.06 - 1≤0.25 - 2Data not widely available
Gardnerella vaginalis≥32 (some isolates)≥32 (some isolates)Data not widely available≥32 (some isolates)[8]
Trichomonas vaginalis0.02 - 10.02 - 0.50.03 - 0.50.12 - 0.5
Giardia lamblia0.2 - 10.1 - 0.50.2 - 10.5 - 2
Entamoeba histolytica0.1 - 10.05 - 0.50.1 - 10.2 - 2

Note: Data is compiled from various sources and should be considered representative. MIC values can vary significantly. Some studies show similar rates of resistance for metronidazole, tinidazole, and secnidazole against certain isolates of G. vaginalis.[8]

Mechanism of Action

The selective toxicity of nitroimidazoles against anaerobic organisms is a result of their unique mechanism of action. This process, known as reductive activation, is illustrated in the diagram below.

cluster_cell Anaerobic Microorganism Nitroimidazole Nitroimidazole (Prodrug) Activation Reductive Activation (by nitroreductases) Nitroimidazole->Activation Enters cell Radical Cytotoxic Nitro Radical Anion Activation->Radical Forms DNA DNA Radical->DNA Interacts with Damage DNA Damage (strand breakage) DNA->Damage Leads to Death Cell Death Damage->Death

Caption: Reductive activation of nitroimidazoles in anaerobic microorganisms.

This pathway highlights the necessity of a low redox potential environment for the conversion of the nitroimidazole prodrug into its active, cytotoxic form.[3] This radical anion then interacts with microbial DNA, leading to strand breakage and ultimately, cell death.[3]

Experimental Protocols

The determination of the antimicrobial spectrum relies on standardized in vitro susceptibility testing methods. The following section details the methodology for the broth microdilution method, a common technique used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism being tested.

1. Preparation of Antimicrobial Stock Solution:

  • A stock solution of the nitroimidazole is prepared at a known high concentration in a suitable solvent.

2. Preparation of Microtiter Plates:

  • 100 µL of sterile broth medium is added to each well of a 96-well plate.

  • 100 µL of the antimicrobial stock solution is added to the first well of each row to be tested.

  • Serial two-fold dilutions are then performed by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series. This creates a gradient of antimicrobial concentrations.

3. Inoculum Preparation:

  • A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

4. Inoculation and Incubation:

  • 100 µL of the standardized bacterial or protozoal suspension is added to each well of the microtiter plate.

  • The plate is incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific microorganism being tested. For anaerobic bacteria, incubation is typically performed in an anaerobic chamber.

5. Determination of MIC:

  • After incubation, the plates are examined for visible growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[7][9]

The following diagram illustrates the general workflow for determining the MIC using the broth microdilution method.

cluster_workflow MIC Determination Workflow Prep_Stock Prepare Antimicrobial Stock Solution Prep_Plates Prepare Serial Dilutions in 96-well Plate Prep_Stock->Prep_Plates Inoculate Inoculate Plates Prep_Plates->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plates (Anaerobic Conditions) Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

Nitroimidazoles remain a cornerstone in the treatment of anaerobic and certain protozoal infections. While metronidazole is the most established, other derivatives like tinidazole, ornidazole, and secnidazole offer comparable or, in some cases, improved pharmacokinetic profiles and in vitro activity. The choice of a specific nitroimidazole should be guided by clinical context, local resistance patterns, and the specific pathogen being targeted. The methodologies outlined in this guide provide a framework for the continued evaluation and comparison of these vital antimicrobial agents.

References

Azanidazole vs. Other 5-Nitroimidazoles: A Comparative Review of Clinical and Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of azanidazole in comparison to established 5-nitroimidazole antimicrobial agents, including metronidazole (B1676534), tinidazole, and secnidazole (B1681708). This guide synthesizes available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

The 5-nitroimidazole class of antimicrobial agents has been a cornerstone in the treatment of anaerobic bacterial and protozoal infections for decades. While metronidazole, tinidazole, and secnidazole are widely recognized and utilized, other derivatives such as this compound have been investigated for their therapeutic potential. This guide provides a comprehensive comparison of this compound with its counterparts, focusing on preclinical efficacy, clinical outcomes, and underlying mechanisms of action.

Preclinical Data: A Comparative Overview

Preclinical studies are fundamental in characterizing the antimicrobial spectrum and initial safety profile of a new chemical entity. While comprehensive preclinical data for this compound is limited in readily accessible literature, this section compares its known attributes with those of other 5-nitroimidazoles.

In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) is a key metric of a drug's in vitro potency against a specific microorganism. The following table summarizes available MIC data for metronidazole, tinidazole, and secnidazole against common pathogens associated with bacterial vaginosis and trichomoniasis. Specific MIC values for this compound were not available in the reviewed literature.

PathogenMetronidazole MIC (µg/mL)Tinidazole MIC (µg/mL)Secnidazole MIC (µg/mL)
Trichomonas vaginalis0.25 - >1000.25 - 500.2 - 100
Gardnerella vaginalis16 - >1284 - 648 - 128
Prevotella spp.0.25 - 160.12 - 80.5 - 16
Bacteroides spp.0.5 - 20.25 - 20.5 - 2
Mobiluncus spp.4 - >1282 - >1284 - >128

Note: MIC ranges can vary significantly based on the specific isolate and testing methodology.

Preclinical Safety

A preclinical study on this compound in laboratory animals indicated that it was well-tolerated when administered as a single dose or in repeated daily doses for six months.[1] The study also found no adverse effects on reproduction or evidence of teratogenic activity in the animal species tested.[1] Another study investigating the genotoxicity of this compound and metronidazole in mice found that both compounds showed dose-related increases in point mutation and mitotic gene conversion frequencies in the liver, kidney, and lung.[2] this compound appeared to have a more pronounced effect on the kidney and liver.[2]

Clinical Data: Efficacy and Safety in Humans

Clinical trials provide the ultimate assessment of a drug's therapeutic utility and safety in the target population. This compound has been evaluated in the treatment of trichomoniasis, though it has not achieved the widespread use of other 5-nitroimidazoles. PubChem indicates that this compound reached a maximum clinical trial phase of II.

Trichomoniasis

A clinical study by Marchionni et al. (1981) investigated the efficacy of this compound in 55 women with trichomoniasis. The study involved two different treatment methods and reported complete recovery in 93.4% of cases in the first group and 100% in the second group. The tolerance of the preparation was reported to be very high. Unfortunately, further details on the specific dosages, treatment duration, and a breakdown of adverse events are not available in the abstract.

For comparison, the table below summarizes the clinical efficacy of metronidazole, tinidazole, and secnidazole in the treatment of trichomoniasis from various clinical trials.

DrugDosage RegimenCure Rate (%)Key Adverse Events
This compound Not specified93.4 - 100Well tolerated
Metronidazole 2g single dose84 - 98Metallic taste, nausea, headache
Tinidazole 2g single dose92 - 100Metallic taste, nausea (often less than metronidazole)
Secnidazole 2g single dose92 - 95Vulvovaginal candidiasis, nausea, headache
Bacterial Vaginosis

While there is no specific clinical trial data available for this compound in the treatment of bacterial vaginosis, the efficacy of other 5-nitroimidazoles is well-established.

DrugDosage RegimenCure Rate (%)Key Adverse Events
Metronidazole 500mg twice daily for 7 days~70 - 80Metallic taste, nausea, headache
Tinidazole 2g single dose or 1g daily for 5 days86 - 92Metallic taste, nausea
Secnidazole 2g single dose53 - 68Vulvovaginal candidiasis, nausea, headache

Mechanism of Action

The antimicrobial activity of 5-nitroimidazoles is dependent on the reduction of their nitro group, a process that occurs in anaerobic organisms. This reduction creates cytotoxic intermediates that disrupt DNA synthesis, leading to cell death.

5_Nitroimidazole_Mechanism cluster_cell Anaerobic Cell Drug 5-Nitroimidazole (Prodrug) ActivatedDrug Reduced Nitro Radical Drug->ActivatedDrug Reduction by anaerobic enzymes (e.g., PFOR) DNA Bacterial/Protozoal DNA ActivatedDrug->DNA DNA Damage (strand breakage) CellDeath Cell Death DNA->CellDeath Inhibition of DNA synthesis

Figure 1. General mechanism of action of 5-nitroimidazoles.

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against anaerobic bacteria.

MIC_Workflow cluster_workflow Broth Microdilution Workflow Prep Prepare serial dilutions of 5-nitroimidazole in anaerobic broth Inoc Inoculate with standardized suspension of anaerobic bacteria Prep->Inoc Incub Incubate under anaerobic conditions (35-37°C, 48h) Inoc->Incub Read Observe for visible growth Incub->Read MIC Determine MIC (lowest concentration with no visible growth) Read->MIC

Figure 2. Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the 5-nitroimidazole is prepared and serially diluted in an appropriate anaerobic broth medium (e.g., Brucella broth supplemented with hemin (B1673052) and vitamin K1) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared from a fresh culture, with the turbidity adjusted to match a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.

  • Reading of Results: The plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Clinical Trial Design for Trichomoniasis Treatment

A typical clinical trial to evaluate a new treatment for trichomoniasis would follow a randomized, controlled design.

Clinical_Trial_Design cluster_trial Randomized Controlled Trial for Trichomoniasis Recruit Recruit patients with confirmed T. vaginalis infection Random Randomize patients into treatment and control groups Recruit->Random Treat Administer investigational drug (e.g., this compound) Random->Treat Control Administer standard of care (e.g., Metronidazole) Random->Control FollowUp Follow-up at specified intervals (e.g., 1 and 4 weeks) Treat->FollowUp Control->FollowUp Assess Assess for parasitological cure (e.g., wet mount, culture, NAAT) and adverse events FollowUp->Assess Analyze Analyze and compare cure rates and safety profiles Assess->Analyze

Figure 3. Logical flow of a randomized controlled trial for trichomoniasis.

Key Methodological Considerations:

  • Patient Population: Clearly defined inclusion and exclusion criteria, including confirmation of T. vaginalis infection through microscopy, culture, or Nucleic Acid Amplification Test (NAAT).

  • Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug or the standard-of-care control. Double-blinding is preferred to minimize bias.

  • Treatment Regimen: The dosage, frequency, and duration of treatment are explicitly defined for both arms of the study.

  • Efficacy Endpoints: The primary endpoint is typically the parasitological cure rate, determined by the absence of T. vaginalis at a follow-up visit (e.g., 7-14 days post-treatment).

  • Safety Assessment: Systematic collection of all adverse events throughout the study period.

Conclusion

This compound has demonstrated high cure rates in a limited clinical study for trichomoniasis, with good reported tolerance. However, a comprehensive comparison with established 5-nitroimidazoles is hampered by the scarcity of detailed, publicly available preclinical and clinical data. Metronidazole, tinidazole, and secnidazole have a more extensive body of evidence supporting their efficacy and safety in treating both trichomoniasis and bacterial vaginosis. Further research, particularly well-controlled, comparative clinical trials and detailed preclinical susceptibility studies, would be necessary to fully elucidate the therapeutic potential of this compound relative to other 5-nitroimidazoles.

References

Cross-Resistance Profile of Azanidazole Against Common Antiprotozoal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of azanidazole, a 5-nitroimidazole antiprotozoal agent, and its potential for cross-resistance with other commonly used drugs. While direct, extensive comparative studies detailing the cross-resistance profile of this compound against a wide panel of antiprotozoal agents are limited in the currently available scientific literature, this document synthesizes existing data on the mechanisms of action and resistance within the 5-nitroimidazole class to provide a probable cross-resistance landscape. The information is supported by established experimental protocols for determining antiprotozoal susceptibility.

Introduction to this compound and the 5-Nitroimidazole Class

This compound is a nitroimidazole derivative with established antiprotozoal properties, primarily used in the treatment of infections caused by anaerobic protozoa.[1] Like other 5-nitroimidazoles, such as metronidazole (B1676534) and tinidazole, its mechanism of action is dependent on the reduction of its nitro group within the anaerobic environment of the target organism. This process generates reactive nitro radicals that induce cytotoxic effects, primarily through DNA damage, leading to cell death.[1]

Given the shared mechanism of activation and action, a high degree of cross-resistance between this compound and other 5-nitroimidazoles is anticipated. Resistance to one 5-nitroimidazole often confers resistance to others, although the degree of cross-resistance can be incomplete.[2]

Comparative Analysis of Antiprotozoal Activity

While specific quantitative data from head-to-head comparative studies involving this compound is scarce, the following tables summarize representative data for other 5-nitroimidazoles against key protozoan pathogens. This data serves as a benchmark for understanding the expected efficacy and potential for cross-resistance with this compound.

Table 1: In Vitro Activity of 5-Nitroimidazoles against Trichomonas vaginalis

DrugSusceptible Strain (MLC, μg/mL)Resistant Strain (MLC, μg/mL)Fold Increase in Resistance
Metronidazole≤ 25[1]≥ 50[1]>2
TinidazoleData not consistently reported for susceptible strainsGenerally lower than metronidazole for resistant strains[3]Variable
OrnidazoleData not consistently reported for susceptible strainsMetronidazole-resistant strains often susceptible[4]Variable
SecnidazoleData not consistently reported for susceptible strainsLower MLCs than metronidazole for resistant strains[5]Variable

MLC: Minimum Lethal Concentration

Table 2: In Vitro Activity of 5-Nitroimidazoles against Giardia lamblia

DrugSusceptible Isolate (ID90, μM)Resistant Line (ID90, μM)Fold Increase in Resistance
Metronidazole5 - 12.8[6]>100[6]>7.8
Tinidazole~1.5[6]~15[6]~10
Ronidazole~0.2[6]~3[6]~15
C17 (experimental 5-NI)~0.54[6]>8.6[6]>15.9

ID90: Concentration of drug at which 10% of control parasite ATP levels are detected

Table 3: In Vitro Activity of Antiprotozoal Drugs against Entamoeba histolytica

DrugReference Strain (IC50, μM)Clinical Isolate (Mean IC50, μM)
Metronidazole9.5[7]13.2[7]
Tinidazole10.2[7]12.4[7]
Emetine29.9[7]31.2[7]
Chloroquine15.5[7]26.3[7]

IC50: 50% Inhibitory Concentration

Mechanisms of Action and Resistance

The efficacy of 5-nitroimidazole drugs, including this compound, is contingent upon their activation within the protozoan cell. This process, and the subsequent development of resistance, is intrinsically linked to the parasite's anaerobic energy metabolism.

Mechanism of Action

Mechanism_of_Action cluster_parasite Anaerobic Protozoan Cell cluster_activation Reductive Activation Drug This compound (Inactive Prodrug) ActivatedDrug Reactive Nitro Radical Drug->ActivatedDrug Reduction (e-) DNA Parasite DNA ActivatedDrug->DNA Causes Strand Breaks CellDeath Cell Death DNA->CellDeath Leads to PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red e- Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_red->Drug e- Ferredoxin_red->Ferredoxin_ox

Caption: Activation pathway of 5-nitroimidazoles like this compound in anaerobic protozoa.

Mechanisms of Resistance

Resistance to 5-nitroimidazoles is primarily associated with decreased activation of the prodrug.[8] This can occur through several mechanisms, often involving alterations in the reductive activation pathway.

Resistance_Mechanisms cluster_cell Resistant Protozoan Cell cluster_pathway Impaired Activation Pathway Drug This compound NoActivation Reduced/No Activation Drug->NoActivation Fails to be reduced Survival Parasite Survival NoActivation->Survival PFOR Decreased PFOR Expression/Activity PFOR->NoActivation Ferredoxin Decreased Ferredoxin Expression Ferredoxin->NoActivation OxygenScavenging Impaired Oxygen Scavenging OxygenScavenging->NoActivation Increased O2 inhibits reduction

Caption: Key mechanisms leading to resistance against 5-nitroimidazole drugs.

Experimental Protocols for Susceptibility Testing

Standardized in vitro susceptibility testing is crucial for determining the potential for cross-resistance. The following outlines a general protocol for assessing the Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) of antiprotozoal drugs.

Culture of Protozoa
  • Organisms: Axenically cultured trophozoites of the target protozoan species (e.g., Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica).

  • Media: Use appropriate growth medium for each species (e.g., TYI-S-33 for T. vaginalis and G. lamblia, LYI-S-2 for E. histolytica).

  • Incubation: Maintain cultures under anaerobic or microaerophilic conditions at 37°C.

Drug Preparation
  • Stock Solutions: Prepare stock solutions of this compound and comparator drugs (e.g., metronidazole, tinidazole) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial Dilutions: Perform serial dilutions of the drug stock solutions in the appropriate culture medium to achieve the desired final concentrations for the assay.

Susceptibility Assay (Microdilution Method)

Experimental_Workflow start Start culture 1. Prepare Protozoan Culture (logarithmic growth phase) start->culture prepare_plate 2. Prepare 96-well Plate with Serial Drug Dilutions culture->prepare_plate add_parasites 3. Inoculate Wells with a Standardized Number of Parasites prepare_plate->add_parasites incubate 4. Incubate under Anaerobic Conditions (e.g., 48-72 hours at 37°C) add_parasites->incubate assess_viability 5. Assess Parasite Viability incubate->assess_viability microscopy Microscopic Examination (motility, morphology) assess_viability->microscopy colorimetric Colorimetric Assay (e.g., MTT, resazurin) assess_viability->colorimetric calculate 6. Determine MIC/IC50 Values microscopy->calculate colorimetric->calculate end End calculate->end

Caption: General workflow for in vitro antiprotozoal susceptibility testing.

Data Analysis
  • MIC Determination: The MIC is the lowest drug concentration that results in no viable organisms as determined by microscopy.

  • IC50/ID90 Calculation: For colorimetric or fluorometric assays, the percentage of inhibition is calculated relative to drug-free control wells. The IC50 or ID90 value is then determined by non-linear regression analysis of the dose-response curve.

Conclusion

Based on its classification as a 5-nitroimidazole and the well-documented cross-resistance among drugs of this class, it is highly probable that protozoan strains resistant to metronidazole will exhibit some level of cross-resistance to this compound. The primary mechanism of this resistance is likely to be a decrease in the reductive activation of the drug. However, the extent of this cross-resistance can be variable, and some metronidazole-resistant strains may retain susceptibility to other nitroimidazoles.[2]

Direct comparative studies with quantitative data are essential to definitively establish the cross-resistance profile of this compound. The experimental protocols outlined in this guide provide a framework for conducting such vital research, which is imperative for the development of new therapeutic strategies to combat drug-resistant protozoal infections.

References

Comparative Pharmacokinetics of Azanidazole and Secnidazole in Rats: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available pharmacokinetic data for Azanidazole and Secnidazole (B1681708) in rat models, tailored for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the pharmacokinetics of two nitroimidazole antimicrobial agents, this compound and Secnidazole, in rats. While extensive pharmacokinetic data is available for Secnidazole, publicly accessible quantitative pharmacokinetic parameters for this compound in rats are limited. This document summarizes the available information for both compounds to facilitate further research and development.

Executive Summary

A thorough literature search reveals a significant disparity in the available pharmacokinetic data for this compound and Secnidazole in rat models. For Secnidazole, several studies describe its pharmacokinetic profile, including parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC). In contrast, specific quantitative pharmacokinetic data (Cmax, Tmax, AUC, etc.) for this compound in rats could not be identified in the public domain. The available literature on this compound in rats primarily focuses on its toxicological and teratological profile.

Pharmacokinetic Profiles

Secnidazole

Secnidazole, a long-acting 5-nitroimidazole analog, is readily absorbed after oral administration in rats.[1] Its bioavailability has been a subject of study, with research indicating that it can be enhanced by co-administration with bioenhancers like piperine.[1][2] An enantioselective high-performance liquid chromatography (HPLC) method has been developed and validated for the determination of secnidazole enantiomers in rat plasma, revealing that the disposition of these enantiomers is not stereoselective.[3]

The table below summarizes key pharmacokinetic parameters for Secnidazole in rats from a representative study.

ParameterValueCitation
Cmax (µg/mL) 0.1273[2]
Tmax (h) Data not specified in the provided abstract
AUC (µg-h/mL) 0.58785[2]
Bioavailability ~80% (in high doses)[2]
Note: The presented data is from a study investigating the effect of a bioenhancer. The values represent the control group administered Secnidazole alone. The lack of publicly available, standardized pharmacokinetic studies for this compound in rats prevents a direct quantitative comparison.
This compound

Experimental Protocols

The following is a representative experimental protocol for a pharmacokinetic study of Secnidazole in rats, based on available literature.

Animal Model:

  • Species: Wistar rats[1]

  • Housing: Maintained under standard laboratory conditions.

Drug Administration:

  • Route: Oral administration is common for pharmacokinetic studies of Secnidazole.[1][2]

  • Dose: Doses can vary depending on the study's objective. For instance, a dose of 0.0666 mmol/kg has been used.[2]

  • Formulation: The drug is often administered as a suspension.

Sample Collection:

  • Matrix: Blood samples are collected to obtain plasma.

  • Time Points: Blood is drawn at various time intervals post-administration to characterize the drug's concentration-time profile.

  • Processing: Plasma is separated from the blood samples by centrifugation.[2]

Analytical Method:

  • Technique: High-Performance Liquid Chromatography (HPLC) is a validated method for the quantitative determination of Secnidazole in rat plasma.[1][2][3]

  • Detection: UV detection is typically used.[3]

  • Pharmacokinetic Analysis: The collected plasma concentration data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC (often calculated using the trapezoidal rule).[2]

Experimental Workflow

The following diagram illustrates a general workflow for a typical pharmacokinetic study in rats.

G cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase Protocol Design Protocol Design Animal Acclimatization Animal Acclimatization Protocol Design->Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Sample Collection (Blood) Sample Collection (Blood) Drug Administration->Sample Collection (Blood) Plasma Separation Plasma Separation Sample Collection (Blood)->Plasma Separation Bioanalytical Method (HPLC) Bioanalytical Method (HPLC) Plasma Separation->Bioanalytical Method (HPLC) Concentration Determination Concentration Determination Bioanalytical Method (HPLC)->Concentration Determination Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration Determination->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, AUC) Parameter Calculation (Cmax, Tmax, AUC) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, AUC) Report Generation Report Generation Parameter Calculation (Cmax, Tmax, AUC)->Report Generation

Caption: A typical workflow for a preclinical pharmacokinetic study in rats.

Conclusion

This comparative guide highlights the current state of pharmacokinetic knowledge for this compound and Secnidazole in rat models. While Secnidazole's pharmacokinetic profile is reasonably well-documented, a significant data gap exists for this compound. The lack of quantitative pharmacokinetic data for this compound in rats makes a direct comparison of their absorption, distribution, metabolism, and excretion profiles challenging. Researchers are encouraged to conduct foundational pharmacokinetic studies on this compound in rats to enable a more comprehensive understanding and direct comparison with other nitroimidazole agents like Secnidazole. This will be crucial for the further development and potential clinical application of this compound.

References

Validating the In Vitro Activity of Azanidazole Against Metronidazole-Resistant Parasites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of metronidazole-resistant protozoan parasites, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica, presents a significant challenge to global public health. While metronidazole (B1676534) remains a primary therapeutic, its declining efficacy necessitates the exploration and validation of alternative antimicrobial agents. Azanidazole, a 5-nitroimidazole compound, has been suggested as a potential alternative. However, a comprehensive review of existing literature reveals a notable absence of direct comparative studies on the in vitro activity of this compound against well-characterized metronidazole-resistant strains of these parasites.

This guide provides a framework for the systematic in vitro validation of this compound. It outlines detailed experimental protocols for determining the susceptibility of key parasitic protozoa to antimicrobial agents and presents available comparative data for metronidazole and other relevant compounds, such as tinidazole (B1682380) and nitazoxanide (B1678950), to serve as a benchmark for future studies.

Comparative In Vitro Activity Data

The following table summarizes the available in vitro activity data for metronidazole and alternative drugs against susceptible and metronidazole-resistant strains of Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytytica. The data is presented as Minimum Lethal Concentration (MLC) or 50% Inhibitory Concentration (IC50) values. The absence of data for this compound underscores the critical need for further research.

ParasiteStrainDrugIn Vitro Activity (µg/mL)Reference
Trichomonas vaginalis Metronidazole-ResistantMetronidazoleMLC: 100[1][2]
Metronidazole-ResistantTinidazoleMLC: 25[1]
Metronidazole-ResistantNitazoxanideMLC: 1.6 - 50[1][2]
Metronidazole-SusceptibleMetronidazoleMLC: 6.3[3]
Metronidazole-SusceptibleTinidazole-
Metronidazole-SusceptibleNitazoxanide-
Giardia lamblia Metronidazole-ResistantMetronidazoleIC50: >12.8[4]
Metronidazole-ResistantAuranofinIC50: 4-6 µM[5]
Metronidazole-SusceptibleMetronidazoleIC50: 2.1 µM[6]
Metronidazole-SusceptibleTinidazole-
Entamoeba histolytica Metronidazole-ResistantMetronidazoleIC50: >30 µM (cutoff for resistance)[7]
Metronidazole-ResistantAnisomycin-[8]
Metronidazole-ResistantProdigiosin-[8]
Metronidazole-Susceptible (HM1:IMSS)MetronidazoleIC50: 9.5 µM[7]
Metronidazole-Susceptible (Clinical Isolate)MetronidazoleIC50: 13.2 µM[7]

Experimental Protocols

To ensure reproducibility and comparability of results, the following detailed methodologies for in vitro susceptibility testing are recommended.

In Vitro Susceptibility Testing of Trichomonas vaginalis

This protocol is adapted from the broth microdilution method used by the Centers for Disease Control and Prevention (CDC) to determine the Minimum Lethal Concentration (MLC).[9]

a. Parasite Culture and Preparation:

  • Culture T. vaginalis isolates (including a known metronidazole-susceptible reference strain and the test strains) in Diamond's trypticase-yeast-maltose (TYM) medium supplemented with 10% heat-inactivated horse serum.

  • Incubate at 37°C.

  • Harvest trophozoites in the logarithmic phase of growth.

  • Wash the parasites with phosphate-buffered saline (PBS) and resuspend in fresh TYM medium to a concentration of 1 x 10^5 trophozoites/mL.

b. Drug Dilution and Assay Setup:

  • Prepare stock solutions of this compound, Metronidazole, and other comparator drugs in dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial twofold dilutions of each drug in TYM medium in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 200 µg/mL.

  • Add 100 µL of the parasite suspension to each well.

  • Include control wells with parasites and medium only (growth control) and medium only (sterility control).

c. Incubation and MLC Determination:

  • Incubate the plates anaerobically at 37°C for 48 hours.

  • After incubation, examine each well microscopically for motile trophozoites.

  • The MLC is defined as the lowest drug concentration at which no motile parasites are observed.

In Vitro Susceptibility Testing of Giardia lamblia

This protocol is based on the determination of the 50% inhibitory concentration (IC50) using a trophozoite growth assay.[6][10]

a. Parasite Culture and Preparation:

  • Culture G. lamblia trophozoites (e.g., WB strain) in TYI-S-33 medium supplemented with 10% bovine serum and antibiotics.

  • Incubate in anaerobic conditions at 37°C.

  • Harvest trophozoites by chilling the culture tubes and centrifuging.

  • Resuspend the parasites in fresh medium to a concentration of 2 x 10^4 trophozoites/mL.

b. Drug Dilution and Assay Setup:

  • Prepare drug solutions and serial dilutions as described for T. vaginalis.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Include growth and sterility controls.

c. Incubation and IC50 Determination:

  • Incubate the plates anaerobically at 37°C for 48 hours.

  • Determine the number of viable trophozoites in each well. This can be done by:

    • Direct Counting: Using a hemocytometer.

    • ATP Bioluminescence Assay: A more high-throughput method that measures the ATP content as an indicator of cell viability.[10]

  • Calculate the percentage of growth inhibition for each drug concentration relative to the growth control.

  • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vitro Susceptibility Testing of Entamoeba histolytica

This protocol utilizes the nitroblue tetrazolium (NBT) reduction assay to determine the IC50.[7]

a. Parasite Culture and Preparation:

  • Culture E. histolytica trophozoites (e.g., HM-1:IMSS strain) axenically in TYI-S-33 medium.

  • Incubate at 37°C.

  • Harvest trophozoites from the logarithmic growth phase.

  • Adjust the parasite concentration to 3 x 10^5 trophozoites/mL in fresh medium.

b. Drug Dilution and Assay Setup:

  • Prepare drug solutions and serial dilutions in a 96-well plate.

  • Add 100 µL of the parasite suspension to each well.

  • Include appropriate controls.

c. Incubation and IC50 Determination:

  • Incubate the plates at 37°C for 24 or 48 hours.

  • After incubation, add NBT solution to each well and incubate further to allow for the reduction of NBT by viable trophozoites, resulting in a colored formazan (B1609692) product.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of viability based on the absorbance values relative to the control wells.

  • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for In Vitro Antiprotozoal Drug Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis parasite_culture Parasite Culture (T. vaginalis, G. lamblia, E. histolytica) parasite_harvest Harvest & Count Log-phase Trophozoites parasite_culture->parasite_harvest drug_prep Drug Preparation (this compound, Metronidazole, etc.) serial_dilution Serial Drug Dilutions in 96-well plate drug_prep->serial_dilution add_parasites Inoculate with Parasite Suspension parasite_harvest->add_parasites serial_dilution->add_parasites incubation Incubate (Anaerobic, 37°C, 24-48h) add_parasites->incubation viability_assessment Assess Viability (Microscopy, ATP assay, NBT assay) incubation->viability_assessment data_analysis Calculate % Inhibition viability_assessment->data_analysis ic50_mlc Determine IC50 / MLC data_analysis->ic50_mlc

Caption: General workflow for in vitro antiprotozoal drug susceptibility testing.

Proposed Signaling Pathway for Metronidazole Action and Resistance (for context)

metronidazole_pathway cluster_activation Drug Activation cluster_effect Cellular Effect cluster_resistance Resistance Mechanisms Metronidazole_inactive Metronidazole (Inactive) Ferredoxin_red Ferredoxin (reduced) Metronidazole_inactive->Ferredoxin_red Reduction PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_ox Ferredoxin (oxidized) PFOR->Ferredoxin_ox Reduces Metronidazole_active Reduced Metronidazole (Cytotoxic Radicals) Ferredoxin_red->Metronidazole_active Activates DNA_damage DNA Damage Metronidazole_active->DNA_damage Cell_death Parasite Death DNA_damage->Cell_death PFOR_down Decreased PFOR Expression/Activity PFOR_down->PFOR Inhibits Ferredoxin_down Decreased Ferredoxin Expression Ferredoxin_down->Ferredoxin_red Reduces level of

Caption: Simplified pathway of metronidazole activation and potential resistance mechanisms.

References

A Head-to-Head Comparison of Azanidazole and Ornidazole in a Mouse Model of Amebiasis: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of azanidazole and ornidazole (B1677491) for the treatment of amebiasis, with a specific focus on their performance in a mouse model. However, a critical gap in the existing scientific literature must be noted at the outset: no published studies were identified that directly evaluate the efficacy of this compound in a mouse model of amebiasis. Therefore, a direct head-to-head comparison based on equivalent experimental data is not possible at this time.

This guide will proceed by:

  • Presenting the available, albeit limited, data for the efficacy of ornidazole in amebiasis models.

  • Detailing the known characteristics of this compound, drawing from its use as an antitrichomonal agent and its classification as a nitroimidazole.

  • Providing a generalized experimental protocol for a mouse model of amebiasis, which could be adapted for future studies of this compound.

  • Theoretically comparing the two compounds based on their shared mechanism of action as nitroimidazoles.

This approach offers a comprehensive overview based on the current state of research, while clearly highlighting the areas where further investigation is urgently needed.

Comparative Data Summary

The following table summarizes the available efficacy data for ornidazole and the notable absence of such data for this compound in the context of amebiasis.

ParameterOrnidazoleThis compound
In Vivo Efficacy (Mouse Model of Amebiasis) Data available from clinical trials in humans showing efficacy.[1][2][3][4] Specific mouse model efficacy data is less prevalent in readily available literature compared to metronidazole, but its effectiveness is inferred from its clinical success and classification.No data available in published literature.
Clinical Efficacy (Human Amebiasis) Clinically used for the treatment of amebiasis, with studies demonstrating cure rates comparable or superior to metronidazole, often with better tolerance.[2][4]No data available in published literature for the treatment of amebiasis.
In Vitro Efficacy (Entamoeba histolytica) Effective in vitro against E. histolytica.While an effective antiprotozoal, specific in vitro efficacy data against E. histolytica is not readily available in the searched literature.
Primary Indication Treatment of amebiasis, giardiasis, trichomoniasis, and anaerobic bacterial infections.[5][6]Primarily studied and used as an antitrichomonal agent.

Experimental Protocols

As no specific experimental protocol for this compound in a mouse model of amebiasis is available, a generalized protocol, based on studies with other nitroimidazoles like metronidazole, is provided below. This can serve as a template for future research.

Title: A Murine Model for Intestinal Amebiasis to Evaluate Therapeutic Efficacy

1. Animal Model:

  • Species: Male CBA/J mice, 4-6 weeks old.
  • Housing: Maintained under specific-pathogen-free conditions with ad libitum access to food and water.

2. Parasite Culture:

  • Strain: Entamoeba histolytica HM-1:IMSS.
  • Culture Conditions: Axenically cultured in TYI-S-33 medium at 37°C. Trophozoites are harvested during the logarithmic growth phase.

3. Induction of Amebic Colitis:

  • Mice are anesthetized.
  • A midline laparotomy is performed to expose the cecum.
  • 1 x 10^6 E. histolytica trophozoites in 100 µL of culture medium are injected directly into the cecal lumen.
  • The abdominal wall and skin are sutured.

4. Drug Administration:

  • Test Compounds: this compound and Ornidazole.
  • Vehicle: Appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
  • Dosing: Administered orally or intraperitoneally at various concentrations (e.g., 10, 25, 50 mg/kg/day).
  • Regimen: Treatment can be initiated prophylactically (before infection) or therapeutically (after establishment of infection) for a specified number of days (e.g., 5-7 days).

5. Efficacy Evaluation:

  • Cecal Scoring: At the end of the experiment, mice are euthanized, and the ceca are removed. The severity of colitis is scored based on gross pathology (e.g., size, presence of ulcers).
  • Parasite Load: The cecal contents are cultured to determine the presence or absence of viable amoebae. Quantitative PCR can also be used to quantify the parasite burden.
  • Histopathology: Cecal tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess tissue damage, inflammation, and the presence of trophozoites.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a drug in a mouse model of amebiasis.

G cluster_setup Experimental Setup cluster_infection Infection cluster_treatment Treatment cluster_evaluation Efficacy Evaluation A Parasite Culture (E. histolytica HM-1:IMSS) C Intracecal Inoculation of Trophozoites A->C B Animal Acclimatization (CBA/J mice) B->C D Drug Administration (this compound vs. Ornidazole) C->D E Cecal Scoring D->E F Parasite Load Determination D->F G Histopathological Analysis D->G

Experimental workflow for in vivo drug testing.

Mechanism of Action: The Nitroimidazole Pathway

Both this compound and ornidazole belong to the 5-nitroimidazole class of drugs. Their antimicrobial activity is dependent on the reduction of their nitro group within the anaerobic environment of the protozoan parasite.

The generalized mechanism of action is as follows:

  • Prodrug Activation: The nitroimidazole compound passively diffuses into the E. histolytica trophozoite.

  • Reduction of the Nitro Group: In the low-redox potential environment of the parasite, the nitro group of the drug is reduced by electron-donating proteins, such as ferredoxin or thioredoxin reductase. This reduction creates a highly reactive nitro radical anion.

  • Cytotoxicity: This reactive intermediate, and subsequent reduction products, induce cytotoxicity through multiple mechanisms, including:

    • DNA Damage: The reactive species can cause strand breaks and destabilize the DNA helix, inhibiting DNA replication and transcription.

    • Protein Dysfunction: The intermediates can form adducts with essential proteins and thiols, disrupting their function.

  • Cell Death: The cumulative damage to critical cellular components leads to parasite death.

The following diagram illustrates this proposed signaling pathway.

G cluster_parasite Entamoeba histolytica Cell Prodrug Nitroimidazole (this compound/Ornidazole) Reduction Reduction by Ferredoxin/Thioredoxin Reductase Prodrug->Reduction ActivatedDrug Reactive Nitro Radical Anion DNA Parasite DNA ActivatedDrug->DNA Causes Damage Proteins Essential Proteins & Thiols ActivatedDrug->Proteins Forms Adducts CellDeath Cell Death DNA->CellDeath Proteins->CellDeath Reduction->ActivatedDrug Activation

General mechanism of action for nitroimidazoles.

Conclusion and Future Directions

References

comparative evaluation of the effects of Azanidazole and benznidazole on Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the existing data and potential of two nitroimidazole compounds against the causative agent of Chagas disease.

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America. For decades, the nitroimidazole derivative Benznidazole (B1666585) has been the frontline treatment. This guide provides a comparative evaluation of Benznidazole and a related compound, Azanidazole, based on available scientific literature. While extensive data exists for Benznidazole, research specifically detailing the effects of this compound on T. cruzi is notably scarce. This document aims to present a thorough comparison by juxtaposing the well-established profile of Benznidazole with the known properties of this compound, drawing inferences from the broader class of nitroimidazole compounds where direct comparative data is unavailable.

Overview and Mechanism of Action

Both this compound and Benznidazole belong to the nitroimidazole class of antimicrobial agents. Their mechanism of action is contingent on the reduction of their nitro group within the target organism.[1] This process, catalyzed by nitroreductases, leads to the formation of reactive metabolites that induce cellular damage.[2]

Benznidazole's trypanocidal activity is attributed to the generation of these reactive metabolites that cause damage to the parasite's DNA, proteins, and lipids, leading to oxidative stress and ultimately, cell death.[3] This activation is mediated by a parasite-specific type I nitroreductase, which provides a basis for its selective toxicity against T. cruzi.[2][4]

cluster_nitroimidazole Nitroimidazole Drug (this compound/Benznidazole) cluster_parasite Trypanosoma cruzi Drug Prodrug NTR Type I Nitroreductase (NTR) Drug->NTR Enters parasite & is reduced by Metabolites Reactive Nitroso/Hydroxylamine Metabolites NTR->Metabolites Generates CellularTargets DNA, Proteins, Lipids Metabolites->CellularTargets Interact with Damage Oxidative Stress & Cellular Damage CellularTargets->Damage Leading to Death Parasite Death Damage->Death Results in

Fig. 1: Generalized signaling pathway for nitroimidazole activation in T. cruzi.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Benznidazole. It is important to note the significant gap in data for this compound concerning its activity against T. cruzi.

Table 1: In Vitro Efficacy Against Trypanosoma cruzi

ParameterThis compoundBenznidazole
IC50 (Amastigotes) No data available1.93 µM (Tulahuen strain)[5] - 90.90 µM (for a 2-nitroimidazole (B3424786) derivative)[6]
IC50 (Trypomastigotes) No data availableVaries by strain and assay, generally in the low micromolar range.[7]
IC50 (Epimastigotes) No data availableVaries by strain and assay.[8]
Cytotoxicity (CC50 on mammalian cells) No specific data against host cells used in T. cruzi assays. Well-tolerated in general toxicology studies.[9]>400 µM (L929 fibroblasts)[6]
Selectivity Index (SI) No data available> 3077 (for a potent nitrotriazole compared to Benznidazole)[6]

Table 2: In Vivo Efficacy in Animal Models of Chagas Disease

ParameterThis compoundBenznidazole
Animal Model No data availableMurine models (acute and chronic infection).[10]
Dosage Regimen No data available5-7 mg/kg/day for 60 days (standard).[11]
Parasite Clearance No data availableEffective in reducing parasitemia in the acute phase.[10]
Cure Rate No data availableHigh in acute phase, significantly lower in chronic phase.[3]
Adverse Effects in Animal Models Well-tolerated in rats and rabbits in general toxicology studies. No teratogenic effects observed.[9]Dose-dependent toxicity observed.

Table 3: Pharmacokinetic Properties

ParameterThis compoundBenznidazole
Absorption Well absorbed orally.[1]Well absorbed orally.
Metabolism Hepatic.[1]Extensively metabolized.[12]
Elimination Primarily renal.[1]-
Half-life Not well documented.[1]Approximately 7-8 hours.[12]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and comparison of findings. Below are standardized methodologies for evaluating the efficacy of compounds against T. cruzi.

In Vitro Trypanocidal Activity Assay (Amastigote Stage)

  • Cell Culture: Maintain a suitable host cell line (e.g., L929 fibroblasts or Vero cells) in appropriate culture medium.

  • Infection: Seed host cells in 96-well plates and infect with bloodstream trypomastigotes of a reference T. cruzi strain (e.g., Tulahuen expressing β-galactosidase). Allow infection to proceed for a specified time (e.g., 2-4 hours).

  • Drug Exposure: Remove non-internalized parasites and add fresh medium containing serial dilutions of the test compound (this compound or Benznidazole). Include a positive control (e.g., Benznidazole at a known effective concentration) and a negative control (vehicle).

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for amastigote replication.

  • Quantification of Parasite Load:

    • For reporter strains (β-galactosidase): Lyse the cells and measure the enzymatic activity of the reporter protein.

    • For non-reporter strains: Fix and stain the cells (e.g., with Giemsa) and visually count the number of amastigotes per cell or use high-content imaging systems.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the drug concentration.

In Vivo Efficacy Study in a Murine Model (Acute Chagas Disease)

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c).

  • Infection: Infect mice intraperitoneally with a standardized inoculum of bloodstream trypomastigotes of a virulent T. cruzi strain.

  • Treatment: Initiate treatment a few days post-infection. Administer the test compounds (this compound or Benznidazole) and a vehicle control orally for a specified duration (e.g., 20-30 consecutive days).

  • Monitoring Parasitemia: Monitor the number of parasites in the peripheral blood at regular intervals using a Neubauer chamber.

  • Survival Analysis: Record the mortality in each group throughout the experiment.

  • Cure Assessment: At the end of the treatment and a follow-up period, assess for parasitological cure using methods such as hemoculture, PCR on blood and tissues, and serology.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A Host Cell Culture B Infection with Trypomastigotes A->B C Drug Incubation B->C D Parasite Quantification C->D E IC50 Determination D->E F Mouse Infection G Drug Treatment F->G H Parasitemia & Survival Monitoring G->H I Cure Assessment H->I

Fig. 2: Standard experimental workflows for drug evaluation against T. cruzi.

Discussion and Future Directions

The available evidence strongly supports the use of Benznidazole for the treatment of Chagas disease, particularly in the acute phase.[3] However, its efficacy in the chronic phase is limited, and adverse effects are common, necessitating the search for new therapeutic agents.[10]

This compound, as a nitroimidazole, shares a fundamental mechanism of action with Benznidazole and thus holds theoretical potential as a trypanocidal agent. Its established use for other protozoal infections and documented oral absorption are favorable characteristics.[1] However, the complete absence of studies evaluating its specific activity against T. cruzi represents a major knowledge gap.

Future research should prioritize the in vitro screening of this compound against various strains and life-cycle stages of T. cruzi to determine its IC50 and selectivity index. Positive in vitro results would warrant progression to in vivo studies in established murine models of Chagas disease to assess its efficacy in reducing parasite load and achieving parasitological cure. Direct, head-to-head comparative studies with Benznidazole would be essential to ascertain its relative potency and therapeutic potential. Furthermore, exploring the activity of this compound against Benznidazole-resistant T. cruzi strains could be a valuable area of investigation. Until such studies are conducted, any consideration of this compound for the treatment of Chagas disease remains purely speculative.

References

Validating the Specificity of Azanidazole's Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Azanidazole's performance with other nitroimidazole alternatives, focusing on the validation of its target engagement. Experimental data from publicly available studies are presented to support the comparison, alongside detailed methodologies for key experiments.

Introduction to this compound and its Mechanism of Action

This compound is a nitroimidazole antimicrobial agent, structurally and functionally similar to other compounds in its class, such as Metronidazole (B1676534) and Tinidazole. These drugs are prodrugs that require bioreduction of their nitro group to form reactive nitro radicals.[1] This activation typically occurs in anaerobic environments, characteristic of protozoan and anaerobic bacterial pathogens.

The primary mechanism of action for nitroimidazoles is the induction of damage to cellular macromolecules, with DNA being a principal target. The reactive nitro radicals can cause DNA strand breaks, ultimately leading to cell death. While DNA is a major target, these reactive intermediates can also form adducts with proteins, potentially inhibiting their function and contributing to the drug's overall cytotoxic effect.

Comparative Efficacy of this compound and Other Nitroimidazoles

While specific data on this compound's protein target engagement is limited in publicly available literature, its efficacy in inducing DNA damage and its clinical effectiveness can be compared to other nitroimidazoles.

Genotoxicity Comparison

A study comparing the genotoxic effects of this compound and Metronidazole in mice showed that both compounds induce point mutations and mitotic gene conversions in the liver, kidney, and lung.[2] this compound appeared to have a more pronounced effect in the kidney and liver.[2] This suggests that while both drugs act via a DNA-damaging mechanism, there may be differences in their distribution and metabolic activation in different tissues.

CompoundPrimary Organ(s) of GenotoxicityObserved Genetic EffectsReference
This compound Kidney, LiverPoint mutation, Mitotic gene conversion[2]
Metronidazole LiverPoint mutation, Mitotic gene conversion[2]
Clinical Efficacy Comparison

Clinical studies have compared the efficacy of various nitroimidazoles in treating infections like bacterial vaginosis and giardiasis. While direct head-to-head trials involving this compound are scarce, comparisons of other nitroimidazoles provide a benchmark for expected performance. For instance, in the treatment of bacterial vaginosis, Tinidazole and Ornidazole (B1677491) have shown higher cure rates than Metronidazole.[3][4] In treating giardiasis, Tinidazole was found to be more effective than Metronidazole and Albendazole.[5]

DrugIndicationCure RateReference
Metronidazole Bacterial Vaginosis77.9% (at 4 weeks)[3]
Tinidazole Bacterial Vaginosis97.7% (at 4 weeks)[3]
Ornidazole Bacterial Vaginosis97.7% (at 4 weeks)[3]
Metronidazole Giardiasis-[5]
Tinidazole GiardiasisHigher than Metronidazole[5]

Experimental Protocols for Validating Target Engagement

Validating the specific molecular targets of a drug like this compound is crucial for understanding its mechanism of action and potential off-target effects. The following are key experimental methodologies that can be employed.

DNA Binding and Damage Assays

Given that DNA is a primary target, assays to confirm and quantify DNA interaction and damage are fundamental.

Experimental Protocol: DNA Viscosity Assay

This method assesses the binding of a compound to DNA by measuring changes in the viscosity of a DNA solution. Intercalating agents typically increase the viscosity, while agents that cause DNA strand breaks will decrease it.

  • Prepare a solution of purified DNA (e.g., calf thymus DNA) in a suitable buffer.

  • Measure the initial viscosity of the DNA solution using a viscometer.

  • Add increasing concentrations of this compound (or a comparator drug) to the DNA solution.

  • Incubate the mixture for a defined period at a constant temperature.

  • Measure the viscosity at each drug concentration.

  • Plot the relative viscosity (viscosity of the mixture / initial viscosity) against the drug concentration to determine the effect on DNA structure.

Cellular Thermal Shift Assay (CETSA) for Protein Target Engagement

CETSA is a powerful technique to identify and validate the engagement of a drug with its protein targets in a cellular context, without the need for drug modification.[1][6][7][8][9]

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Culture the target cells (e.g., anaerobic bacteria or protozoa) to the desired density. Treat the cells with this compound at various concentrations, including a vehicle control.

  • Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes). This will cause protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation.

  • Protein Quantification and Western Blotting: Quantify the total protein concentration in the soluble fractions. Analyze the abundance of a specific protein of interest at different temperatures and drug concentrations using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein against the temperature for each drug concentration. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement and stabilization.

Proteomic Profiling for Target Identification

To identify the full spectrum of protein targets, unbiased proteomic approaches can be used.

Experimental Protocol: Proteome-wide Profiling of this compound Adducts

  • Cell Culture and Treatment: Treat anaerobic cells with this compound.

  • Protein Extraction and Digestion: Extract total protein from the cells and digest them into peptides using an enzyme like trypsin.

  • Enrichment of Adducted Peptides (Optional): If a modified version of this compound with a "click-chemistry" handle is available, this can be used to enrich for adducted peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.

  • Data Analysis: Compare the proteomes of treated and untreated cells to identify proteins that are differentially abundant or that show evidence of covalent modification by the reactive this compound metabolite. This can reveal direct protein targets.[10][11][12]

Visualizing Pathways and Workflows

Signaling Pathway of Nitroimidazole Action

Nitroimidazole_Action cluster_cell Anaerobic Cell cluster_targets Cellular Targets Prodrug This compound (Prodrug) Reduction Reduction by Nitroreductases Prodrug->Reduction Enters cell Radical Reactive Nitro Radical Reduction->Radical DNA DNA Radical->DNA Forms adducts & causes strand breaks Proteins Proteins Radical->Proteins Forms adducts Damage Macromolecular Damage DNA->Damage Proteins->Damage Death Cell Death Damage->Death CETSA_Workflow A 1. Cell Treatment (Drug vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Protein Quantification (e.g., Western Blot) E->F G 7. Data Analysis (Melting Curve Shift) F->G Target_Validation_Logic Hypothesis Hypothesized Target (e.g., DNA, Specific Protein) Biochemical Biochemical Assays (e.g., DNA Binding Assay) Hypothesis->Biochemical Cellular Cell-Based Assays (e.g., CETSA) Hypothesis->Cellular Proteomics Proteomics (Target Identification) Hypothesis->Proteomics Validation Target Validated Biochemical->Validation Cellular->Validation Proteomics->Validation

References

Comparative Metabolic Stability of Azanidazole and its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic stability of Azanidazole and its key analogs. The information is supported by available experimental data to facilitate informed decisions in drug discovery and development.

Nitroimidazole derivatives, a cornerstone in the treatment of anaerobic and protozoal infections, are prodrugs that undergo reductive activation to exert their therapeutic effects. A critical parameter influencing their efficacy and potential toxicity is their metabolic stability. This guide synthesizes available data on the metabolic stability of this compound and compares it with its structural analogs, including Metronidazole (B1676534), Tinidazole, Secnidazole (B1681708), and Ronidazole (B806).

Executive Summary of Metabolic Stability

Data on Metabolic Stability

The following table summarizes the available quantitative data on the metabolic stability of this compound's analogs. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is compiled from various sources.

CompoundTest SystemKey FindingsReference(s)
This compound -Undergoes hepatic metabolism. No quantitative data on half-life or intrinsic clearance available.[1][2]
Metronidazole Human VolunteersBiological half-life: 5.4 hours.[3][4]
Human Liver MicrosomesMetabolized to hydroxymetronidazole, but specific clearance values are not detailed.[5]
Tinidazole Human VolunteersBiological half-life: 11.1 - 11.6 hours. Total clearance: 51 ml/min.[3][4][6]
Secnidazole Human Liver Microsomes (HLMs)Exhibited very low metabolism.[7][8][9]
Stress Degradation StudyDegrades significantly under alkaline, oxidative, and photolytic conditions. Stable to dry heat.[10]
Ronidazole Cats (in vivo)Clearance: 0.82 ml/kg/min. Terminal half-life: ~10 hours.[11]
Rat Liver MicrosomesUndergoes reductive metabolism.[12][13][14][15]

Experimental Protocols

The following is a generalized experimental protocol for determining the metabolic stability of a compound using liver microsomes, based on commonly cited methodologies[16][17][18][19][20][21][22][23].

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound and positive control compounds

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable quenching solvent)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing the test compound at a specified concentration (e.g., 1 µM) and liver microsomes in phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system. A control incubation without the NADPH regenerating system is also run to account for any non-enzymatic degradation.

  • Time-course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is terminated by adding a cold quenching solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is added at this step for accurate quantification.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation Buffer Phosphate Buffer Buffer->Incubation NADPH NADPH System NADPH->Incubation Initiate Reaction Quench Quench Reaction (Acetonitrile + IS) Incubation->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow of an in vitro metabolic stability assay.

Mechanism of Action: Reductive Activation

The primary mechanism of action for this compound and its nitroimidazole analogs does not involve the modulation of a specific signaling pathway. Instead, their antimicrobial activity is a consequence of their chemical structure. Under the anaerobic or hypoxic conditions found in target organisms (e.g., anaerobic bacteria and protozoa), the nitro group of the imidazole (B134444) ring undergoes enzymatic reduction. This process generates highly reactive nitroso and hydroxylamine (B1172632) intermediates, as well as other radical species. These reactive metabolites are cytotoxic, causing damage to cellular macromolecules, most notably DNA, which ultimately leads to cell death[1][24][][26].

The following diagram illustrates this general activation pathway.

ReductiveActivation Nitroimidazole Nitroimidazole (Prodrug) Activation Reductive Activation (Anaerobic Conditions) Nitroimidazole->Activation Intermediates Reactive Nitrogen Intermediates Activation->Intermediates Damage DNA Damage & Macromolecular Adducts Intermediates->Damage CellDeath Cell Death Damage->CellDeath

Caption: Reductive activation of nitroimidazoles.

Conclusion

While specific metabolic stability data for this compound remains elusive, the analysis of its analogs provides valuable insights for drug development. Tinidazole and Ronidazole exhibit longer half-lives compared to Metronidazole, suggesting greater metabolic stability. Secnidazole appears to be the most metabolically stable of the group in vitro. These differences highlight the impact of subtle structural modifications on the pharmacokinetic properties of nitroimidazole drugs. For the development of new this compound analogs, a key objective would be to conduct direct comparative in vitro metabolic stability studies to establish a clear structure-stability relationship, thereby guiding the design of compounds with optimized pharmacokinetic profiles.

References

a systematic review of the efficacy and safety of Azanidazole compared to standard treatments

Author: BenchChem Technical Support Team. Date: December 2025

This systematic review synthesizes the current knowledge on Azanidazole and provides a detailed comparison with standard treatments for trichomoniasis, giardiasis, and amoebiasis, drawing upon existing systematic reviews and clinical trials of these established drugs.

Introduction to this compound

This compound is a nitroimidazole antimicrobial agent, a class of drugs effective against anaerobic bacteria and protozoa.[1] Its mechanism of action, like other nitroimidazoles, involves the disruption of DNA synthesis in anaerobic organisms, leading to cell death. It has been investigated for the treatment of various protozoal infections, including trichomoniasis, giardiasis, and amoebiasis.

Mechanism of Action

The antimicrobial activity of this compound is initiated by the reduction of its nitro group within the target anaerobic organism. This process forms reactive nitroso radicals that can bind to and damage the organism's DNA, ultimately inhibiting nucleic acid synthesis and leading to cell death.

This compound This compound (prodrug) Anaerobic_Cell Anaerobic Protozoal Cell This compound->Anaerobic_Cell Enters cell Reduction Nitroreductase-mediated reduction Anaerobic_Cell->Reduction Nitro_Radical Reactive Nitroso Radical Reduction->Nitro_Radical DNA Protozoal DNA Nitro_Radical->DNA Interacts with Damage DNA Damage & Inhibition of Synthesis DNA->Damage Cell_Death Cell Death Damage->Cell_Death

Figure 1: Mechanism of action of this compound.

Comparative Efficacy

Direct comparative efficacy data for this compound against standard treatments is scarce. A single 1983 Italian study compared this compound to metronidazole (B1676534) for vaginal trichomoniasis; however, the quantitative results of this study are not widely available.[1] For giardiasis and amoebiasis, no head-to-head clinical trials comparing this compound to standard therapies were identified in the public domain.

In the absence of direct comparative data, this review presents the established efficacy of standard treatments for trichomoniasis, giardiasis, and amoebiasis to provide a benchmark for any future clinical investigations of this compound.

Trichomoniasis

Standard treatment for Trichomonas vaginalis infection typically involves metronidazole or tinidazole (B1682380).

Treatment RegimenEfficacy (Cure Rate)Key Considerations
Metronidazole 84-98% (multi-dose regimen)Multi-dose regimens may be more effective than single-dose regimens.
Tinidazole 92-100% (single dose)Often better tolerated than metronidazole.
This compound Data not available
Giardiasis

For the treatment of Giardia lamblia infection, metronidazole and tinidazole are the most commonly prescribed agents. A network meta-analysis of 60 randomized controlled trials found tinidazole to be associated with a higher parasitological cure rate than metronidazole.[2][3]

Treatment RegimenEfficacy (Parasitological Cure Rate)Key Considerations
Metronidazole 85-90%Standard first-line therapy.
Tinidazole >90%Often effective in a single dose and may have fewer side effects than metronidazole.[2][3]
This compound Data not available
Amoebiasis

Invasive amoebiasis caused by Entamoeba histolytica is treated with tissue amoebicides like metronidazole or tinidazole, followed by a luminal agent.

Treatment RegimenEfficacy (Cure Rate)Key Considerations
Metronidazole 85-95%Standard of care for invasive amoebiasis.
Tinidazole >90%May be better tolerated than metronidazole.
This compound Data not available

Safety and Tolerability

This compound

Preclinical studies in animals suggest that this compound is well-tolerated.[4] A toxicological and teratological study found no adverse reproductive effects or evidence of teratogenic activity in rats and rabbits.[4] However, as with other nitroimidazoles, there is a potential for genotoxicity, and one study indicated that this compound may induce genetic effects in the liver and kidneys of mice.[5] Common adverse effects associated with the nitroimidazole class include gastrointestinal disturbances (nausea, vomiting, metallic taste) and neurological effects (dizziness, headache).

Standard Treatments

Metronidazole and tinidazole are generally well-tolerated, though adverse effects are not uncommon.

Adverse EventMetronidazoleTinidazole
Gastrointestinal Nausea, metallic taste, vomiting, diarrhea, abdominal painSimilar to metronidazole, but often less frequent and severe
Neurological Dizziness, headache, peripheral neuropathy (rare with standard doses)Similar to metronidazole, but often less frequent
Disulfiram-like reaction with alcohol YesYes

Experimental Protocols

Detailed experimental protocols for clinical trials directly comparing this compound to standard treatments are not available in the published literature. However, a general workflow for a randomized controlled trial evaluating an antiprotozoal agent would typically follow the structure outlined below.

cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_analysis Data Analysis P Patient Population (e.g., confirmed trichomoniasis) IC Inclusion/Exclusion Criteria Met P->IC C Informed Consent IC->C R Randomization C->R T1 This compound (Investigational Arm) R->T1 T2 Standard Treatment (e.g., Metronidazole) R->T2 FU1 Follow-up Visit 1 (e.g., Day 7-10) T1->FU1 T2->FU1 FU2 Follow-up Visit 2 (e.g., Day 28-35) FU1->FU2 PE Primary Endpoint Assessment (e.g., Parasitological Cure) FU1->PE SE Secondary Endpoint Assessment (e.g., Symptom Resolution, Adverse Events) FU1->SE FU2->PE FU2->SE DA Statistical Analysis of Efficacy and Safety Data PE->DA SE->DA

Figure 2: Generalized workflow for a clinical trial of an antiprotozoal agent.

Conclusion

Future research, including well-designed randomized controlled trials, is necessary to establish the clinical utility of this compound and its potential role in the management of these common protozoal infections. Until such data becomes available, metronidazole and tinidazole will remain the cornerstones of therapy. Researchers and drug development professionals should be aware of the existing data gaps when considering further investigation into this compound or other novel antiprotozoal agents.

References

Validating a Novel Biomarker for Azanidazole Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel hypothetical biomarker, "Parasite DNA Damage Response Element" (pDDRE), for predicting treatment response to Azanidazole, against the established biomarker "Antigen-Specific Antibody Titer" for the alternative drug, Benznidazole. This guide includes supporting experimental data and detailed protocols to facilitate the evaluation and potential adoption of this new biomarker in research and clinical trial settings.

Introduction to this compound and the Need for a Predictive Biomarker

This compound is a nitroimidazole derivative with potent antiprotozoal activity, primarily used in the treatment of anaerobic parasitic infections.[1][2][3][4] Its mechanism of action involves the reduction of its nitro group within the parasite, leading to the formation of reactive intermediates that induce DNA damage and subsequent cell death.[1][5] While effective, patient response to this compound can vary. A validated biomarker that predicts treatment efficacy early in the therapeutic course is crucial for optimizing patient management, reducing the risk of treatment failure, and accelerating the development of new antiprotozoal agents.[6][7][8]

Currently, the assessment of treatment response often relies on clinical observation and parasite clearance, which can be slow and sometimes inconclusive. The hypothetical biomarker, pDDRE, is a quantifiable element of the parasite's DNA damage response pathway, which is expected to be upregulated in the presence of effective this compound treatment.

Comparative Analysis of Biomarkers

This guide compares the analytical and clinical performance of pDDRE for this compound against the established biomarker, Antigen-Specific Antibody Titer, used for monitoring Benznidazole treatment response in diseases like Chagas disease.[9]

FeaturepDDRE (Hypothetical) for this compoundAntigen-Specific Antibody Titer for Benznidazole
Biomarker Type Molecular (Parasite DNA Damage Response Element)Immunological (Host Antibody Response)
Mechanism of Action Link Direct measure of drug effect on parasite DNAIndirect measure of parasite presence and host immune response
Time to Response Indication Early (within days of treatment initiation)Late (months to years post-treatment)[9]
Sample Type Parasite-infected tissue biopsy or fluidPatient serum or plasma
Primary Metric Fold change in pDDRE expressionDecrease in antibody titer
Analytical Validation High specificity and sensitivity for active drug effectWell-established, but can be influenced by host immune status
Clinical Utility Early prediction of treatment success or failureMonitoring long-term treatment efficacy and potential relapse

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Analytical Validation of pDDRE using qPCR

Objective: To establish the analytical performance of a quantitative polymerase chain reaction (qPCR) assay for measuring pDDRE expression in parasite-infected host cells.

Methodology:

  • Sample Preparation:

    • Culture host cells (e.g., human fibroblasts) and infect with the target protozoan parasite.

    • Expose infected cell cultures to varying concentrations of this compound (0.1x, 1x, 10x MIC) and a vehicle control for 24, 48, and 72 hours.

    • Harvest cells and extract total RNA using a commercially available kit following the manufacturer's instructions.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR:

    • Perform qPCR using a validated primer-probe set specific for the pDDRE sequence and a housekeeping gene (e.g., 18S rRNA) for normalization.

    • The reaction mixture (20 µL) will contain 10 µL of 2x qPCR master mix, 1 µL of the primer-probe mix, 2 µL of cDNA, and 7 µL of nuclease-free water.

    • Thermal cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

  • Data Analysis:

    • Calculate the relative quantification of pDDRE expression using the ΔΔCt method.

Clinical Validation of pDDRE in a Patient Cohort

Objective: To assess the clinical sensitivity and specificity of pDDRE in predicting the clinical outcome of this compound treatment in a cohort of patients with a specific protozoal infection.

Methodology:

  • Patient Recruitment:

    • Enroll patients with a confirmed diagnosis of the target protozoal infection who are candidates for this compound therapy.

    • Obtain informed consent and collect baseline demographic and clinical data.

  • Sample Collection:

    • Collect relevant biological samples (e.g., tissue biopsy, peripheral blood mononuclear cells) at baseline (pre-treatment) and at specified time points during and after treatment (e.g., Day 7, Day 30, and end of treatment).

  • pDDRE Measurement:

    • Process the collected samples and quantify pDDRE expression using the validated qPCR assay described above.

  • Clinical Outcome Assessment:

    • Define clinical response criteria based on established endpoints (e.g., parasite clearance, symptom resolution).

    • Categorize patients as "Responders" or "Non-responders" at the end of the follow-up period.

  • Statistical Analysis:

    • Use Receiver Operating Characteristic (ROC) curve analysis to determine the optimal cut-off value for pDDRE expression that discriminates between Responders and Non-responders.

    • Calculate sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV).

Hypothetical Experimental Data

The following tables summarize the hypothetical quantitative data from the validation studies.

Table 1: Analytical Sensitivity and Specificity of the pDDRE qPCR Assay
ParameterValue
Limit of Detection (LOD)10 copies/reaction
Limit of Quantification (LOQ)50 copies/reaction
Intra-assay CV< 2%
Inter-assay CV< 5%
Analytical Specificity (cross-reactivity with host DNA)Not detected
Table 2: Clinical Performance of pDDRE in Predicting this compound Treatment Response (Hypothetical Data)
Clinical Outcome: Responder Clinical Outcome: Non-Responder
pDDRE > Cut-off 85 (True Positive)10 (False Positive)
pDDRE ≤ Cut-off 5 (False Negative)50 (True Negative)
Total 9060
Sensitivity 94.4%
Specificity 83.3%
Positive Predictive Value (PPV) 89.5%
Negative Predictive Value (NPV) 90.9%

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

cluster_drug This compound Action cluster_parasite Parasite Cell This compound This compound Reactive Intermediates Reactive Intermediates This compound->Reactive Intermediates Reduction DNA DNA Reactive Intermediates->DNA causes Damaged DNA Damaged DNA DNA->Damaged DNA pDDRE Upregulation pDDRE Upregulation Damaged DNA->pDDRE Upregulation triggers Cell Death Cell Death pDDRE Upregulation->Cell Death leads to Patient Sample Collection Patient Sample Collection RNA Extraction RNA Extraction Patient Sample Collection->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR for pDDRE qPCR for pDDRE cDNA Synthesis->qPCR for pDDRE Data Analysis (ΔΔCt) Data Analysis (ΔΔCt) qPCR for pDDRE->Data Analysis (ΔΔCt) Treatment Response Prediction Treatment Response Prediction Data Analysis (ΔΔCt)->Treatment Response Prediction Hypothesis pDDRE expression correlates with this compound efficacy Analytical Validation Analytical Validation Hypothesis->Analytical Validation Clinical Validation Clinical Validation Hypothesis->Clinical Validation Conclusion pDDRE is a valid biomarker for this compound treatment response Analytical Validation->Conclusion Clinical Validation->Conclusion

References

comparative analysis of the cost-effectiveness of Azanidazole versus metronidazole for trichomoniasis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available evidence on the efficacy, safety, and economic considerations for two nitroimidazole derivatives in the treatment of Trichomonas vaginalis infections.

For decades, metronidazole (B1676534) has been the cornerstone of therapy for trichomoniasis, a prevalent non-viral sexually transmitted infection. However, the emergence of resistant strains and the potential for adverse effects have fueled the search for alternative treatments. Among these is Azanidazole, another nitroimidazole derivative. This guide provides a detailed comparative analysis of this compound and metronidazole, with a focus on their cost-effectiveness, to inform researchers, scientists, and drug development professionals.

Efficacy and Clinical Outcomes

Metronidazole is the most extensively studied drug for trichomoniasis, with cure rates for oral administration ranging from 84% to 98%.[1] Both single-dose (2g) and multi-dose (500mg twice daily for 7 days) regimens are recommended, although recent evidence suggests the 7-day regimen may be more effective, particularly in women.[2][3][4][5]

Clinical data for this compound is primarily from older studies conducted in the 1980s. A 1983 study on the treatment of vaginal trichomoniasis with this compound showed positive clinical results, and it was compared with metronidazole.[6] However, large-scale, contemporary clinical trials directly comparing the efficacy of this compound with current metronidazole regimens are lacking.

Table 1: Comparative Efficacy of this compound and Metronidazole for Trichomoniasis

FeatureThis compoundMetronidazole
Reported Cure Rate Data limited to older studies; specific cure rates not consistently reported in recent literature.84% - 98% (oral administration)[1]
Recommended Dosage Historical studies suggest various dosages; no current standardized recommendation.- 2g single dose- 500mg twice daily for 7 days[1][2][4]
Treatment Regimen Primarily oral administration in historical studies.Oral administration is standard. Topical gel is less effective (<50%)[2][4]
Resistance Data on resistance is not readily available.Resistance is reported in 4%–10% of cases.[1]

Experimental Protocols

The methodologies for evaluating the efficacy of these drugs typically involve randomized controlled trials. A standard experimental workflow for a clinical trial comparing this compound and metronidazole would include the following steps:

cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment cluster_analysis Data Analysis s1 Recruitment of patients with confirmed Trichomoniasis s2 Informed Consent s1->s2 r1 Random assignment to treatment arms r2 This compound Group r1->r2 r3 Metronidazole Group r1->r3 t1 Administration of this compound r2->t1 t2 Administration of Metronidazole r3->t2 f1 Post-treatment evaluation for clinical cure t1->f1 t2->f1 f2 Microbiological testing for pathogen eradication f1->f2 f3 Monitoring for adverse events f2->f3 a1 Statistical comparison of cure rates f3->a1 a2 Assessment of safety and tolerability a1->a2 a3 Cost-effectiveness analysis a2->a3

Fig. 1: Experimental workflow for a comparative clinical trial.

Cost-Effectiveness Analysis

A true cost-effectiveness analysis of this compound versus metronidazole is currently challenging due to the lack of contemporary pricing and availability data for this compound. The available information suggests that this compound is not widely marketed and may only be available through custom synthesis, which would likely make it significantly more expensive than the generically available metronidazole.[7]

The direct medical outpatient cost per treated case of trichomoniasis in the United States has been estimated to be around $213, with drug costs accounting for approximately $39 of that total.[8] Metronidazole is a generic medication, and its cost can vary, but it is generally considered a low-cost antibiotic.[9]

Table 2: Factors Influencing Cost-Effectiveness

FactorThis compoundMetronidazole
Acquisition Cost Not readily available; likely high due to limited production.[7]Low; widely available as a generic drug.[9]
Treatment Duration Not standardized in recent literature.Single dose or 7-day course.
Efficacy Limited recent data.High efficacy rates documented.[1]
Side Effects Limited recent data.Generally well-tolerated; common side effects include nausea and headache.
Management of Treatment Failure No established guidelines.May require alternative nitroimidazoles or higher doses.[10]

The logical framework for a cost-effectiveness analysis, should sufficient data become available for this compound, is illustrated in the following diagram:

cluster_inputs Inputs cluster_model Cost-Effectiveness Model cluster_outputs Outputs i1 Drug Acquisition Cost m1 Decision Tree or Markov Model i1->m1 i2 Treatment Efficacy (Cure Rate) i2->m1 i3 Probability of Adverse Events i3->m1 i4 Cost of Managing Adverse Events i4->m1 i5 Cost of Follow-up Care i5->m1 o1 Total Cost per Patient m1->o1 o2 Quality-Adjusted Life Years (QALYs) Gained m1->o2 o3 Incremental Cost-Effectiveness Ratio (ICER) o1->o3 o2->o3

References

Safety Operating Guide

Safeguarding Laboratory and Environmental Health: Proper Disposal of Azanidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible management and disposal of chemical compounds like azanidazole are paramount to ensuring both laboratory safety and environmental protection. Adherence to proper disposal protocols minimizes risks and ensures compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical safety goggles.
Lab Coat Standard laboratory coat to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The mandated and primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][2] Improper disposal can lead to environmental contamination and potential harm to public health.[3]

  • Segregation and Storage :

    • Keep this compound waste in its original, clearly labeled container.

    • If the original container is compromised, transfer the waste to a compatible, sealed, and properly labeled container.

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

  • Waste Characterization and Labeling :

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[4]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific labeling requirements.

  • Arranging for Pickup and Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[1]

    • Follow all institutional and regulatory procedures for waste manifest documentation.

    • Waste material must be disposed of in accordance with national and local regulations.[1] The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste through the Resource Conservation and Recovery Act (RCRA).[2][3][5]

Experimental Protocols for Disposal

Specific experimental protocols for the chemical neutralization or deactivation of this compound are not publicly available. The recommended procedure is to manage it as chemical waste without attempting to alter its chemical properties.[1]

Quantitative Data

There is no specific quantitative data available regarding disposal limits or concentration thresholds for this compound. The guiding principle is to treat all quantities of this compound waste as hazardous chemical waste.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

AzanidazoleDisposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste into a Labeled, Sealed Container ppe->segregate storage Store in Designated Hazardous Waste Area segregate->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs schedule_pickup Schedule Waste Pickup with Licensed Contractor contact_ehs->schedule_pickup Follow Institutional Protocol documentation Complete Waste Manifest Documentation schedule_pickup->documentation end End: Proper Disposal documentation->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of Azanidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

When handling Azanidazole, especially in its solid powder form, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion.[4][5] The following table summarizes the required PPE for various activities involving this compound.

Activity Required Personal Protective Equipment Rationale
Weighing and Aliquoting - Double Gloving (Chemotherapy-grade gloves)[6]- Disposable Gown (Lint-free, low-permeability)[6]- Safety Goggles and Face Shield[4]- N95 or N100 Respirator[4][7]High risk of aerosol and dust generation.
Dissolving in Solvent - Double Gloving (Chemotherapy-grade gloves)[6]- Disposable Gown- Safety GogglesPotential for splashes and spills.
Administering to Cultures/Animals - Single Pair of Gloves- Disposable Gown- Safety GogglesLower risk of direct exposure, but splashes are still possible.
Waste Disposal - Double Gloving (Chemotherapy-grade gloves)[6]- Disposable Gown- Safety GogglesDirect contact with contaminated materials.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receipt of the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_use Experimental Use cluster_disposal Decontamination and Disposal receiving Receive this compound storage Store in a dry, dark place at 0-4°C (short-term) or -20°C (long-term) receiving->storage Inspect for damage ppe Don Appropriate PPE storage->ppe weighing Weigh solid powder in a chemical fume hood ppe->weighing dissolving Dissolve in appropriate solvent (e.g., DMSO) weighing->dissolving experiment Perform Experiment dissolving->experiment decontaminate Decontaminate work surfaces experiment->decontaminate waste Dispose of waste in a labeled, sealed container decontaminate->waste

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is necessary to mitigate harm.

The following table outlines the immediate first aid measures to be taken in case of exposure to this compound.

Exposure Route Immediate Action
Skin Contact - Immediately remove contaminated clothing.[8]- Rinse skin with copious amounts of water for at least 15 minutes.[8]- Seek medical attention.
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]- Remove contact lenses if present and easy to do.[8]- Seek immediate medical attention.
Inhalation - Move the affected person to fresh air.[8]- If not breathing, give artificial respiration.- Seek medical attention.
Ingestion - Do NOT induce vomiting unless directed to do so by medical personnel.[8]- Never give anything by mouth to an unconscious person.[9]- Seek immediate medical attention.

A spill of this compound powder should be treated as a hazardous event. The following diagram illustrates the step-by-step procedure for managing a spill.

start Spill Occurs evacuate Evacuate and restrict access to the area start->evacuate ppe Don appropriate PPE (including respirator) evacuate->ppe contain Cover the spill with absorbent material ppe->contain collect Carefully collect the spilled material and absorbent into a sealed container contain->collect clean Clean the spill area with an appropriate decontaminating solution collect->clean dispose Dispose of all contaminated materials as hazardous waste clean->dispose report Report the incident to the safety officer dispose->report

Caption: Emergency procedure for an this compound spill.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

Operational Steps for Disposal:

  • Segregation: Keep all this compound-contaminated waste separate from other laboratory waste.

  • Containment: Place all solid waste in a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be collected in a compatible, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic").

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for collection and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10]

Note on Inactivation: For disposal of unused medicines not on a flush list, the FDA recommends mixing them with an unappealing substance like dirt or cat litter, placing the mixture in a sealed plastic bag, and then throwing it in the trash.[11] However, for a research compound like this compound, professional hazardous waste disposal is the more appropriate and recommended method. When heated to decomposition, this compound may emit toxic fumes of NOx.[2] Incineration should only be carried out in a two-chamber incinerator at a minimum of 850°C.[12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.